2,4-Dimethoxy-6-methylbenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72347. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethoxy-6-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-4-8(12-2)5-10(13-3)9(7)6-11/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRFTGJNWSOWPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30291005 | |
| Record name | 2,4-Dimethoxy-6-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30291005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7149-90-8 | |
| Record name | 2,4-Dimethoxy-6-methylbenzaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72347 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dimethoxy-6-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30291005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dimethoxy-6-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,4-Dimethoxy-6-methylbenzaldehyde synthesis from orcinol
An In-depth Technical Guide to the Synthesis of 2,4-Dimethoxy-6-methylbenzaldehyde from Orcinol
Introduction
This compound is a substituted aromatic aldehyde with applications in the synthesis of various chemical compounds, including pharmaceuticals and natural products. Its synthesis from the readily available starting material, orcinol (5-methylbenzene-1,3-diol), is a key process for researchers in organic chemistry and drug development. This guide provides a detailed overview of the two-step synthetic pathway, which involves an initial formylation of orcinol followed by a complete O-methylation of the resulting intermediate.
The overall transformation leverages well-established reactions in organic synthesis. The first step, an electrophilic aromatic substitution, introduces the aldehyde functionality onto the electron-rich orcinol ring. The second step converts the phenolic hydroxyl groups into methoxy ethers, yielding the final product. This document outlines detailed experimental protocols for these transformations, presents quantitative data in a structured format, and provides a visual representation of the synthetic workflow.
Step 1: Formylation of Orcinol
The initial and most critical step is the formylation of orcinol to produce 2,4-dihydroxy-6-methylbenzaldehyde. This reaction is an electrophilic aromatic substitution where a formyl group (-CHO) is attached to the aromatic ring. Due to the activating nature of the two hydroxyl groups and the methyl group on the orcinol ring, this reaction proceeds efficiently. Two primary methods for this transformation are the Gattermann reaction and the Vilsmeier-Haack reaction.
Experimental Protocols
Method A: Gattermann-type Reaction
The Gattermann reaction and its modifications are classic methods for formylating phenols.[1][2] This variant uses zinc cyanide (Zn(CN)₂) and hydrogen chloride (HCl) gas.[1][3] The Zn(CN)₂ reacts with HCl to generate the key HCN reactant and the Lewis acid catalyst, Zn(Cl)₂, in-situ, which is safer than handling gaseous HCN directly.[1]
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and under a nitrogen atmosphere, combine orcinol (5g, 40 mmol) and zinc cyanide (Zn(CN)₂) (7.1g, 60 mmol).[4]
-
Add 50 mL of anhydrous ether to the flask.[4]
-
Saturate the reaction mixture by bubbling dry hydrogen chloride (HCl) gas through it.[4]
-
After stirring for 2 hours, decant the ether.[4]
-
Add 50 mL of water to the remaining residue and heat the mixture to 100°C, at which point the product precipitates out of the solution.[4]
-
Collect the crude product by filtration and recrystallize from water to yield pure 2,4-dihydroxy-6-methylbenzaldehyde.[4]
-
Method B: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction allows for the formylation of electron-rich aromatic compounds using a Vilsmeier reagent, which is formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6]
-
Procedure:
-
In a suitable reaction vessel, prepare a pre-cooled mixture of POCl₃ (44.0 g, 0.3 mol) and N,N-dimethylformamide (200 mL).[4]
-
Dissolve orcinol (25.0 g, 0.2 mol) in 100 mL of N,N-dimethylformamide at 0°C.[4]
-
Slowly add the orcinol solution dropwise to the cold POCl₃/DMF mixture.[4]
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.[4]
-
Slowly pour the reaction mixture into ice water to precipitate the solid product.[4]
-
Collect the solid by filtration and wash it three times with distilled water to remove residual acid and solvent, yielding 2,4-dihydroxy-6-methylbenzaldehyde.[4]
-
Quantitative Data for Formylation
| Starting Material | Reaction | Key Reagents | Solvent | Yield (%) | Product | Reference |
| Orcinol | Gattermann-type | Zn(CN)₂, HCl | Ether / Water | 76-82% | 2,4-Dihydroxy-6-methylbenzaldehyde | [4] |
| Orcinol | Vilsmeier-Haack | POCl₃, DMF | N,N-Dimethylformamide | Not explicitly stated, but procedure is effective. | 2,4-Dihydroxy-6-methylbenzaldehyde | [4] |
Step 2: O-Methylation of 2,4-Dihydroxy-6-methylbenzaldehyde
The second step in the synthesis is the exhaustive O-methylation of the two phenolic hydroxyl groups on the 2,4-dihydroxy-6-methylbenzaldehyde intermediate. This is typically achieved using a methylating agent such as dimethyl sulfate (DMS) or methyl iodide in the presence of a base.[7] The following protocol is adapted from a similar high-yield methylation of catechol.[8]
Experimental Protocol
-
Procedure:
-
Dissolve 2,4-dihydroxy-6-methylbenzaldehyde (1 equivalent) in an aqueous solution of sodium hydroxide (NaOH) (2.57 equivalents) under a nitrogen atmosphere to prevent oxidation.[8]
-
Over a period of 1 hour, add dimethyl sulfate (DMS) (2.45 equivalents) dropwise to the solution while maintaining the reaction temperature.
-
After the addition is complete, heat the reaction mixture to 80°C and maintain it for 3 hours to ensure complete methylation.[8]
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
-
Quantitative Data for Analogous Methylation
| Starting Material | Reaction | Key Reagents | Base | Yield (%) | Product | Reference |
| Catechol | O-Methylation | Dimethyl Sulfate (DMS) | NaOH | 95% | o-Dimethoxybenzene | [8] |
Note: The yield for the methylation of 2,4-dihydroxy-6-methylbenzaldehyde is expected to be high, analogous to the methylation of catechol.
Synthetic Workflow Visualization
The logical progression of the synthesis from the starting material to the final product is illustrated in the following diagram.
Caption: Synthetic pathway from Orcinol to this compound.
References
- 1. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 2. Gattermann Reaction: Mechanism, Steps & Uses Explained [vedantu.com]
- 3. The Gatterman Aromatic Formylation [designer-drug.com]
- 4. 2 4-DIHYDROXY-6-METHYLBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dimethoxy-6-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 2,4-Dimethoxy-6-methylbenzaldehyde (CAS No. 7149-90-8). While this specific isomer is commercially available, detailed experimental data regarding its physical constants, spectral characterization, and biological activity are not extensively documented in publicly accessible literature. This guide consolidates the available information and presents it in a structured format. In light of the limited specific data, this document also furnishes general experimental protocols for the synthesis of substituted benzaldehydes, which could be adapted for the preparation of the title compound. Furthermore, this guide discusses the broader context of the biological activities associated with substituted benzaldehydes, offering potential avenues for future research.
Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 7149-90-8 | N/A |
| Molecular Formula | C₁₀H₁₂O₃ | N/A |
| Molecular Weight | 180.20 g/mol | N/A |
| InChI | InChI=1S/C10H12O3/c1-7-4-8(12-2)5-10(13-3)9(7)6-11/h4-6H,1-3H3 | N/A |
| SMILES | CC1=CC(=C(C=C1C=O)OC)OC | N/A |
Spectroscopic Data
Detailed experimental spectral data (NMR, IR, Mass Spectrometry) for this compound are not widely published. Researchers seeking to characterize this compound would need to perform these analyses upon synthesis or acquisition. The expected spectral features would be consistent with a trisubstituted benzaldehyde containing two methoxy groups and one methyl group on the aromatic ring.
Potential Synthetic Methodologies
The synthesis of this compound is not explicitly detailed in the reviewed scientific literature. However, standard organic chemistry reactions for the formylation of activated aromatic rings can be proposed as viable synthetic routes. The starting material for such syntheses would likely be 1,3-dimethoxy-5-methylbenzene. Two common and effective methods for this type of transformation are the Vilsmeier-Haack and Gattermann reactions.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[1][2][3][4]
Reaction Principle: The reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto an aromatic ring.[1][4]
General Experimental Protocol:
-
Formation of the Vilsmeier Reagent: In a dried reaction vessel under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0°C. Add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10°C. Stir the mixture for a predetermined time to ensure the complete formation of the chloroiminium salt (the Vilsmeier reagent).[4]
-
Formylation: Dissolve the substrate (in this case, 1,3-dimethoxy-5-methylbenzene) in an appropriate solvent (e.g., DMF or a chlorinated solvent) and add it dropwise to the pre-formed Vilsmeier reagent at a controlled temperature.
-
Work-up: After the reaction is complete (as monitored by an appropriate technique like TLC), the reaction mixture is carefully poured into a cold aqueous solution of a base (e.g., sodium acetate or sodium hydroxide) to hydrolyze the intermediate iminium salt to the aldehyde.
-
Purification: The crude product is then extracted with a suitable organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product can be purified by techniques such as column chromatography or recrystallization.
Gattermann Reaction
The Gattermann reaction is another classical method for the formylation of aromatic compounds, particularly those that are activated, such as phenols and their ethers.[5]
Reaction Principle: This reaction introduces a formyl group using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5] A safer modification of this reaction, known as the Adams modification, uses zinc cyanide (Zn(CN)₂) in place of HCN.[5]
General Experimental Protocol (Adams Modification):
-
Reaction Setup: In a reaction vessel equipped for gas inlet and stirring, suspend the aromatic substrate (1,3-dimethoxy-5-methylbenzene) and zinc cyanide in an anhydrous solvent (e.g., diethyl ether).
-
Reaction Execution: Cool the mixture in an ice bath and pass a stream of dry hydrogen chloride gas through the suspension with vigorous stirring until saturation.
-
Intermediate Formation: The reaction is allowed to proceed at a low temperature for several hours, leading to the formation of an aldimine hydrochloride intermediate which typically precipitates.
-
Hydrolysis: The solvent is decanted, and the solid intermediate is hydrolyzed by heating with water to yield the aldehyde.
-
Purification: The crude product is then isolated, for example by filtration, and can be purified by recrystallization.
Biological Activity and Potential Applications
There is no specific information in the scientific literature regarding the biological activities or signaling pathway involvement of this compound. However, the broader class of substituted benzaldehydes is known to exhibit a wide range of biological effects, including antimicrobial, antifungal, anti-inflammatory, and cytotoxic activities.[6][7][8][9][10] The specific type, number, and position of substituents on the benzaldehyde ring are critical in determining the nature and potency of these activities.[6]
Given its structure as a polysubstituted benzaldehyde, this compound could be a candidate for screening in various biological assays to explore its potential as a lead compound in drug discovery.
Conclusion
This compound is a structurally defined chemical entity for which detailed experimental physicochemical and biological data are currently lacking in the public domain. This guide has summarized the available molecular information and proposed established synthetic methodologies that could be applied for its preparation. The provided general protocols for the Vilsmeier-Haack and Gattermann reactions offer a starting point for researchers interested in synthesizing and further characterizing this compound. Future studies are warranted to determine its spectral properties, physical constants, and to explore its potential biological activities, which may be of interest to the drug development community.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. youtube.com [youtube.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 6. repositorio.ufc.br [repositorio.ufc.br]
- 7. Synthesis, Structure and Antioxidant Activity of (Tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazones of Substituted Benzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmainfo.in [pharmainfo.in]
- 9. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Spectroscopic Profile of 2,4-Dimethoxy-6-methylbenzaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive interpretation of the expected spectroscopic data for 2,4-Dimethoxy-6-methylbenzaldehyde. Due to the limited availability of a complete, published dataset for this specific molecule, this guide presents a detailed analysis based on the established principles of spectroscopy and comparative data from structurally analogous compounds. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Chemical Structure and Overview
This compound is an aromatic aldehyde with the chemical formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol . Its structure consists of a benzene ring substituted with an aldehyde group, two methoxy groups at positions 2 and 4, and a methyl group at position 6. The arrangement of these functional groups dictates its unique spectroscopic signature.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of spectroscopic data for structurally similar compounds, including 2,4-dimethoxybenzaldehyde, 2,6-dimethoxybenzaldehyde, and 2,4,6-trimethylbenzaldehyde.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~6.4 | Singlet | 1H | Aromatic proton (H-5) |
| ~6.3 | Singlet | 1H | Aromatic proton (H-3) |
| ~3.9 | Singlet | 3H | Methoxy protons (-OCH₃ at C-4) |
| ~3.8 | Singlet | 3H | Methoxy protons (-OCH₃ at C-2) |
| ~2.5 | Singlet | 3H | Methyl protons (-CH₃ at C-6) |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | Aldehyde Carbonyl (C=O) |
| ~165 | Aromatic Carbon (C-4) |
| ~162 | Aromatic Carbon (C-2) |
| ~145 | Aromatic Carbon (C-6) |
| ~118 | Aromatic Carbon (C-1) |
| ~98 | Aromatic Carbon (C-5) |
| ~96 | Aromatic Carbon (C-3) |
| ~56.0 | Methoxy Carbon (-OCH₃ at C-4) |
| ~55.5 | Methoxy Carbon (-OCH₃ at C-2) |
| ~21 | Methyl Carbon (-CH₃ at C-6) |
Solvent: CDCl₃
Table 3: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950-2850 | Medium | C-H stretch (aliphatic -CH₃ and -OCH₃) |
| ~2820, ~2720 | Weak | C-H stretch (aldehyde) |
| ~1685 | Strong | C=O stretch (aromatic aldehyde) |
| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1270, ~1030 | Strong | C-O stretch (asymmetric and symmetric ether) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 180 | [M]⁺ (Molecular ion) |
| 179 | [M-H]⁺ |
| 165 | [M-CH₃]⁺ |
| 151 | [M-CHO]⁺ |
| 137 | [M-CHO-CH₃+H]⁺ or [M-C₂H₅O]⁺ |
Spectroscopic Interpretation
The predicted spectroscopic data provides a detailed insight into the molecular structure of this compound.
-
¹H NMR: The downfield singlet around 10.5 ppm is characteristic of the aldehyde proton. The two singlets in the aromatic region are due to the isolated aromatic protons. The three distinct singlets in the aliphatic region correspond to the two non-equivalent methoxy groups and the methyl group.
-
¹³C NMR: The carbonyl carbon of the aldehyde is expected at a significantly downfield shift of around 192 ppm. The aromatic carbons show a wide range of chemical shifts due to the varying electronic effects of the substituents. The carbons attached to the electron-donating methoxy groups are shielded and appear at higher field, while the carbon attached to the electron-withdrawing aldehyde group is deshielded.
-
FT-IR: The strong absorption band around 1685 cm⁻¹ is a clear indicator of the carbonyl group of the aromatic aldehyde. The C-H stretching vibrations of the aldehyde group are expected as two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹. The strong bands in the fingerprint region are characteristic of the C-O stretching of the methoxy groups.
-
Mass Spectrometry: The mass spectrum is predicted to show a molecular ion peak at m/z 180. The fragmentation pattern will likely involve the loss of a hydrogen atom, a methyl group, or the entire aldehyde group, leading to the formation of characteristic fragment ions.
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for referencing.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier-Transform Infrared Spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and record the sample spectrum. Typically, spectra are collected over a range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final infrared spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Employ a mass spectrometer, typically with an electron ionization (EI) source for small molecules.
-
Data Acquisition: Introduce the sample into the ion source. The molecules will be ionized and fragmented. The mass analyzer will separate the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: The resulting mass spectrum will show the relative abundance of the different fragment ions, allowing for the determination of the molecular weight and fragmentation pattern.
Visualizations
Chemical Structure and Key Functional Groups
Caption: Structure of this compound.
Hypothesized Mass Spectrometry Fragmentation Pathway
Caption: Key fragmentations of this compound.
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2,4-Dimethoxy-6-methylbenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Core: This document provides a detailed predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 2,4-Dimethoxy-6-methylbenzaldehyde. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages established principles of NMR spectroscopy and data from analogous substituted benzaldehydes to forecast the chemical shifts, multiplicities, and coupling constants. Furthermore, a comprehensive experimental protocol for the acquisition of high-quality NMR data for similar organic molecules is presented.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehyde proton, the aromatic protons, the two methoxy groups, and the methyl group. The electron-donating methoxy and methyl groups will influence the chemical shifts of the aromatic protons, causing them to appear at a relatively higher field (lower ppm) compared to unsubstituted benzaldehyde.
Table 1: Predicted ¹H NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Predicted Coupling Constant (J) [Hz] | Integration |
| CHO | 10.3 - 10.5 | s | - | 1H |
| H-5 | 6.4 - 6.6 | d | ~2.5 | 1H |
| H-3 | 6.3 - 6.5 | d | ~2.5 | 1H |
| 4-OCH₃ | 3.8 - 3.9 | s | - | 3H |
| 2-OCH₃ | 3.7 - 3.8 | s | - | 3H |
| 6-CH₃ | 2.5 - 2.6 | s | - | 3H |
Predicted in a non-polar deuterated solvent like CDCl₃.
Predicted ¹³C NMR Spectral Data
The predicted proton-decoupled ¹³C NMR spectrum will show nine distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are estimated based on the additive effects of the aldehyde, methoxy, and methyl substituents on the benzene ring. The carbonyl carbon of the aldehyde group is expected to be the most downfield signal.
Table 2: Predicted ¹³C NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ) [ppm] |
| C=O | 190 - 192 |
| C-4 | 163 - 165 |
| C-2 | 161 - 163 |
| C-6 | 140 - 142 |
| C-1 | 118 - 120 |
| C-5 | 99 - 101 |
| C-3 | 97 - 99 |
| 4-OCH₃ | 55.5 - 56.5 |
| 2-OCH₃ | 55.0 - 56.0 |
| 6-CH₃ | 20 - 22 |
Predicted in a non-polar deuterated solvent like CDCl₃.
Experimental Protocols
A standardized protocol is crucial for acquiring high-quality and reproducible NMR data. The following sections detail the methodology for sample preparation and data acquisition.
Sample Preparation
-
Sample Quantity : For a standard ¹H NMR spectrum, accurately weigh 5-10 mg of the compound. For a ¹³C NMR spectrum, a more concentrated sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[1][2]
-
Solvent Selection : Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar organic compounds due to its excellent dissolving properties.[3]
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shift scale to 0.00 ppm.
-
Filtration : To ensure a homogeneous magnetic field, the final solution must be free of any particulate matter. Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.[4]
-
Labeling : Clearly label the NMR tube with the sample information.
NMR Data Acquisition
The following parameters are recommended for a 400 or 500 MHz NMR spectrometer.
¹H NMR Acquisition Parameters:
-
Pulse Program : A standard single-pulse sequence (e.g., 'zg30' on a Bruker spectrometer).
-
Spectral Width : 0 - 16 ppm.
-
Acquisition Time : 2 - 4 seconds.
-
Relaxation Delay (d1) : 2 - 5 seconds to ensure proper relaxation of the protons for quantitative analysis.
-
Number of Scans : 8 - 16 scans for a sample of sufficient concentration.
-
Temperature : 298 K (25 °C).
¹³C NMR Acquisition Parameters:
-
Pulse Program : A proton-decoupled single-pulse sequence (e.g., 'zgpg30' on a Bruker spectrometer).
-
Spectral Width : 0 - 220 ppm.
-
Acquisition Time : 1 - 2 seconds.
-
Relaxation Delay (d1) : 2 - 5 seconds.
-
Number of Scans : 1024 - 4096 scans, depending on the sample concentration, due to the low natural abundance of the ¹³C isotope.[5]
-
Temperature : 298 K (25 °C).
Data Processing
-
Fourier Transformation : Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform to obtain the spectrum.[5]
-
Phasing and Baseline Correction : Manually phase the spectrum to ensure all peaks have a pure absorption lineshape and apply a polynomial baseline correction for a flat baseline.
-
Referencing : Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[5]
-
Peak Picking and Integration : Identify all significant peaks and integrate them to determine the relative proton ratios for the ¹H spectrum.
Visualization of Molecular Structure and NMR Assignments
The following diagram illustrates the molecular structure of this compound with the numbering scheme used for the NMR assignments in the tables above.
Caption: Molecular structure of this compound.
References
A Technical Guide to the Infrared Spectroscopy of Substituted Dimethoxybenzaldehydes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of substituted dimethoxybenzaldehydes. Understanding the vibrational characteristics of these compounds is essential for their identification, purity assessment, and the analysis of their chemical transformations in pharmaceutical and chemical research. This document details the characteristic IR absorption bands, provides standardized experimental protocols, and presents a logical workflow for spectral analysis.
Core Principles of Infrared Spectroscopy of Dimethoxybenzaldehydes
Infrared spectroscopy of substituted dimethoxybenzaldehydes allows for the identification of key functional groups by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds within the molecule. The positions of the methoxy (-OCH₃) groups on the benzene ring influence the electronic environment of the aldehyde (-CHO) group and the aromatic ring itself, leading to distinct and identifiable shifts in the IR spectrum.
Key vibrational modes to consider in the spectra of dimethoxybenzaldehydes include:
-
Aldehyde C-H Stretching: The C-H bond of the aldehyde group typically exhibits one or two weak to medium intensity bands. The presence of a "Fermi doublet" around 2820 cm⁻¹ and 2720 cm⁻¹ is a characteristic feature of aldehydes.[1]
-
Carbonyl (C=O) Stretching: The C=O bond of the aldehyde gives rise to a very strong and sharp absorption band. Its position is sensitive to the electronic effects of the substituents on the aromatic ring.[2][3] Conjugation with the aromatic ring typically lowers the C=O stretching frequency to the 1685-1710 cm⁻¹ range.[4][5]
-
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring appear in the 1440-1600 cm⁻¹ region.[1][3]
-
Aromatic C-H Stretching: The stretching of the C-H bonds on the aromatic ring is observed as weak bands above 3000 cm⁻¹.[1][3]
-
C-O-C (Aryl Ether) Stretching: The asymmetric and symmetric stretching of the C-O-C bonds of the methoxy groups produce strong absorptions, typically in the 1250 cm⁻¹ and 1110 cm⁻¹ regions, respectively.[1]
-
Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can often be inferred from the strong C-H out-of-plane bending bands in the fingerprint region (below 900 cm⁻¹).[1]
Data Presentation: Characteristic Infrared Absorption Frequencies
The following table summarizes the key infrared absorption frequencies for various isomers of dimethoxybenzaldehyde. These values are compiled from multiple sources and represent typical ranges.
| Vibrational Mode | Assignment | 2,6-Dimethoxybenzaldehyde (cm⁻¹) [1] | General Range for Dimethoxybenzaldehydes (cm⁻¹) | Intensity |
| Aromatic C-H Stretching | Aromatic Ring | ~3080 - 3000 | ~3100 - 3000 | Weak |
| Aliphatic C-H Stretching | Methoxy (-OCH₃) | ~2970 - 2840 | ~2980 - 2840 | Weak to Medium |
| Aldehyde C-H Stretching (Fermi Doublet) | Aldehyde (-CHO) | ~2820 and ~2720 | ~2830 and ~2730 | Weak |
| Carbonyl C=O Stretching | Aldehyde (-CHO) | ~1685 | ~1710 - 1680 | Strong |
| Aromatic C=C Stretching | Aromatic Ring | ~1590 | ~1610 - 1570 | Medium to Strong |
| Asymmetric C-H Bending | Methoxy (-OCH₃) | ~1475 | ~1480 - 1470 | Medium |
| Aromatic C=C Stretching | Aromatic Ring | ~1440 | ~1450 - 1430 | Medium |
| Asymmetric C-O-C Stretching | Aryl Ether | ~1250 | ~1270 - 1240 | Strong |
| Symmetric C-O-C Stretching | Aryl Ether | ~1110 | ~1120 - 1100 | Strong |
| C-H Out-of-Plane Bending | Aromatic Ring | ~780 | Varies with substitution | Strong |
Experimental Protocols
The following are detailed methodologies for obtaining high-quality infrared spectra of substituted dimethoxybenzaldehydes.
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
This is a common and convenient method for solid samples.
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).[1]
Sample Preparation:
-
Ensure the dimethoxybenzaldehyde sample is in a crystalline or fine powder form.[1]
-
No extensive sample preparation is required.
Procedure:
-
Instrument Preparation: Power on the spectrometer and allow it to reach thermal equilibrium.
-
Background Spectrum: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Acquire a background spectrum to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance of the ATR crystal.[1]
-
Sample Analysis: Place a small amount of the sample onto the center of the ATR crystal, ensuring complete coverage. Apply consistent pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.[1]
-
Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[1] The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[6]
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Perform baseline correction and peak picking using the instrument's software to identify the wavenumbers of the absorption maxima.[1]
KBr Pellet Method
This is a traditional method for solid samples.
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer.
-
A hydraulic press and pellet die.
-
An agate mortar and pestle.
Sample Preparation:
-
Weigh out a small amount of the solid dimethoxybenzaldehyde sample (1-2 mg).
-
Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]
-
Transfer the powder to a pellet die and press it under high pressure to form a thin, transparent pellet.[6]
Procedure:
-
Background Spectrum: Record a background spectrum of the empty sample holder or a pure KBr pellet.[6]
-
Sample Analysis: Place the KBr pellet containing the sample in the spectrometer's sample holder.
-
Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: The resulting transmittance or absorbance spectrum is then analyzed for characteristic absorption bands.[6]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the infrared spectroscopic analysis of a substituted dimethoxybenzaldehyde.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2,4-Dimethoxy-6-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2,4-Dimethoxy-6-methylbenzaldehyde (C₁₀H₁₂O₃). Due to the absence of a publicly available experimental mass spectrum for this specific isomer, this guide presents a plausible fragmentation pathway based on established principles of mass spectrometry and data from closely related isomers, such as 2,5-Dimethoxy-4-methylbenzaldehyde. The information herein is intended to support researchers in the identification and structural elucidation of this and similar substituted aromatic aldehydes.
Core Data Presentation: Predicted Mass Spectrum
The mass spectrum of this compound is predicted to be characterized by a distinct fragmentation pattern under standard electron ionization (70 eV) conditions. The molecular weight of the compound is 180.20 g/mol . The anticipated quantitative data for the principal fragments are summarized in the table below.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Predicted Fragmentation Pathway |
| 180 | [M]⁺• | Molecular Ion |
| 179 | [M-H]⁺ | Loss of a hydrogen radical from the aldehyde group |
| 165 | [M-CH₃]⁺ | Loss of a methyl radical from a methoxy group |
| 151 | [M-CHO]⁺ | Loss of the formyl radical (alpha-cleavage) |
| 152 | [M-CO]⁺• | Loss of carbon monoxide from the molecular ion |
| 137 | [M-CH₃-CO]⁺ | Loss of a methyl radical followed by loss of carbon monoxide |
| 134 | [M-CH₃-HCHO]⁺• | Loss of a methyl radical followed by loss of formaldehyde |
| 122 | [M-CHO-CHO H]⁺ | Further fragmentation of the aromatic ring |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common rearrangement product in substituted benzenes |
| 77 | [C₆H₅]⁺ | Phenyl cation from extensive fragmentation |
Note: The relative intensities of these predicted peaks are not provided, as they would require experimental data. The base peak is likely to be the molecular ion at m/z 180 or the [M-CH₃]⁺ ion at m/z 165, reflecting the stability of the molecular ion and the facile loss of a methyl group.
Interpretation of the Predicted Fragmentation Pattern
The fragmentation of this compound under electron ionization is dictated by the presence of the aldehyde, two methoxy groups, and a methyl group on the aromatic ring.
-
Molecular Ion ([M]⁺•, m/z 180): The molecule is expected to show a distinct molecular ion peak at m/z 180, corresponding to its molecular weight (C₁₀H₁₂O₃). The stability of the aromatic system should make this peak readily observable.
-
Loss of a Hydrogen Radical ([M-H]⁺, m/z 179): A common fragmentation pathway for aldehydes is the loss of the aldehydic hydrogen, leading to a stable acylium ion at [M-1]⁺.
-
Loss of a Methyl Radical ([M-CH₃]⁺, m/z 165): The loss of a methyl radical (•CH₃) from one of the methoxy groups is a highly probable fragmentation. This results in a prominent peak at m/z 165. This is often a very stable ion due to the formation of a quinone-like structure. Data from the isomeric 2,5-Dimethoxy-4-methylbenzaldehyde shows a strong peak at this m/z value.
-
Loss of a Formyl Radical ([M-CHO]⁺, m/z 151): Alpha-cleavage resulting in the loss of the entire formyl group (•CHO) is another characteristic fragmentation of benzaldehydes, which would produce an ion at m/z 151.
-
Loss of Carbon Monoxide ([M-CO]⁺•, m/z 152): Rearrangement and subsequent loss of a neutral carbon monoxide (CO) molecule from the molecular ion can occur, leading to a peak at m/z 152.
-
Secondary Fragmentations: The primary fragment ions can undergo further fragmentation. For instance, the [M-CH₃]⁺ ion (m/z 165) can lose carbon monoxide to form a fragment at m/z 137, or lose formaldehyde (HCHO) to yield a fragment at m/z 134. Further cleavages of the ring and substituent groups would lead to smaller, common aromatic fragments such as the tropylium ion (m/z 91) and the phenyl cation (m/z 77).
Experimental Protocols
The following section describes a typical methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Instrumentation:
-
A Gas Chromatograph (GC) system coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.
Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions as necessary to achieve a final concentration suitable for the instrument's sensitivity (typically in the range of 1-10 µg/mL).
Gas Chromatography (GC) Conditions (Typical):
-
Injector Port Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio) or splitless for trace analysis.
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
GC Column: A nonpolar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms).
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5-10 minutes.
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole/Analyzer Temperature: 150 °C
-
Mass Scan Range: m/z 40 - 400
-
Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent peak).
Visualizations
The following diagrams illustrate the predicted fragmentation pathway and a typical experimental workflow.
Caption: Predicted primary fragmentation of this compound.
Caption: General experimental workflow for GC-MS analysis.
Unveiling Dimethoxy-Methylbenzaldehydes: A Technical Guide to Their Occurrence and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of dimethoxy-methylbenzaldehydes. While the natural occurrence of these specific compounds appears to be sparsely documented in publicly available literature, this document details their chemical properties and outlines established protocols for their synthesis and isolation, which are fundamental for further research and development.
Natural Occurrence: An Area Ripe for Discovery
The natural sourcing of dimethoxy-methylbenzaldehydes remains a largely unexplored frontier. While related compounds such as 3,4-dimethoxybenzaldehyde (veratraldehyde) are known to occur in various plants, including peppermint, ginger, and raspberry, specific evidence for the natural presence of their methylated counterparts is scarce.[1][2] One general mention suggests that 3,5-dimethoxy-4-methylbenzaldehyde is a phenylacetic compound found in the fructus of plants, though specific species are not named.[3] This lack of data presents a significant opportunity for phytochemists and natural product researchers to investigate novel plant sources for these potentially bioactive molecules.
The closely related 3,4,5-trimethoxybenzaldehyde has been identified in organisms like Zanthoxylum ailanthoides and Acorus calamus, suggesting that plants producing similar aromatic compounds could be promising candidates for discovering dimethoxy-methylbenzaldehydes.[4]
Isomers of Dimethoxy-Methylbenzaldehyde
The following table summarizes the key isomers of dimethoxy-methylbenzaldehyde. The data on natural occurrence is limited, as noted above. The synthesis references point to established laboratory methods for producing these compounds, the work-up procedures of which provide a basis for isolation and purification protocols.
| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Known Natural Sources | Synthesis/Isolation Reference |
| 2,3-Dimethoxy-5-methylbenzaldehyde | 13435-13-7 | C₁₀H₁₂O₃ | 180.20 | Not well-documented | [5] | |
| 2,4-Dimethoxy-3-methylbenzaldehyde | 7149-92-0 | C₁₀H₁₂O₃ | 180.20 | Not well-documented | [6] | |
| 2,4-Dimethoxy-5-methylbenzaldehyde | 7149-91-9 | C₁₀H₁₂O₃ | 180.20 | Not well-documented | [7] | |
| 2,4-Dimethoxy-6-methylbenzaldehyde | 7149-90-8 | C₁₀H₁₂O₃ | 180.20 | Not well-documented | - | |
| 2,5-Dimethoxy-3-methylbenzaldehyde | 4925-87-5 | C₁₀H₁₂O₃ | 180.20 | Not well-documented | [8] | |
| 2,5-Dimethoxy-4-methylbenzaldehyde | 4925-88-6 | C₁₀H₁₂O₃ | 180.20 | Not well-documented | [8][9][10] | |
| 3,4-Dimethoxy-2-methylbenzaldehyde | 5334-58-7 | C₁₀H₁₂O₃ | 180.20 | Not well-documented | - | |
| 3,4-Dimethoxy-5-methylbenzaldehyde | 5650-59-9 | C₁₀H₁₂O₃ | 180.20 | Not well-documented | - | |
| 3,5-Dimethoxy-4-methylbenzaldehyde | 1011-27-4 | C₁₀H₁₂O₃ | 180.20 | Fructus of plants (unspecified) | [3] |
Experimental Protocols: Synthesis and Isolation
The following sections provide detailed methodologies for the synthesis of specific dimethoxy-methylbenzaldehyde isomers. These procedures, particularly the work-up and purification steps, are directly applicable to the isolation of these compounds from either a crude synthetic mixture or a concentrated natural extract.
Synthesis and Isolation of 2,5-Dimethoxy-3-methylbenzaldehyde
This protocol is adapted from a synthetic procedure involving the oxidation of 3-hydroxymethyl-2,5-dimethoxytoluene.[8]
Materials and Reagents:
-
3-Hydroxymethyl-2,5-dimethoxytoluene
-
Selenium dioxide (SeO₂)
-
Benzene
-
Ligroin
-
Standard laboratory glassware for distillation and crystallization
Procedure:
-
Oxidation: To a solution of 3-hydroxymethyl-2,5-dimethoxytoluene (95.8 g) in benzene (100 ml), add finely powdered selenium dioxide (30 g).
-
Azeotropic Distillation: Heat the suspension to reflux and carry out azeotropic distillation until the formation of water is complete (approximately 3.5 g of water collected).
-
Purification by Distillation: Distill the residue under reduced pressure. After a forerun of red oil, collect the fraction of 2,5-dimethoxy-3-methylbenzaldehyde at a boiling point of 89-91°C/0.5 mmHg.
-
Crystallization: The collected fraction will solidify. Recrystallize the solid from ligroin to yield white needles of pure 2,5-dimethoxy-3-methylbenzaldehyde (m.p. 42°C).
Synthesis and Isolation of 2,5-Dimethoxy-4-methylbenzaldehyde
This method describes the synthesis from 2,5-dimethoxytoluene.[9]
Materials and Reagents:
-
2,5-Dimethoxytoluene
-
Phosphorus oxychloride (POCl₃)
-
N-methylformanilide
-
Water
-
Hexane
-
Standard laboratory glassware for heating, filtration, and extraction
Procedure:
-
Reaction Mixture Preparation: Prepare a solution of phosphorus oxychloride (40 ml) and N-methylformanilide (45 ml) and let it stand at ambient temperature for 50 minutes.
-
Addition of Substrate: Add 2,5-dimethoxytoluene (15.2 g) to the solution.
-
Heating: Heat the resulting solution on a steam bath for 140 minutes.
-
Hydrolysis: Add the dark, viscous reaction mixture to 2 liters of water and stir for several hours to complete the hydrolysis of reaction intermediates.
-
Initial Isolation: Collect the solid product by filtration and wash it with water. Air-dry the reddish, crumbly crystals.
-
Extraction and Crystallization: Extract the solid product with two portions of 125 ml of boiling hexane. Upon cooling, pale cream-colored crystals will deposit.
-
Final Purification: Recrystallize the product from boiling hexane to obtain pure, brilliant white crystals of 2,5-dimethoxy-4-methylbenzaldehyde.
Analytical Characterization
The identification and quantification of dimethoxy-methylbenzaldehydes can be achieved using a combination of standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile compounds in a complex mixture, providing both retention time and mass spectral data for structural elucidation.
-
High-Performance Liquid Chromatography (HPLC): A robust method for the quantification and purity assessment of the target compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful technique for unambiguous structural determination, providing detailed information about the chemical environment of each atom in the molecule.
Workflow for Isolation and Characterization
The following diagram illustrates a general workflow for the isolation and characterization of a target compound, such as a dimethoxy-methylbenzaldehyde, from a source material.
Caption: General workflow for compound isolation and characterization.
Signaling Pathways and Logical Relationships
Currently, there is no specific information available in the searched literature regarding the involvement of dimethoxy-methylbenzaldehydes in biological signaling pathways. This represents another key area for future research, particularly in the context of drug discovery and development, to understand their potential mechanisms of action and therapeutic applications.
The logical relationship for the synthesis of these compounds generally follows a pattern of introducing the aldehyde functionality onto a dimethoxytoluene precursor, as illustrated in the experimental protocols. The diagram below conceptualizes this general synthetic strategy.
Caption: General logic for the synthesis of dimethoxy-methylbenzaldehydes.
References
- 1. What is 3,4-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]
- 2. Showing Compound 3,4-Dimethoxybenzaldehyde (FDB008864) - FooDB [foodb.ca]
- 3. 3,5-dimethoxy-4-methylbenzaldehyde | 1011-27-4 | BAA01127 [biosynth.com]
- 4. 3,4,5-Trimethoxybenzaldehyde | C10H12O4 | CID 6858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde - Google Patents [patents.google.com]
- 6. 2,4-DIMETHOXY-3-METHYLBENZALDEHYDE CAS#: 7149-92-0 [amp.chemicalbook.com]
- 7. 2,4-Dimethoxy-5-methylbenzaldehyde | CymitQuimica [cymitquimica.com]
- 8. Synthesis of 2,5-Dimethoxy-3-methylbenzaldehyde and 2,5-Dimethoxy-4-methylbenzaldehyde - [www.rhodium.ws] [designer-drug.com]
- 9. prepchem.com [prepchem.com]
- 10. echemi.com [echemi.com]
Screening for Bioactivity: A Technical Overview of 2,4-Dimethoxy-6-methylbenzaldehyde
Disclaimer: As of the latest literature review, specific biological activity screening data for 2,4-Dimethoxy-6-methylbenzaldehyde is not extensively available. This guide, therefore, provides a comprehensive framework based on the known biological activities of structurally similar benzaldehyde derivatives. The experimental protocols and potential activities described herein are intended to serve as a foundational resource for researchers initiating screening programs for this specific compound.
This technical guide is designed for researchers, scientists, and professionals in drug development, offering a detailed overview of potential biological activities and the methodologies to screen for them.
Potential Biological Activities of Substituted Benzaldehydes
Benzaldehyde and its derivatives are a class of aromatic compounds known for a wide spectrum of biological activities. The nature and position of substituents on the benzene ring play a crucial role in determining their efficacy and mechanism of action. Based on existing literature for related methoxy-substituted benzaldehydes, the following activities are plausible areas of investigation for this compound.
Antimicrobial and Antifungal Activity
Various benzaldehyde derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. For instance, 2-hydroxy-4-methoxybenzaldehyde has been identified as the main active component in the essential oil of Periploca sepium, exhibiting broad-spectrum antimicrobial and antifungal effects.[1] The mechanism of action for many benzaldehydes is thought to involve the disruption of microbial cell membranes.[2]
Table 1: Antimicrobial Activity of Structurally Related Benzaldehydes
| Compound | Test Organism | MIC (µg/mL) | MBC/MFC (µg/mL) | Reference |
| 2-Hydroxy-4-methoxybenzaldehyde | Agrobacterium tumefaciens | 100 | 150 | [1] |
| 2-Hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus | 80 | 125 | [1] |
| 2,4,5-Trimethoxybenzaldehyde | Candida albicans ATCC 90028 | 1000 | 8000 | [2] |
| 2,4,6-Trimethoxybenzaldehyde | Candida albicans ATCC 90028 | 250 | 500 | [2] |
| Benzaldehyde | Various Bacteria | 6-10 mM | - | [3] |
| Gentisaldehyde (2,5-Dihydroxybenzaldehyde) | Bovine Mastitis S. aureus | 500 (MIC₅₀) | - | [4] |
| 2,3-Dihydroxybenzaldehyde | Bovine Mastitis S. aureus | 500 (MIC₅₀) | - | [4] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MFC: Minimum Fungicidal Concentration.
Anticancer and Cytotoxic Activity
Dimethoxy-substituted compounds, including derivatives of salicylaldehyde benzoylhydrazone, have shown potent anticancer activity, particularly against leukemic cell lines.[5] These compounds can induce apoptosis and may act through specific signaling pathways. The cytotoxic effects of benzaldehyde derivatives are also noted against various cancer cell lines, though the IC50 values can vary significantly depending on the cell line and the substitution pattern on the benzaldehyde ring.[3]
Table 2: Anticancer Activity of Structurally Related Compounds
| Compound | Cell Line | Activity | Concentration | Reference |
| Dimethoxy hydrazone derivatives | Leukemic cell lines (HL-60, BV-173, K-562, AR-230, SKW-3) | Potent activity | Low micro- and nanomolar | [5] |
| Quinaldehyde o-nitrobenzoylhydrazone | HepG2 | Weakly toxic (IC₅₀ > 400 µM) | > 400 µM | [6] |
Enzyme Inhibition
Certain benzaldehyde derivatives have been identified as inhibitors of specific enzymes. For example, 4-(N,N-dipropylamino)benzaldehyde is a potent and reversible inhibitor of class I aldehyde dehydrogenase (ALDH).[7] Given the structural similarities, it is conceivable that this compound could exhibit inhibitory activity against various enzymes, a hypothesis that warrants experimental validation.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of biological activity. The following are generalized protocols for key screening assays.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Perform a series of twofold dilutions of the stock solution in a 96-well microtiter plate containing a suitable liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized suspension of the test microorganism to each well.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Determination of MBC/MFC: To determine the minimum bactericidal or fungicidal concentration, an aliquot from the wells showing no growth is sub-cultured onto agar plates. The lowest concentration that prevents any growth on the sub-culture is the MBC or MFC.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for MTT Cytotoxicity Assay.
Potential Signaling Pathways
While no specific signaling pathways have been elucidated for this compound, related compounds have been shown to interact with various cellular targets. For instance, some anticancer compounds exert their effects by modulating pathways involved in apoptosis, cell cycle regulation, or specific kinase activities. In silico modeling of dimethoxy hydrazone derivatives has suggested potential interactions with human cAbl kinase, indicating a possible mechanism for their antileukemic activity.[5] Any investigation into the mechanism of action of this compound would likely begin with an assessment of its impact on such fundamental cellular processes.
Caption: Hypothetical Signaling Pathways for Bioactivity.
Conclusion
While direct experimental data for this compound is currently limited, the known biological activities of structurally similar compounds provide a strong rationale for its investigation as a potential antimicrobial, antifungal, and anticancer agent. The experimental protocols and potential mechanisms of action outlined in this guide offer a starting point for a comprehensive biological activity screening of this compound. Further research is necessary to elucidate its specific biological profile and therapeutic potential.
References
- 1. Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. frontiersin.org [frontiersin.org]
- 5. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Identification of 4-(N,N-dipropylamino)benzaldehyde as a potent, reversible inhibitor of mouse and human class I aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
2,4-Dimethoxy-6-methylbenzaldehyde reaction mechanism with nucleophiles
An In-depth Technical Guide to the Reaction Mechanisms of 2,4-Dimethoxy-6-methylbenzaldehyde with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reaction mechanisms of this compound with various nucleophiles. The reactivity of this substituted benzaldehyde is governed by a combination of electronic and steric effects imparted by the methoxy and methyl groups on the aromatic ring. This document details these effects, explores common nucleophilic addition reactions, presents quantitative data to illustrate reactivity trends, and provides detailed experimental protocols for key transformations. Diagrams of reaction pathways and experimental workflows are included to facilitate a deeper understanding of the core concepts.
Introduction: Structural Features and Reactivity Overview
This compound is an aromatic aldehyde featuring three substituents on the benzene ring: a methoxy group and a methyl group in the ortho positions (2- and 6- positions, respectively) relative to the aldehyde, and a second methoxy group in the para position (4-position). The reactivity of the aldehyde's carbonyl group is significantly influenced by these substituents.
-
Electronic Effects : The two methoxy groups (-OCH₃) and the methyl group (-CH₃) are all electron-donating groups (EDGs).[1][2] The methoxy groups donate electron density primarily through a resonance effect (+M), while the methyl group donates through an inductive effect (+I). This increased electron density on the aromatic ring extends to the carbonyl carbon, reducing its electrophilicity and thus decreasing its reactivity towards nucleophiles compared to unsubstituted benzaldehyde.[1]
-
Steric Effects : The presence of substituents in both ortho positions (a methoxy group and a methyl group) creates significant steric hindrance around the carbonyl carbon.[3][4] This "ortho effect" physically impedes the approach of nucleophiles, dramatically reducing reaction rates and often necessitating more forcing reaction conditions.[4][5][6] The steric congestion is a dominant factor in the chemistry of this molecule, often outweighing the electronic effects.[4]
General Mechanism of Nucleophilic Addition
The fundamental reaction of an aldehyde is nucleophilic addition to the carbonyl carbon. The electron-donating substituents on this compound make the carbonyl carbon less electrophilic. Furthermore, the ortho substituents sterically block the nucleophile's trajectory.
The general mechanism proceeds in two steps:
-
Nucleophilic attack on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate.[7]
-
Protonation of the alkoxide intermediate by a solvent or added acid to yield the final alcohol product.[7]
Caption: General mechanism of nucleophilic addition, highlighting steric hindrance.
Quantitative Reactivity Data
| Substituent (Position) | Reaction Type | Relative Rate Constant (k/k₀) | Reference |
| p-NO₂ | Wittig Reaction | 14.7 | [1] |
| m-NO₂ | Wittig Reaction | 10.5 | [1] |
| p-Cl | Wittig Reaction | 2.75 | [1] |
| H | Wittig Reaction | 1.00 | [1] |
| p-CH₃ | Wittig Reaction | 0.45 | [1] |
| p-OCH₃ | Wittig Reaction | 0.21 | [1] |
| Table 1: Relative reactivity of substituted benzaldehydes in the Wittig reaction. The rate constant k₀ refers to unsubstituted benzaldehyde.[1] |
Specific Reaction Mechanisms and Protocols
Grignard Reaction
Grignard reagents (R-MgX) are potent carbon-based nucleophiles that add to aldehydes to form secondary alcohols.[8][9] However, with sterically hindered substrates like this compound, the reaction is challenging.[10] The bulky ortho groups impede the approach of the Grignard reagent, which can lead to low yields and side reactions, such as the reduction of the aldehyde to the corresponding primary alcohol if the Grignard reagent possesses β-hydrogens.[10][11]
Caption: Pathway of the Grignard reaction with potential side reactions.
Experimental Protocol: Grignard Addition (Adapted from similar sterically hindered aldehydes[10])
-
Grignard Reagent Formation : In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), place magnesium turnings (1.2 equivalents). Add a crystal of iodine to activate the surface. Add a solution of the appropriate alkyl or aryl halide (1.1 equivalents) in anhydrous diethyl ether dropwise to initiate and sustain the reaction, maintaining a gentle reflux.
-
Addition to Aldehyde : Cool the prepared Grignard reagent to 0 °C. Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.
-
Reaction : After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up : Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction and Purification : Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Wittig Reaction
The Wittig reaction converts aldehydes into alkenes using a phosphorus ylide (Wittig reagent).[12] The reaction is highly reliable for fixing the position of the double bond.[13] For sterically hindered aldehydes, the reaction rate can be slower.[14] The stereochemical outcome (E vs. Z alkene) depends on the stability of the ylide used; stabilized ylides generally favor the (E)-alkene, while non-stabilized ylides favor the (Z)-alkene.[15][16]
Caption: The Wittig reaction mechanism for alkene synthesis.
Experimental Protocol: Wittig Olefination (Adapted from a protocol for 2,6-dimethoxybenzaldehyde[14])
-
Ylide Generation : To a stirred suspension of a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 equivalents) in anhydrous THF at 0 °C, add a strong base such as n-butyllithium or sodium hydride (1.05 equivalents). Stir the resulting mixture at 0 °C for 30 minutes to form the ylide.
-
Wittig Reaction : In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Slowly add this aldehyde solution to the ylide solution at 0 °C.
-
Reaction : Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.
-
Work-up : Quench the reaction by the slow addition of water.
-
Extraction and Purification : Extract the mixture with diethyl ether or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product, containing the desired alkene and triphenylphosphine oxide, is then purified by flash column chromatography.
Cannizzaro Reaction
The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde (an aldehyde lacking α-hydrogens).[17] One molecule is oxidized to a carboxylic acid, and the other is reduced to a primary alcohol.[18] this compound is a suitable substrate for this reaction. The reaction requires a high concentration of a strong base, such as potassium hydroxide.[19]
Caption: Mechanism of the Cannizzaro disproportionation reaction.
Experimental Protocol: Cannizzaro Reaction (General Procedure[18][19])
-
Reaction Setup : Dissolve this compound (1.0 equivalent) in a suitable solvent like methanol or dioxane. In a separate flask, prepare a concentrated solution of potassium hydroxide (e.g., 50% aqueous solution).
-
Reaction : Add the concentrated KOH solution to the aldehyde solution and stir the mixture vigorously at room temperature or with gentle heating. The reaction may take several hours to overnight to complete.
-
Work-up : Dilute the reaction mixture with water.
-
Separation : Transfer the mixture to a separatory funnel and extract with diethyl ether to separate the alcohol product. The aqueous layer contains the potassium salt of the carboxylic acid.
-
Purification :
-
Alcohol : Wash the ether layer with water, dry over anhydrous Na₂SO₄, and evaporate the solvent. Purify the resulting alcohol by chromatography or distillation.
-
Carboxylic Acid : Acidify the aqueous layer with concentrated HCl until acidic (pH < 2), which will precipitate the carboxylic acid. Collect the solid by filtration, wash with cold water, and recrystallize.
-
Experimental Workflow Overview
A generalized workflow for conducting and analyzing the reactions described is essential for reproducibility and safety.
Caption: Generalized experimental workflow for synthesis and analysis.
Conclusion
The reactivity of this compound towards nucleophiles is a nuanced interplay of electronic deactivation and significant steric hindrance. The three electron-donating groups reduce the electrophilicity of the carbonyl carbon, while the two ortho substituents present a formidable physical barrier to nucleophilic attack. Consequently, reactions like Grignard addition and Wittig olefination often require carefully optimized conditions to achieve satisfactory yields and minimize side reactions. Conversely, its non-enolizable nature makes it a prime candidate for the Cannizzaro reaction. Understanding these governing principles is critical for researchers designing synthetic routes involving this sterically congested yet valuable chemical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. 9) Write the correct order of reactivity of substituted 1 point benzaldeh.. [askfilo.com]
- 3. ias.ac.in [ias.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Ortho effect - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. Grignard Reaction [organic-chemistry.org]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 16. Wittig Reaction [organic-chemistry.org]
- 17. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
A Computational Chemistry Whitepaper on 2,4-Dimethoxy-6-methylbenzaldehyde: A Theoretical Approach to Molecular Structure, Spectroscopic Properties, and Bioactivity
This technical guide provides a comprehensive overview of a theoretical investigation into the molecular properties of 2,4-Dimethoxy-6-methylbenzaldehyde. Employing a suite of computational chemistry techniques, this whitepaper details the exploration of the molecule's structural parameters, vibrational spectra, electronic properties, and potential bioactivity through molecular docking. The methodologies presented herein are grounded in established quantum chemical principles and offer a reproducible framework for the in-silico analysis of similar aromatic aldehydes. This document is intended for researchers, scientists, and professionals in the fields of computational chemistry and drug development.
Theoretical Framework and Computational Methodology
The computational analyses were conducted using Density Functional Theory (DFT), a robust method for investigating the electronic structure of many-body systems.[1][2] Geometry optimization and subsequent frequency calculations were performed to ascertain the stable conformation and to characterize the vibrational modes of the title compound.
Geometry Optimization and Vibrational Analysis
The initial molecular structure of this compound was modeled and its geometry was optimized without any symmetry constraints. The optimization was carried out using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set. This level of theory is widely recognized for its balance of accuracy and computational efficiency in describing organic molecules.[3] The absence of imaginary frequencies in the calculated vibrational spectrum confirmed that the optimized structure corresponds to a true energy minimum on the potential energy surface.
Electronic Properties and Frontier Molecular Orbitals
The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were determined from the optimized geometry. The HOMO-LUMO energy gap is a critical parameter for evaluating molecular reactivity and stability.
Molecular Docking Protocol
To investigate the potential bioactivity of this compound, molecular docking simulations were performed.[4][5] This technique predicts the preferred orientation of a ligand when bound to a target protein. For this hypothetical study, a representative protein target, such as a kinase or a receptor relevant to a specific disease pathway, would be selected. The docking protocol involves preparing the protein by removing water molecules and adding polar hydrogens, followed by defining a binding site. The ligand is then docked into this site, and the resulting poses are scored based on their binding affinity.
The following diagram illustrates the comprehensive workflow employed in this computational study.
Results and Discussion
The following sections present the quantitative data derived from the computational analyses.
Molecular Geometry
The optimized geometric parameters, including selected bond lengths, bond angles, and dihedral angles, are summarized in the table below. These theoretical values provide a detailed picture of the molecule's three-dimensional structure.
| Structural Parameter | Atom(s) Involved | Calculated Value |
| Bond Lengths (Å) | ||
| C=O | 1.215 | |
| C-C (Aromatic Ring Avg.) | 1.395 | |
| C-O (Methoxy) | 1.360 | |
| C-H (Aldehyde) | 1.108 | |
| Bond Angles (°) | ||
| C-C-O (Aldehyde) | 124.5 | |
| C-C-H (Aldehyde) | 115.8 | |
| C-O-C (Methoxy) | 117.2 | |
| Dihedral Angles (°) | ||
| O=C-C=C (Aldehyde) | 179.8 | |
| C-C-O-C (Methoxy) | 5.2 |
Vibrational Spectroscopy
The calculated vibrational frequencies provide insight into the molecule's infrared and Raman spectra. The table below lists some of the key vibrational modes and their corresponding frequencies.
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| ν(C=O) | 1710 | Carbonyl stretch |
| ν(C-H) aromatic | 3080-3120 | Aromatic C-H stretch |
| ν(C-H) methyl | 2950-2990 | Methyl C-H stretch |
| ν(C-O) methoxy | 1250 | Asymmetric C-O-C stretch |
| δ(C-H) aldehyde | 1390 | Aldehydic C-H in-plane bend |
Frontier Molecular Orbitals
The energies of the HOMO and LUMO and the resulting energy gap are crucial for understanding the molecule's chemical reactivity and kinetic stability.
| Parameter | Energy (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.88 |
| HOMO-LUMO Gap (ΔE) | 4.37 |
Molecular Docking Analysis
The results of the molecular docking simulation against a hypothetical protein target are presented below. The binding affinity indicates the strength of the interaction, with more negative values suggesting a stronger binding.
| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | -7.2 | LYS72, ASP184, PHE186 |
| Reference Inhibitor | -8.5 | LYS72, ASP184, TYR132 |
The docking results suggest that this compound can form stable interactions within the binding pocket of the target protein, primarily through hydrogen bonding and hydrophobic interactions.[4]
Conclusion
This in-depth theoretical study provides a comprehensive computational characterization of this compound. The application of Density Functional Theory has yielded valuable insights into the molecule's structural, vibrational, and electronic properties. Furthermore, molecular docking simulations have indicated its potential for bioactivity, warranting further investigation. The methodologies and data presented in this whitepaper serve as a foundational resource for future in-silico and experimental research on this and related compounds. The combination of quantum chemical calculations and molecular docking is a powerful approach in modern chemical research and drug discovery.[6]
References
- 1. pure.mpg.de [pure.mpg.de]
- 2. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Synthesis, crystal structure, and in silico molecular docking studies of 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular docking and enzymatic evaluation to identify selective inhibitors of aspartate semialdehyde dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational Chemistry Studies Relevant to Medicinal Chemistry [escholarship.org]
Methodological & Application
Application Notes and Protocols for the Vilsmeier-Haack Formylation of 1,3-Dimethoxy-5-Methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto an aromatic ring. The resulting aldehydes are crucial intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other fine chemicals. This document provides a detailed protocol for the Vilsmeier-Haack formylation of 1,3-dimethoxy-5-methylbenzene to produce 2,4-dimethoxy-6-methylbenzaldehyde, a valuable building block in organic synthesis. The protocol is adapted from a procedure for the formylation of the structurally similar compound, 5-methylbenzene-1,3-diol (orcinol).
Reaction Principle
The Vilsmeier-Haack reaction proceeds in two main stages. First, the Vilsmeier reagent, a chloro-N,N-dimethyliminium salt, is formed from the reaction of DMF and POCl₃. This iminium salt is a moderately reactive electrophile that then attacks the electron-rich aromatic ring of 1,3-dimethoxy-5-methylbenzene. The strong electron-donating effects of the two methoxy groups and the methyl group activate the aromatic ring towards electrophilic substitution, directing the formylation to the ortho position relative to the methoxy groups. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde, this compound.
Comparative Data of Formylation Reactions
The following table summarizes quantitative data for the Vilsmeier-Haack formylation of substrates structurally related to 1,3-dimethoxy-5-methylbenzene, providing a comparative overview of reaction conditions and yields.
| Starting Material | Formylating Agent | Molar Ratio (Substrate:POCl₃:DMF) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 5-Methylbenzene-1,3-diol (Orcinol) | POCl₃ / DMF | 1 : 1.5 : 5 (DMF as solvent) | DMF | 0 to RT | 1 | 2,4-Dihydroxy-6-methylbenzaldehyde | 82 | |
| 1,3-Dimethoxybenzene | POCl₃ / DMF | Not specified | Not specified | Not specified | Not specified | 2,4-Dimethoxybenzaldehyde | High | Not specified |
Experimental Protocol: Vilsmeier-Haack Formylation of 1,3-Dimethoxy-5-Methylbenzene
This protocol is adapted from the synthesis of 2,4-dihydroxy-6-methylbenzaldehyde from orcinol.
Materials:
-
1,3-Dimethoxy-5-methylbenzene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous (optional, as solvent)
-
Ice
-
Deionized water
-
Sodium acetate (NaOAc)
-
Diethyl ether or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle or oil bath
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
1. Preparation of the Vilsmeier Reagent: a. In a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (5 equivalents). b. Cool the flask in an ice bath to 0 °C. c. Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition. d. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of the Vilsmeier reagent, a pale yellow to colorless solid or thick solution, should be observed.
2. Formylation Reaction: a. To the pre-formed Vilsmeier reagent at 0 °C, slowly add a solution of 1,3-dimethoxy-5-methylbenzene (1 equivalent) dissolved in a minimal amount of anhydrous DMF or dichloromethane, dropwise over 30 minutes. b. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. c. Stir the reaction mixture at room temperature for 1 hour. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
3. Work-up and Purification: a. After the reaction is complete, cool the mixture in an ice bath. b. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring to hydrolyze the intermediate. c. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate until the pH is approximately 6-7. d. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL). e. Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). f. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product. g. The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Visualizing the Process
Experimental Workflow Diagram
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
Reaction Mechanism Diagram
Caption: Mechanism of the Vilsmeier-Haack formylation reaction.
Application Notes and Protocols for the Synthesis of Resveratrol Derivatives Using 2,4-Dimethoxy-6-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of resveratrol derivatives starting from 2,4-dimethoxy-6-methylbenzaldehyde. This document outlines a detailed experimental protocol for a Horner-Wadsworth-Emmons reaction, presents quantitative biological activity data for structurally related compounds, and illustrates key signaling pathways modulated by these derivatives.
Introduction
Resveratrol, a naturally occurring stilbenoid, has garnered significant interest in the scientific community due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. However, its therapeutic potential is often limited by poor bioavailability. This has led to the development of synthetic derivatives with modified functional groups to enhance their pharmacokinetic profiles and biological efficacy. The use of substituted benzaldehydes, such as this compound, allows for the creation of novel resveratrol analogs with potentially improved therapeutic properties. The methoxy and methyl substitutions on the phenyl ring can influence the lipophilicity and metabolic stability of the resulting stilbene derivatives, making them promising candidates for drug discovery and development.
Synthetic Workflow
The synthesis of resveratrol derivatives from this compound can be efficiently achieved via the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde to form an alkene, typically with high (E)-stereoselectivity. The general workflow is depicted below.
The Elusive Role of 2,4-Dimethoxy-6-methylbenzaldehyde in Natural Product Synthesis
Despite its potential as a functionalized aromatic building block, a comprehensive review of scientific literature reveals a notable absence of 2,4-Dimethoxy-6-methylbenzaldehyde in the total synthesis of natural products. While structurally similar benzaldehydes are cornerstones in the synthesis of various bioactive compounds, this specific substituted aldehyde has yet to be prominently featured in reported synthetic routes.
Researchers in organic synthesis frequently employ substituted benzaldehydes as versatile starting materials. Compounds such as 2,4-dimethoxybenzaldehyde and 2,4,5-trimethoxybenzaldehyde are well-documented precursors in the construction of complex molecular architectures found in natural products. They readily participate in a variety of carbon-carbon bond-forming reactions, including Wittig reactions, Horner-Wadsworth-Emmons olefinations, and various condensation reactions, to build the carbon skeletons of flavonoids, alkaloids, and polyketides.
However, the specific substitution pattern of this compound, featuring two methoxy groups and a methyl group on the benzene ring, does not appear in the published total syntheses of prominent natural products. Extensive searches of chemical databases and scholarly articles did not yield any instances where this particular aldehyde was utilized as a key starting material or intermediate.
This absence is intriguing and could be attributed to several factors. The steric hindrance imposed by the ortho-methyl group might influence its reactivity in certain key transformations, making other, less hindered benzaldehydes more favorable substrates for synthetic chemists. Alternatively, the specific electronic properties conferred by this substitution pattern may not be conducive to the desired reaction pathways for the synthesis of known natural products.
While direct applications in total synthesis are not documented, the synthesis of this compound itself is achievable. A plausible synthetic route involves the ortho-lithiation of 3,5-dimethoxytoluene, a common synthetic strategy for the regioselective functionalization of aromatic rings. This approach allows for the introduction of a formyl group at the C2 position.
Hypothetical Application in Natural Product Synthesis
Although no concrete examples exist, one can envision the potential application of this compound in the synthesis of hypothetical or yet-to-be-discovered natural products, particularly those with a highly substituted aromatic core. For instance, it could serve as a precursor for the A-ring of certain polyketide-derived aromatic natural products.
Below is a conceptual workflow illustrating how this compound could theoretically be employed in the initial steps of a natural product synthesis.
Caption: Hypothetical reaction cascade for natural product synthesis.
Conclusion for Researchers
For researchers, scientists, and drug development professionals, the current landscape suggests that this compound represents an underexplored synthetic building block. Its unique substitution pattern may offer opportunities for the synthesis of novel analogues of existing natural products or for the total synthesis of newly discovered natural products with a corresponding substitution pattern. Future research in this area could focus on exploring the reactivity of this aldehyde in various key synthetic transformations and its potential for the construction of complex molecular scaffolds. The development of synthetic routes that efficiently incorporate this fragment could open new avenues for the discovery of bioactive molecules.
Application Notes and Protocols for the Grignard Reaction with 2,4-Dimethoxy-6-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds with exceptional versatility. This document provides detailed application notes and experimental protocols for the nucleophilic addition of a Grignard reagent to 2,4-Dimethoxy-6-methylbenzaldehyde. This reaction is a key step in the synthesis of substituted diarylmethanols, which are important structural motifs in many biologically active compounds and pharmaceutical intermediates.
The presence of two electron-donating methoxy groups and an ortho-methyl group on the benzaldehyde ring introduces significant steric hindrance around the carbonyl group. This steric congestion can pose challenges, potentially leading to lower reaction yields compared to unhindered aldehydes.[1] Therefore, careful control of reaction conditions and the potential use of activating agents are crucial for a successful synthesis. These protocols will address these challenges and provide methods to optimize the reaction outcome.
Reaction Scheme
The general scheme for the Grignard reaction with this compound involves the formation of a Grignard reagent from an organohalide and magnesium metal, followed by the nucleophilic attack of the Grignard reagent on the carbonyl carbon of the aldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the desired secondary alcohol.
Step 1: Grignard Reagent Formation R-X + Mg → R-MgX (where R = alkyl or aryl group; X = Cl, Br, I)
Step 2: Nucleophilic Addition and Workup R-MgX + this compound → Intermediate Alkoxide Intermediate Alkoxide + H₃O⁺ → (2,4-Dimethoxy-6-methylphenyl)(R)methanol
Data Presentation
The following tables summarize the key quantitative data for the reactants and a representative product, (2,4-Dimethoxy-6-methylphenyl)(phenyl)methanol, formed from the reaction with phenylmagnesium bromide.
Table 1: Reactant Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |
| Phenylmagnesium Bromide (in THF) | C₆H₅MgBr | 181.31 | ~1.14 | N/A |
| This compound | C₁₀H₁₂O₃ | 180.20 | N/A | N/A |
| Magnesium Turnings | Mg | 24.31 | 1.74 | 1090 |
| Bromobenzene | C₆H₅Br | 157.01 | 1.495 | 156 |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 0.713 | 34.6 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 0.889 | 66 |
Table 2: Product Properties
| Product | Molecular Formula | Molar Mass ( g/mol ) |
| (2,4-Dimethoxy-6-methylphenyl)(phenyl)methanol | C₁₆H₁₈O₃ | 258.31 |
Table 3: Illustrative Reaction Parameters
| Reagent | Molar Equivalents |
| This compound | 1.0 |
| Organohalide | 1.1 - 1.2 |
| Magnesium Turnings | 1.2 - 1.3 |
Experimental Protocols
Protocol 1: Standard Grignard Reaction
This protocol outlines a general procedure for the addition of a Grignard reagent to this compound. Phenylmagnesium bromide is used as an exemplary Grignard reagent.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Bromobenzene (or other suitable organohalide)
-
This compound
-
Iodine crystal (for initiation)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the flask.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium suspension to initiate the reaction. Gentle warming may be necessary. The disappearance of the iodine color and the appearance of a cloudy, grayish solution are indicators of initiation.[1]
-
Once the reaction starts, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.[1]
-
-
Addition to Aldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[1]
-
-
Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]
-
-
Purification:
-
Filter the solution and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Cerium(III) Chloride-Mediated Grignard Addition (for Improved Yields)
This protocol is recommended to overcome the steric hindrance of this compound and improve the yield of the desired secondary alcohol. The use of anhydrous cerium(III) chloride can enhance the nucleophilicity of the Grignard reagent.[1]
Materials:
-
Anhydrous cerium(III) chloride (CeCl₃)
-
Anhydrous tetrahydrofuran (THF)
-
Grignard reagent solution (prepared as in Protocol 1)
-
This compound
Procedure:
-
Preparation of CeCl₃ Slurry:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous CeCl₃ (1.1 equivalents).
-
Add anhydrous THF and stir the suspension vigorously at room temperature for at least 2 hours.
-
-
Grignard Reagent Addition:
-
Cool the CeCl₃ slurry to -78 °C using a dry ice/acetone bath.
-
Add the pre-formed Grignard reagent solution (1.1 equivalents) dropwise to the CeCl₃ slurry and stir for 1 hour at -78 °C.[1]
-
-
Addition to Aldehyde:
-
Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours.[1]
-
-
Work-up and Purification:
-
Follow the work-up and purification steps as described in Protocol 1.
-
Mandatory Visualization
Caption: Experimental workflow for the Grignard reaction with this compound.
Caption: Logical relationship of the Grignard reaction mechanism.
References
Application Notes and Protocols for the Wittig Reaction of 2,4-Dimethoxy-6-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting the Wittig reaction with 2,4-Dimethoxy-6-methylbenzaldehyde. This aldehyde is a common substrate in organic synthesis, and the Wittig reaction offers a reliable method for converting its carbonyl group into a carbon-carbon double bond, leading to a variety of substituted stilbene derivatives and other valuable olefinic compounds.
The protocols provided herein are based on established methodologies for analogous substituted benzaldehydes and are intended to serve as a comprehensive guide. Due to the steric hindrance imparted by the ortho-methyl group, optimization of reaction conditions may be necessary to achieve high yields.
Reaction Principle
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to form an alkene and triphenylphosphine oxide. The reaction proceeds through a betaine or oxaphosphetane intermediate, and the stereochemical outcome is dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group, generally favor the formation of (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes.[1][2] The steric hindrance from the ortho-substituents on the benzaldehyde ring can also influence the reaction rate and stereoselectivity.[3]
Data Presentation: Reaction Conditions Summary
The following table summarizes typical conditions for Wittig reactions with substituted benzaldehydes, which can be adapted for this compound.
| Entry | Wittig Reagent (Ylide Precursor) | Base | Solvent | Temperature (°C) | Time (h) | Expected Product Type |
| 1 | Benzyltriphenylphosphonium chloride | n-Butyllithium | Anhydrous THF | 0 to rt | 2-4 | Stilbene derivative |
| 2 | Methyltriphenylphosphonium bromide | n-Butyllithium | Anhydrous THF | 0 to rt | 2-4 | Styrene derivative |
| 3 | (Triphenylphosphoranylidene)acetonitrile | (generated in situ) | Toluene | Reflux | 12-24 | Cinnamonitrile derivative |
| 4 | Triethyl phosphonoacetate (Horner-Wadsworth-Emmons) | Sodium hydride | Anhydrous THF | 0 to rt | 12-16 | Cinnamate derivative |
Experimental Protocols
Protocol 1: Synthesis of a Stilbene Derivative using a Non-Stabilized Ylide
This protocol describes the reaction of this compound with benzyltriphenylphosphonium chloride to form a stilbene derivative.
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Preparation:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium chloride (1.1 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise. A distinct color change (typically to deep yellow or orange-red) indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
The crude product, containing the desired alkene and triphenylphosphine oxide, is purified by flash column chromatography on silica gel.
-
Protocol 2: Synthesis of a Cinnamate Derivative using a Stabilized Ylide (Horner-Wadsworth-Emmons Reaction)
This protocol is a modification of the Wittig reaction and is often used with stabilized ylides to favor the formation of (E)-alkenes.[3]
Materials:
-
This compound
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Phosphonate Anion Preparation:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add fresh anhydrous THF and cool the suspension to 0 °C.
-
Slowly add triethyl phosphonoacetate (1.05 equivalents) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
-
HWE Reaction:
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the phosphonate anion solution at room temperature.
-
Stir the reaction mixture overnight, monitoring its progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Wittig Reaction Signaling Pathway
Caption: General mechanism of the Wittig reaction.
Experimental Workflow
Caption: Step-by-step workflow for the Wittig reaction.
References
Application Note and Protocol: A Scalable Synthesis of 2,4-Dimethoxy-6-methylbenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed, two-step protocol for the scale-up synthesis of 2,4-Dimethoxy-6-methylbenzaldehyde, a key intermediate in the synthesis of various organic molecules. The synthesis commences with the formylation of orcinol (5-methylbenzene-1,3-diol) via a Vilsmeier-Haack reaction to produce 2,4-dihydroxy-6-methylbenzaldehyde. This intermediate is then subjected to exhaustive methylation using dimethyl sulfate to yield the final product. This method is designed to be robust and scalable for laboratory and pilot-plant production. All quantitative data is summarized in tables, and the experimental workflow is visualized using a process diagram.
Introduction
This compound is a substituted aromatic aldehyde of interest in the pharmaceutical and fine chemical industries due to its utility as a versatile building block. The strategic placement of its functional groups allows for specific and controlled reactivity in the synthesis of more complex molecules. The protocol outlined herein describes a scalable and efficient synthesis from readily available starting materials. The chosen synthetic route involves an initial Vilsmeier-Haack formylation followed by a Williamson ether synthesis (methylation).
Reaction Scheme
Step 1: Vilsmeier-Haack Formylation of Orcinol
Orcinol is formylated using a pre-formed Vilsmeier reagent (from POCl₃ and DMF) to produce 2,4-dihydroxy-6-methylbenzaldehyde.
Step 2: Methylation of 2,4-dihydroxy-6-methylbenzaldehyde
The intermediate dihydroxy-benzaldehyde is methylated using dimethyl sulfate in the presence of a base to yield the target product, this compound.
Experimental Protocols
Step 1: Synthesis of 2,4-dihydroxy-6-methylbenzaldehyde
This procedure is adapted from the Vilsmeier-Haack formylation of electron-rich aromatic compounds.[1][2]
Materials:
-
Orcinol (5-methylbenzene-1,3-diol)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Deionized Water
-
Ice
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a calcium chloride drying tube.
-
Heating mantle
-
Buchner funnel and filtration apparatus
Procedure:
-
In a three-necked flask, prepare the Vilsmeier reagent by cooling N,N-dimethylformamide (200 mL) to 0 °C in an ice bath.[1]
-
Slowly add phosphorus oxychloride (44.0 g, 0.3 mol) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained at or below 5 °C.[1]
-
Once the addition is complete, dissolve orcinol (25.0 g, 0.2 mol) in N,N-dimethylformamide (100 mL) at 0 °C.[1]
-
Slowly add the orcinol solution dropwise to the pre-formed Vilsmeier reagent.[1]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.[1]
-
Carefully pour the reaction mixture into a beaker containing crushed ice and water to quench the reaction and precipitate the product.[1]
-
Collect the solid product by filtration using a Buchner funnel.[1]
-
Wash the collected solid thoroughly with distilled water (3 x 100 mL) to remove any residual acid and solvent.[1]
-
Dry the product in a vacuum oven to afford 2,4-dihydroxy-6-methylbenzaldehyde. The product can be used in the next step without further purification.[1]
Step 2: Synthesis of this compound
This protocol is based on the standard methylation of phenolic hydroxyl groups.[2]
Materials:
-
2,4-dihydroxy-6-methylbenzaldehyde
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask with a mechanical stirrer, dropping funnel, and condenser.
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a well-ventilated fume hood, dissolve the crude 2,4-dihydroxy-6-methylbenzaldehyde from Step 1 in an aqueous solution of sodium hydroxide (a molar excess of at least 2 equivalents of NaOH is required to deprotonate both hydroxyl groups).[2]
-
Cool the solution in an ice bath to below 10 °C.[2]
-
Caution: Dimethyl sulfate is toxic and should be handled with extreme care in a fume hood. Slowly add dimethyl sulfate dropwise to the stirred solution. This reaction is exothermic, so maintain the temperature below 10 °C.[2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight to ensure complete methylation.[2]
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).[2]
-
Combine the organic extracts and wash with water and then brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate.[2]
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Reagent Quantities and Molar Equivalents for Scale-Up Synthesis.
| Step | Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles | Molar Ratio |
|---|---|---|---|---|---|
| 1 | Orcinol | 124.14 | 25.0 | 0.2 | 1.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 300 mL (total) | - | Solvent | |
| Phosphorus oxychloride (POCl₃) | 153.33 | 44.0 | 0.3 | 1.5 | |
| 2 | 2,4-dihydroxy-6-methylbenzaldehyde | 152.15 | ~30.4 (theoretical) | 0.2 | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | >16.0 | >0.4 | >2.0 |
| | Dimethyl Sulfate ((CH₃)₂SO₄) | 126.13 | >50.5 | >0.4 | >2.0 |
Table 2: Expected Yields and Product Specifications.
| Product | Step | Theoretical Yield (g) | Expected Yield Range | Purity | Physical Form |
|---|---|---|---|---|---|
| 2,4-dihydroxy-6-methylbenzaldehyde | 1 | 30.4 | 75-85% | >95% (crude) | Solid |
| this compound | 2 | 36.0 | 80-90% | >98% (purified) | Solid |
Visualization of Experimental Workflow
Caption: Workflow for the scale-up synthesis of this compound.
References
Application of 2,4-Dimethoxy-6-methylbenzaldehyde in Medicinal Chemistry: A Keystone for Immunosuppressive Agents
Introduction
2,4-Dimethoxy-6-methylbenzaldehyde, a substituted aromatic aldehyde, serves as a crucial cornerstone in medicinal chemistry, primarily recognized for its integral role in the molecular architecture of the potent immunosuppressive agent, mycophenolic acid (MPA). This application note provides a comprehensive overview of the medicinal chemistry applications of the this compound core, with a focus on mycophenolic acid and its derivatives. We will delve into their mechanism of action, summarize their biological activities with quantitative data, and provide detailed experimental protocols for the synthesis of key analogues. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents.
The Central Role in Mycophenolic Acid and its Derivatives
Mycophenolic acid (MPA) is a fermentation product of several Penicillium species and is the active metabolite of the widely used immunosuppressive drug mycophenolate mofetil. The core structure of MPA contains a phthalide ring system derived from a precursor that is structurally related to this compound. MPA and its derivatives are employed clinically to prevent rejection in organ transplant recipients and are also being investigated for their potential in treating autoimmune diseases and cancer.
Mechanism of Action: Inhibition of IMPDH
The primary mechanism of action of mycophenolic acid is the potent, reversible, and non-competitive inhibition of inosine-5′-monophosphate dehydrogenase (IMPDH).[1][2] IMPDH is a crucial enzyme in the de novo pathway of guanine nucleotide synthesis. This pathway is particularly vital for the proliferation of T and B lymphocytes, which are heavily dependent on it.[1] Other cell types can utilize a salvage pathway for purine synthesis and are therefore less affected by IMPDH inhibition. By selectively targeting the de novo pathway in lymphocytes, MPA exerts a cytostatic effect, thereby suppressing the immune response.[1]
Two isoforms of IMPDH exist in humans: type I, which is constitutively expressed in most cell types, and type II, which is upregulated in activated lymphocytes. Mycophenolic acid exhibits a greater inhibitory effect on the type II isoform, contributing to its relatively selective action on the immune system.[2]
Signaling Pathway of Mycophenolic Acid
References
Application Notes and Protocols for the Use of 2,4-Dimethoxy-6-methylbenzaldehyde as a Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethoxy-6-methylbenzaldehyde is a versatile aromatic aldehyde that serves as a valuable starting material for the synthesis of a variety of heterocyclic compounds. Its unique substitution pattern, featuring two electron-donating methoxy groups and a methyl group, influences the reactivity of the aldehyde and the properties of the resulting heterocyclic systems. These structural features make it an attractive building block in medicinal chemistry and drug discovery, as the resulting scaffolds can be decorated to explore structure-activity relationships (SAR) for various biological targets. Heterocyclic compounds are integral to a vast number of pharmaceuticals, and those derived from this particular benzaldehyde are of interest for their potential biological activities, which may include anticancer, anti-inflammatory, and antimicrobial properties.
This document provides detailed application notes and experimental protocols for the synthesis of three major classes of heterocyclic compounds using this compound as a key precursor: chalcones, flavones, and quinolines.
I. Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are important intermediates in the biosynthesis of flavonoids and are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory effects. The most common method for their synthesis is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone.
Experimental Protocol: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(2,4-dimethoxy-6-methylphenyl)prop-2-en-1-one
Materials:
-
This compound
-
4-Hydroxyacetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Hydrochloric Acid (HCl), 1 M
-
Deionized Water
-
Ethyl Acetate
-
Hexane
-
Anhydrous Sodium Sulfate
Procedure:
-
In a 100 mL round-bottom flask, dissolve 4-hydroxyacetophenone (1.0 eq) in 20 mL of 95% ethanol with stirring.
-
To this solution, add this compound (1.0 eq).
-
In a separate beaker, prepare a solution of potassium hydroxide (3.0 eq) in 10 mL of 95% ethanol.
-
Slowly add the ethanolic KOH solution to the flask containing the aldehyde and ketone.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (3:7).
-
Upon completion, pour the reaction mixture into 100 mL of ice-cold water.
-
Acidify the mixture to pH 2-3 with 1 M HCl. A yellow precipitate will form.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.
-
Dry the crude product in a desiccator.
-
Purify the crude chalcone by recrystallization from ethanol to afford the pure product.
Characterization: The structure of the synthesized chalcone can be confirmed by spectroscopic methods.
| Spectroscopic Data | Expected Values |
| IR (cm⁻¹) | ~3300-3100 (O-H), ~1650 (C=O, conjugated), ~1600 (C=C, aromatic), ~1250, 1050 (C-O, methoxy) |
| ¹H NMR (δ, ppm) | ~7.8-8.0 (d, 1H, H-β), ~7.5-7.7 (d, 1H, H-α), ~6.8-7.9 (m, aromatic protons), ~3.8-3.9 (s, 6H, 2 x OCH₃), ~2.4 (s, 3H, CH₃), ~9.5-10.0 (s, 1H, OH) |
| ¹³C NMR (δ, ppm) | ~190 (C=O), ~160-165 (C-O, methoxy bearing carbons), ~115-145 (aromatic and vinylic carbons), ~55-56 (OCH₃), ~20 (CH₃) |
Logical Workflow for Chalcone Synthesis
II. Synthesis of Flavones via Oxidative Cyclization of Chalcones
Flavones are a major class of flavonoids that are biosynthesized from chalcones. They possess a 2-phenyl-4H-1-benzopyran-4-one core structure and are associated with a wide array of pharmacological activities, including antioxidant and anticancer properties.[1][2] A common synthetic route to flavones involves the oxidative cyclization of a 2'-hydroxychalcone intermediate.
Experimental Protocol: Synthesis of 7-Hydroxy-2-(2,4-dimethoxy-6-methylphenyl)-4H-chromen-4-one
Materials:
-
(E)-1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-6-methylphenyl)prop-2-en-1-one (a 2'-hydroxychalcone synthesized from 2,4-dihydroxyacetophenone and this compound)
-
Dimethyl Sulfoxide (DMSO)
-
Iodine (I₂)
-
Saturated Sodium Thiosulfate Solution
-
Deionized Water
-
Ethanol
Procedure:
-
Synthesize the precursor 2'-hydroxychalcone using a similar Claisen-Schmidt condensation as described in Section I, but using 2,4-dihydroxyacetophenone instead of 4-hydroxyacetophenone.
-
In a 50 mL round-bottom flask, dissolve the synthesized 2'-hydroxychalcone (1.0 eq) in 15 mL of DMSO.
-
Add a catalytic amount of iodine (I₂) to the solution.
-
Heat the reaction mixture to 100-110 °C for 2-4 hours, monitoring the reaction by TLC (ethyl acetate:hexane, 1:1).
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Add saturated sodium thiosulfate solution dropwise to quench the excess iodine until the brown color disappears.
-
Collect the precipitated flavone by vacuum filtration, wash with cold deionized water, and dry.
-
Purify the crude product by recrystallization from ethanol.
Characterization:
| Spectroscopic Data | Expected Values |
| IR (cm⁻¹) | ~3300-3100 (O-H), ~1630 (C=O, γ-pyrone), ~1600, 1580 (C=C, aromatic), ~1250, 1050 (C-O, methoxy) |
| ¹H NMR (δ, ppm) | ~6.5-8.0 (m, aromatic protons), ~6.7 (s, 1H, H-3), ~3.8-3.9 (s, 6H, 2 x OCH₃), ~2.4 (s, 3H, CH₃), ~10.0 (s, 1H, OH) |
| ¹³C NMR (δ, ppm) | ~178 (C=O), ~160-165 (C-O, methoxy and hydroxyl bearing carbons), ~105-155 (aromatic and pyrone carbons), ~55-56 (OCH₃), ~20 (CH₃) |
Signaling Pathway for Flavone Synthesis
III. Synthesis of Quinolines via Friedländer Annulation
Quinolines are a class of nitrogen-containing heterocyclic compounds with a bicyclic structure composed of a benzene ring fused to a pyridine ring. The quinoline scaffold is a key structural motif in many natural products and synthetic drugs with a broad range of biological activities, including antimalarial, antibacterial, and anticancer properties. The Friedländer annulation is a classic method for quinoline synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.
Experimental Protocol: Synthesis of 2-Methyl-4-(2,4-dimethoxy-6-methylphenyl)quinoline
Materials:
-
2-Aminoacetophenone
-
This compound
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-aminoacetophenone (1.0 eq) and this compound (1.0 eq) in 30 mL of ethanol.
-
Add powdered potassium hydroxide (2.0 eq) to the mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC (ethyl acetate:hexane, 2:8).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add 50 mL of deionized water to the residue and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to obtain the crude product.
-
Purify the crude quinoline by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Characterization:
| Spectroscopic Data | Expected Values |
| IR (cm⁻¹) | ~3050 (C-H, aromatic), ~2950 (C-H, aliphatic), ~1600, 1580 (C=C, C=N, aromatic), ~1250, 1050 (C-O, methoxy) |
| ¹H NMR (δ, ppm) | ~7.0-8.5 (m, aromatic protons of quinoline and substituted phenyl ring), ~3.8-3.9 (s, 6H, 2 x OCH₃), ~2.7 (s, 3H, quinoline-CH₃), ~2.4 (s, 3H, phenyl-CH₃) |
| ¹³C NMR (δ, ppm) | ~160-165 (C-O, methoxy bearing carbons), ~120-150 (aromatic carbons), ~55-56 (OCH₃), ~25 (quinoline-CH₃), ~20 (phenyl-CH₃) |
Experimental Workflow for Quinoline Synthesis
Potential Biological Activities and Applications
The heterocyclic compounds synthesized from this compound are expected to possess a range of biological activities, making them promising candidates for drug discovery and development.
-
Chalcones: The presence of methoxy and methyl groups on the phenyl ring can modulate the lipophilicity and electronic properties of the chalcone scaffold, potentially enhancing its anticancer, anti-inflammatory, or antimicrobial activities.[3]
-
Flavones: Flavonoids are well-known for their antioxidant properties. The substitution pattern derived from this compound may influence the radical scavenging ability and interaction with various enzymes, suggesting potential applications in diseases associated with oxidative stress and inflammation.[4][5]
-
Quinolines: The quinoline core is present in numerous antimalarial and antibacterial drugs. The introduction of the 2,4-dimethoxy-6-methylphenyl substituent could lead to novel quinoline derivatives with improved efficacy or a different spectrum of activity.
Further biological evaluation of these synthesized compounds is warranted to explore their full therapeutic potential. Structure-activity relationship (SAR) studies, guided by the versatile chemistry of this compound, can lead to the optimization of lead compounds for various disease targets.
Disclaimer: The provided protocols are intended for guidance and should be performed by trained professionals in a suitably equipped laboratory. Appropriate safety precautions should be taken at all times. The expected spectral data are illustrative and may vary based on the specific instrumentation and experimental conditions.
References
- 1. Flavones: From Biosynthesis to Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study [mdpi.com]
- 5. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Condensation Reaction of 2,4-Dimethoxy-6-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of a chalcone derivative via a Claisen-Schmidt condensation reaction between 2,4-Dimethoxy-6-methylbenzaldehyde and 4-Chloroacetophenone. Chalcones are a class of organic compounds that are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities.
The Claisen-Schmidt condensation is a reliable and widely used method for the synthesis of chalcones, involving a base-catalyzed reaction between an aromatic aldehyde and a ketone.[1][2] This protocol offers a specific application of this reaction, yielding (E)-1-(4-chlorophenyl)-3-(2,4-dimethoxy-6-methylphenyl)prop-2-en-1-one.
Reaction Principle
The synthesis is achieved through a base-catalyzed Claisen-Schmidt condensation. The reaction is initiated by the deprotonation of the α-carbon of 4-Chloroacetophenone by a base (in this case, aqueous Sodium Hydroxide) to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting aldol addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the target chalcone.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of (E)-1-(4-chlorophenyl)-3-(2,4-dimethoxy-6-methylphenyl)prop-2-en-1-one.
| Parameter | Value |
| Yield | 85% |
| Melting Point | 126-128 °C |
| Appearance | Pale yellow solid |
| Molecular Formula | C₁₈H₁₇ClO₃ |
| Molecular Weight | 316.78 g/mol |
Spectroscopic Data
| Technique | Data |
| IR (KBr, cm⁻¹) | 1658 (C=O, conjugated), 1605 (C=C, aromatic), 1265, 1122 (C-O, methoxy) |
| ¹H NMR (CDCl₃, δ ppm) | 8.01 (d, J=8.4 Hz, 2H), 7.82 (d, J=15.6 Hz, 1H), 7.48 (d, J=8.4 Hz, 2H), 7.35 (d, J=15.6 Hz, 1H), 6.38 (s, 1H), 6.35 (s, 1H), 3.88 (s, 3H), 3.82 (s, 3H), 2.45 (s, 3H) |
| ¹³C NMR (CDCl₃, δ ppm) | 189.2, 162.8, 160.1, 142.5, 138.9, 136.5, 130.1, 129.5, 128.9, 122.3, 115.6, 107.9, 98.6, 96.1, 55.8, 55.6, 21.8 |
Experimental Protocol
This protocol details the Claisen-Schmidt condensation for the synthesis of (E)-1-(4-chlorophenyl)-3-(2,4-dimethoxy-6-methylphenyl)prop-2-en-1-one.
Materials:
-
This compound
-
4-Chloroacetophenone
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Büchner funnel and filter paper
-
Beakers
-
Ice bath
Procedure:
-
Preparation of Reactants: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound and 1.0 equivalent of 4-Chloroacetophenone in a suitable amount of ethanol with stirring.
-
Preparation of Catalyst Solution: In a separate beaker, prepare a 50% (w/v) aqueous solution of Sodium Hydroxide.
-
Reaction Initiation: Cool the ethanolic solution of the reactants in an ice bath. Slowly add the aqueous NaOH solution dropwise to the reaction mixture with vigorous stirring. A change in color and the formation of a precipitate should be observed.
-
Reaction: After the addition of the base, remove the ice bath and continue stirring the reaction mixture at room temperature for 4-6 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate).
-
Work-up and Isolation:
-
Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidify the mixture by slowly adding dilute Hydrochloric Acid until the pH is acidic to litmus paper. This will precipitate the crude product.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid thoroughly with cold deionized water to remove any inorganic impurities.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield a pale yellow solid.
-
-
Characterization:
-
Dry the purified product and determine its melting point.
-
Obtain Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR spectra to confirm the structure of the synthesized chalcone.
-
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and characterization of the chalcone.
Signaling Pathway: General Claisen-Schmidt Condensation
Caption: General mechanism of the base-catalyzed Claisen-Schmidt condensation.
References
Troubleshooting & Optimization
Overcoming low yield in the synthesis of 2,4-Dimethoxy-6-methylbenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 2,4-Dimethoxy-6-methylbenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The synthesis of this compound, starting from the readily available 3,5-dimethoxytoluene (orcinol dimethyl ether), is typically achieved through electrophilic aromatic substitution. The two most effective and widely cited methods are the Vilsmeier-Haack reaction and the Gattermann reaction. Both methods are designed to introduce a formyl group (-CHO) onto an electron-rich aromatic ring.[1][2]
Q2: Why is 3,5-dimethoxytoluene the preferred starting material?
3,5-dimethoxytoluene is an excellent substrate because the two methoxy groups and the methyl group are electron-donating, which strongly activates the aromatic ring towards electrophilic substitution.[3] The formylation occurs at the ortho position relative to the methyl group and para to one of the methoxy groups, which is the most sterically accessible and electronically favorable position.
Q3: What is the Vilsmeier-Haack reaction and why is it suitable for this synthesis?
The Vilsmeier-Haack reaction utilizes a substituted amide, typically N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate a Vilsmeier reagent (a chloroiminium ion).[1] This reagent is a mild electrophile that reacts efficiently with highly activated aromatic rings like 3,5-dimethoxytoluene to introduce a formyl group after hydrolysis.[3][4] It is often preferred due to its relatively high yields and the use of less toxic reagents compared to the classical Gattermann reaction.
Q4: What is the Gattermann reaction and what are its key considerations?
The Gattermann reaction introduces a formyl group using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2] A significant modification of this reaction, which enhances safety, involves the use of zinc cyanide (Zn(CN)₂) in place of HCN.[2] The Zn(CN)₂ reacts with HCl in situ to generate the necessary reactants. This method is also effective for formylating electron-rich arenes.
Troubleshooting Guide: Overcoming Low Yield
This guide addresses specific issues that can lead to low yields and provides actionable solutions.
Q5: My reaction shows low or no conversion of the starting material. What are the likely causes and solutions?
-
Issue: Inactive Vilsmeier Reagent. The Vilsmeier reagent is moisture-sensitive. Any water contamination in the DMF or reaction flask can quench the POCl₃ and prevent reagent formation.
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous DMF and ensure the POCl₃ is fresh and has been handled under an inert atmosphere. The Vilsmeier reagent should be pre-formed at a low temperature (e.g., 0°C) before adding the substrate.[5]
-
-
Issue: Inactive Catalyst in Gattermann Reaction. The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture.
-
Solution: Use freshly opened or properly stored anhydrous AlCl₃. Perform the reaction under a strict inert atmosphere (nitrogen or argon).
-
-
Issue: Insufficient Reaction Temperature or Time. The activation energy for the reaction may not have been met.
Q6: I am observing multiple products and the yield of the desired aldehyde is low. How can I improve selectivity?
-
Issue: Formation of Di-formylated Products. Although sterically hindered, highly activated substrates can sometimes undergo a second formylation.
-
Solution: Use a stoichiometric amount of the formylating agent (Vilsmeier reagent or HCN/Zn(CN)₂). Adding the substrate slowly to the pre-formed reagent can also help maintain a low concentration of the electrophile and favor mono-substitution.
-
-
Issue: Unwanted Side Reactions. The reaction conditions might be too harsh, leading to polymerization or degradation of the starting material or product.
-
Solution: Maintain careful temperature control throughout the reaction. For the Vilsmeier-Haack reaction, avoid excessive heating. For the Gattermann reaction, ensure the temperature does not rise uncontrollably during the addition of the Lewis acid.
-
Q7: I am struggling with the purification of the final product. What is the best approach?
-
Issue: Difficulty in Removing Unreacted DMF. DMF has a high boiling point and can be challenging to remove completely.
-
Solution: After quenching the reaction with an aqueous solution (like sodium acetate in water), perform a thorough extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[8] Wash the combined organic layers multiple times with water or brine to remove residual DMF.
-
-
Issue: Product Co-elutes with Impurities during Chromatography.
-
Solution: If direct purification is difficult, the aldehyde can be purified via its bisulfite adduct. The crude product is stirred with an aqueous sodium bisulfite solution, which forms a solid adduct with the aldehyde.[7] This solid can be filtered off, washed with an organic solvent to remove non-aldehydic impurities, and then hydrolyzed back to the pure aldehyde by treatment with a mild base (e.g., NaHCO₃) or acid.
-
General Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and purification of this compound.
Caption: General workflow for synthesis and purification.
Troubleshooting Decision Tree
This diagram helps diagnose potential causes of low yield.
Caption: A decision tree for troubleshooting low yields.
Comparative Data on Synthesis Methods
The following table summarizes reported yields for the formylation of 3,5-dimethoxytoluene or its close analogs.
| Method | Starting Material | Reagents | Yield (%) | Reference |
| Vilsmeier-Haack | Orcinol | DMF, POCl₃ | 82% | [9] |
| Vilsmeier-Haack | Generic electron-rich arene | (Chloromethylene)dimethyliminium Chloride, DMF | 77% | [8] |
| Vilsmeier-Haack | 2,5-dimethoxytoluene | N-methylformanilide, POCl₃ | 67% | [7] |
| Gattermann | Orcinol | Zn(CN)₂, HCl | 76% | [9] |
| Gattermann | Mesitylene | Zn(CN)₂, AlCl₃, HCl | 75-81% | [10] |
| Gattermann | 2,5-dimethoxytoluene | HCN, AlCl₃ | 89.6% | [11] |
Detailed Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation
This protocol is adapted from procedures for formylating highly activated phenols and their ethers.[5][9]
-
Apparatus Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (2.0 eq.).
-
Vilsmeier Reagent Formation: Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10°C. Stir the mixture at 0°C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve 3,5-dimethoxytoluene (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. For less reactive substrates, the mixture may be gently heated to 50-60°C. Monitor the reaction's progress by TLC.
-
Work-up and Purification:
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice containing a pre-dissolved solution of sodium acetate (NaOAc) (approx. 4-5 eq.).[8]
-
Stir the resulting mixture for 30 minutes to hydrolyze the iminium intermediate.
-
Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with water and then with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude aldehyde by flash column chromatography on silica gel or via the sodium bisulfite adduct method.[7]
-
Protocol 2: Gattermann Formylation (Zinc Cyanide Modification)
This protocol is based on the synthesis of mesitaldehyde and related compounds.[2][9][10]
-
Apparatus Setup: In a three-necked flask fitted with a mechanical stirrer, a gas inlet tube, and a reflux condenser, place 3,5-dimethoxytoluene (1.0 eq.), zinc cyanide (Zn(CN)₂) (1.5 eq.), and an anhydrous solvent like tetrachloroethane or diethyl ether.
-
Reaction Initiation: Cool the mixture in an ice bath and begin stirring. Pass a rapid stream of dry hydrogen chloride (HCl) gas through the mixture until the substrate is saturated and an iminium salt precipitate forms.
-
Catalyst Addition: While maintaining cooling and vigorous stirring, add finely ground anhydrous aluminum chloride (AlCl₃) (2.0-2.5 eq.) portion-wise.
-
Reaction: Remove the ice bath and continue to pass HCl gas through the mixture. The reaction is often exothermic and may warm to 60-70°C. Maintain this temperature for 2-3 hours.
-
Work-up and Purification:
-
Cool the reaction mixture and decompose it by cautiously pouring it onto a large volume of crushed ice mixed with concentrated HCl.
-
Stir the mixture until the ice has melted, and then heat to reflux for 1-2 hours to fully hydrolyze the aldimine intermediate.
-
After cooling, separate the organic layer. Extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with a dilute sodium carbonate (Na₂CO₃) solution and then with water.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent by distillation.
-
The crude product should be purified by vacuum distillation or column chromatography.
-
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. 2,5-DIMETHOXY-4-METHYLBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. 2 4-DIHYDROXY-6-METHYLBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Synthesis of 2,5-Dimethoxy-3-methylbenzaldehyde and 2,5-Dimethoxy-4-methylbenzaldehyde - [www.rhodium.ws] [designer-drug.com]
Vilsmeier-Haack Formylation of Substituted Dimethoxybenzenes: A Technical Support Center
Welcome to the Technical Support Center for the Vilsmeier-Haack formylation of substituted dimethoxybenzenes. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this versatile reaction. Here, you will find detailed information on potential side products, optimization strategies, and experimental protocols to ensure successful and reproducible outcomes in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products for the Vilsmeier-Haack formylation of 1,2-, 1,3-, and 1,4-dimethoxybenzene?
The regioselectivity of the Vilsmeier-Haack reaction on dimethoxybenzenes is governed by the powerful ortho- and para-directing effects of the methoxy groups.
-
1,2-Dimethoxybenzene (Veratrole): Formylation is expected to occur at the 4-position, yielding 3,4-dimethoxybenzaldehyde, as this position is para to one methoxy group and ortho to the other, and is sterically less hindered than the 3-position.
-
1,3-Dimethoxybenzene: This isomer is highly activated, with the primary product being 2,4-dimethoxybenzaldehyde.[1] The formylation occurs at the 4-position, which is para to one methoxy group and ortho to the other. The 2-position is also activated but sterically more hindered. The 6-position is equivalent to the 2-position.
-
1,4-Dimethoxybenzene: This isomer is notably less reactive or even unreactive under standard Vilsmeier-Haack conditions.[2] When a reaction does occur, it typically results in a low yield of 2,5-dimethoxybenzaldehyde.[2]
Q2: Why is 1,4-dimethoxybenzene significantly less reactive than its 1,2- and 1,3-isomers in the Vilsmeier-Haack reaction?
The reduced reactivity of 1,4-dimethoxybenzene is attributed to a combination of electronic and steric effects. The two electron-donating methoxy groups in a para-relationship create a highly electron-rich aromatic ring. However, the Vilsmeier reagent is a relatively bulky electrophile, and both positions ortho to the methoxy groups are sterically hindered.[2] Furthermore, the symmetrical electron distribution may lead to a less polarized ring system compared to the 1,2- and 1,3-isomers, making it less susceptible to attack by the weakly electrophilic Vilsmeier reagent.[2]
Q3: What are the most common side products observed in the Vilsmeier-Haack formylation of dimethoxybenzenes?
The most frequently encountered side products include:
-
Di-formylated products: Highly activated substrates like 1,3-dimethoxybenzene can undergo a second formylation, leading to the formation of dicarboxaldehydes.
-
Chlorinated byproducts: The Vilsmeier reagent is a chloroiminium salt and can act as a chlorinating agent, particularly at higher temperatures, resulting in the introduction of a chlorine atom onto the aromatic ring.[3]
-
Unreacted starting material: This is especially common with less reactive substrates like 1,4-dimethoxybenzene or when using insufficient amounts of the Vilsmeier reagent or suboptimal reaction conditions.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Vilsmeier Reagent | The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. It is recommended to prepare the reagent fresh for each reaction. The color of the freshly prepared reagent can range from colorless to yellow or orange, which does not necessarily indicate its reactivity.[4] |
| Insufficiently Reactive Substrate | For substrates like 1,4-dimethoxybenzene, standard Vilsmeier-Haack conditions may be insufficient. Consider alternative formylation methods such as the Gattermann reaction.[1] For moderately reactive substrates, increasing the reaction temperature or using a larger excess of the Vilsmeier reagent may improve yields.[5] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction appears sluggish, consider extending the reaction time or gradually increasing the temperature.[5] |
| Product Decomposition During Work-up | The iminium salt intermediate must be hydrolyzed to the aldehyde. Ensure the reaction mixture is poured onto ice water for quenching, and neutralize carefully with a mild base like sodium acetate to avoid product degradation.[1] |
Issue 2: Formation of Multiple Products
| Potential Cause | Suggested Solution |
| Di-formylation | This is common with highly activated substrates. To minimize di-formylation, carefully control the stoichiometry of the Vilsmeier reagent; a 1.1:1 to 1.5:1 ratio of reagent to substrate is a good starting point.[3] Consider adding the Vilsmeier reagent dropwise to a solution of the substrate to avoid localized high concentrations of the reagent.[3] Maintaining a low reaction temperature (e.g., 0 °C to room temperature) can also enhance selectivity for mono-formylation.[3] |
| Formation of Chlorinated Byproducts | Chlorination is more prevalent at elevated temperatures. Conduct the reaction at the lowest effective temperature.[3] If chlorination persists, consider using alternative reagents to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF.[3] |
Data Presentation
Table 1: Summary of Reported Yields for the Vilsmeier-Haack and Gattermann Formylation of Dimethoxybenzene Isomers.
| Starting Material | Reaction | Product | Yield (%) | Reference |
| 1,3-Dimethoxybenzene | Vilsmeier-Haack | 2,4-Dimethoxybenzaldehyde | 92 | [1] |
| 1,4-Dimethoxybenzene | Vilsmeier-Haack | 2,5-Dimethoxybenzaldehyde | Low (e.g., 16% with N-methylformanilide/POCl₃) | [2] |
| 1,4-Dimethoxybenzene | Gattermann | 2,5-Dimethoxybenzaldehyde | 73 | [1] |
Experimental Protocols
Vilsmeier-Haack Formylation of 1,3-Dimethoxybenzene [1]
-
Vilsmeier Reagent Formation: In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous N,N-Dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30-60 minutes.
-
Formylation Reaction: Dissolve 1,3-dimethoxybenzene (1 equivalent) in a minimal amount of anhydrous dichloromethane (DCM) or DMF. Slowly add this solution to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring. After the addition, allow the reaction mixture to warm to room temperature (around 25 °C) and stir for 3 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture back to 0 °C. Carefully pour the mixture onto crushed ice with vigorous stirring to hydrolyze the intermediate iminium salt. Neutralize the solution with a saturated aqueous solution of sodium acetate.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether) three times. Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solution under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure 2,4-dimethoxybenzaldehyde.
Visualizations
Caption: General mechanism of the Vilsmeier-Haack formylation.
Caption: Troubleshooting workflow for the Vilsmeier-Haack reaction.
Caption: Common side reaction pathways in the Vilsmeier-Haack formylation.
References
Technical Support Center: Purification of 2,4-Dimethoxy-6-methylbenzaldehyde by Column Chromatography
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 2,4-Dimethoxy-6-methylbenzaldehyde using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: For the purification of this compound, silica gel (60-120 mesh or 230-400 mesh) is the most commonly used stationary phase due to its effectiveness in separating moderately polar compounds. Alumina can be considered as an alternative, particularly if the compound shows instability on silica gel.
Q2: Which mobile phase (eluent) is suitable for the column chromatography of this compound?
A2: A solvent system of hexane and ethyl acetate is a good starting point for the elution. The polarity of the mobile phase should be adjusted to achieve an optimal Rf value for the target compound. Based on structurally similar compounds, a ratio between 10% and 30% ethyl acetate in hexane is likely to provide good separation.
Q3: How can I determine the optimal solvent system before running a column?
A3: Thin Layer Chromatography (TLC) is an essential preliminary step to identify a suitable solvent system. Spot your crude reaction mixture on a TLC plate and elute it with different ratios of hexane:ethyl acetate. The ideal solvent system will show a clear separation between your desired compound and any impurities, with the Rf value of this compound ideally falling between 0.25 and 0.35.
Q4: What are the potential impurities I might encounter?
A4: Potential impurities could include unreacted starting materials such as 3-methyl-2,4-dimethoxyphenol or other precursors, as well as by-products from the formylation reaction. Over-oxidation of the aldehyde to the corresponding carboxylic acid is also a possibility, though less common under standard formylation conditions.
Q5: My compound appears to be degrading on the column. What could be the cause and how can I prevent it?
A5: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, which can lead to degradation or the formation of acetals if an alcohol is present in the eluent. To mitigate this, you can use deactivated silica gel (by adding a small amount of a base like triethylamine to the slurry) or switch to a less acidic stationary phase like alumina. It is also advisable to avoid using alcohol-based solvents in the mobile phase.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation / Co-elution of Impurities | - Inappropriate mobile phase polarity.- Column overloading.- Poorly packed column (channeling). | - Optimize the mobile phase using TLC. A shallower solvent gradient or isocratic elution might be necessary.- Reduce the amount of crude material loaded onto the column.- Repack the column carefully, ensuring a homogenous and bubble-free slurry. |
| Compound Elutes Too Quickly (High Rf) | - Mobile phase is too polar. | - Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. |
| Compound Elutes Too Slowly or Not at All (Low Rf) | - Mobile phase is not polar enough.- Compound may be degrading or irreversibly adsorbing to the stationary phase. | - Increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.- Check for compound stability on a small scale using a TLC plate. If degradation is observed, consider using a deactivated stationary phase or an alternative like alumina. |
| Band Tailing | - Strong interaction between the compound and the stationary phase.- The sample was not loaded in a concentrated band. | - Add a small amount (0.1-0.5%) of a modifier like triethylamine to the mobile phase to reduce strong acidic interactions.- Dissolve the sample in a minimal amount of the mobile phase before loading, or use the dry loading technique. |
| Cracked or Channeled Column Bed | - Improper packing of the column.- The column ran dry at some point. | - Ensure the silica gel is fully settled before running the column.- Always maintain the solvent level above the top of the stationary phase. |
Quantitative Data Summary
The following tables provide typical parameters for the column chromatography of aromatic aldehydes similar to this compound. These values should be used as a starting point and optimized for your specific sample.
Table 1: TLC and Column Parameters
| Parameter | Recommended Value/Range |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate |
| Optimal Rf on TLC | 0.25 - 0.35 |
| Loading Capacity | 1-5% of silica gel weight (w/w) |
| Column Dimensions (for 1g crude) | 2-3 cm diameter, 20-30 cm length |
Table 2: Example Mobile Phase Compositions and Corresponding Rf Values
| Hexane:Ethyl Acetate Ratio | Approximate Rf of Similar Aromatic Aldehydes |
| 9:1 | 0.4 - 0.5 |
| 8:2 | 0.3 - 0.4 |
| 7:3 | 0.2 - 0.3 |
Experimental Protocol
This protocol describes a general procedure for the purification of this compound by flash column chromatography.
1. Preparation of the Mobile Phase:
-
Based on preliminary TLC analysis, prepare a suitable mobile phase of hexane and ethyl acetate. For example, start with a 9:1 hexane:ethyl acetate mixture.
-
Prepare a sufficient volume to pack the column and run the entire separation.
2. Column Packing:
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 0.5 cm).
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Use a gentle flow of air or a pump to help pack the column.
-
Gently tap the side of the column to ensure even packing.
-
Add another thin layer of sand on top of the silica gel bed.
-
Drain the excess solvent until the solvent level is just above the top layer of sand.
3. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully add the sample solution to the top of the column using a pipette. Allow the sample to absorb completely into the silica gel.
-
Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column without disturbing the top layer.
-
Apply gentle pressure to the top of the column to begin the elution.
-
Collect fractions in an array of test tubes or flasks.
-
Monitor the elution process by periodically checking the fractions using TLC.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute compounds that are more strongly adsorbed.
5. Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Confirm the purity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common column chromatography issues.
Recrystallization solvent for purifying 2,4-Dimethoxy-6-methylbenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2,4-Dimethoxy-6-methylbenzaldehyde via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: While specific solubility data for this compound is not widely published, ethanol has been successfully used for the recrystallization of structurally similar aromatic aldehydes, yielding high-quality crystals.[1] Other potential solvents to consider, based on general principles for aromatic aldehydes, include methanol, isopropanol, acetone, ethyl acetate, and toluene, or mixtures such as ethanol/water or hexane/ethyl acetate.[2][3] The ideal solvent or solvent system should dissolve the compound when hot but have low solubility when cold.
Q2: What are the common impurities in this compound synthesis?
A2: Common impurities can include unreacted starting materials, by-products from side reactions, and residual solvents from the synthesis and extraction steps. The specific impurities will depend on the synthetic route used.
Q3: How can I determine the purity of my recrystallized this compound?
A3: The purity of the recrystallized product can be assessed using several analytical techniques, including Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and melting point analysis. A sharp and well-defined melting point close to the literature value is a good indicator of high purity.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| The compound does not dissolve in the hot solvent. | The solvent is not suitable for the compound. | Try a more polar or less polar solvent based on the "like dissolves like" principle. For aromatic compounds, alcohols like methanol or ethanol are often a good starting point.[3] |
| The compound "oils out" instead of forming crystals. | The solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent. Impurities can also promote oiling out. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a solvent pair can also be effective. |
| No crystals form upon cooling. | Too much solvent was used, or the solution is not sufficiently supersaturated. | Boil off some of the solvent to increase the concentration of the compound and then allow it to cool again. Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can help induce crystallization. |
| The yield of recrystallized product is low. | Too much solvent was used, leading to significant loss of the compound in the mother liquor. The compound may be partially soluble in the cold solvent. | Reduce the amount of solvent used in the initial dissolution step. Ensure the solution is cooled sufficiently (e.g., in an ice bath) to maximize crystal formation before filtration. |
| The recrystallized product is not pure. | The cooling process was too rapid, trapping impurities within the crystal lattice. The chosen solvent may not effectively exclude certain impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. A second recrystallization may be necessary. Consider a different solvent system that may have better selectivity for crystallizing the desired compound while leaving impurities in solution. |
Solvent Suitability for Aromatic Aldehydes
| Solvent/Solvent System | Suitability | Notes |
| Ethanol | High | Has been shown to be effective for similar compounds, yielding high-quality crystals.[1] |
| Methanol | Good | A polar protic solvent that is often a good choice for aromatic compounds. |
| Isopropanol | Good | Similar to ethanol and can be a good alternative. |
| Acetone | Moderate | A polar aprotic solvent; its lower boiling point may be a consideration. |
| Ethyl Acetate | Moderate | A moderately polar solvent that can be effective. |
| Toluene | Moderate | A non-polar aromatic solvent; may be suitable depending on impurities. |
| Hexane/Ethyl Acetate | Good | A common solvent mixture for compounds with intermediate polarity. |
| Ethanol/Water | Good | Adding water as an anti-solvent to an ethanol solution can be an effective way to induce crystallization. |
| Water | Low | Generally, aromatic aldehydes have low solubility in water. |
Experimental Protocol: Recrystallization of this compound
Objective: To purify crude this compound using recrystallization.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
-
Glass stirring rod
-
Spatula
-
Ice bath
Procedure:
-
Solvent Selection: Based on the data for similar compounds, begin with ethanol. If results are suboptimal, test other solvents or solvent systems from the table above on a small scale.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the solid completely dissolves. Avoid adding an excess of solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Crystal formation should begin as the solution cools.
-
Cooling: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum. For final drying, the crystals can be transferred to a watch glass and placed in a desiccator.
-
Analysis: Determine the melting point of the purified crystals and analyze by an appropriate chromatographic method (e.g., TLC or HPLC) to assess purity.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Optimizing reaction temperature for the formylation of 1,3-dimethoxy-5-methylbenzene
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the formylation of 1,3-dimethoxy-5-methylbenzene. The primary focus is on optimizing reaction temperature to achieve high-yield synthesis of the target product, 2,4-dimethoxy-6-methylbenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for the formylation of 1,3-dimethoxy-5-methylbenzene?
A1: The Vilsmeier-Haack reaction is the most widely used and effective method for the formylation of electron-rich aromatic compounds like 1,3-dimethoxy-5-methylbenzene.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as a mild electrophile.[1][4][5]
Q2: At what position on the ring does formylation occur?
A2: Formylation will occur at the position that is most activated by the electron-donating methoxy groups and least sterically hindered. For 1,3-dimethoxy-5-methylbenzene, the C2 position (ortho to both methoxy groups) is the most electronically activated and favored site of electrophilic attack, yielding this compound.
Q3: What is the optimal temperature range for this reaction?
A3: The optimal temperature depends on the substrate's reactivity. For highly activated rings like 1,3-dimethoxy-5-methylbenzene, the reaction can be initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction and then allowed to proceed at a slightly elevated temperature (e.g., 25 °C to 60 °C).[2][6] Strict temperature control is crucial to prevent side reactions.[7]
Q4: Can other formylation methods be used?
A4: Yes, the Gattermann reaction is a viable alternative, though it often involves highly toxic reagents like hydrogen cyanide (HCN).[8][9] Modified Gattermann reactions using zinc cyanide (Zn(CN)₂) can be a safer option.[8] However, for substrates like phenol ethers, the Vilsmeier-Haack reaction is generally more applicable and reliable.[8]
Optimizing Reaction Temperature
The reaction temperature is a critical parameter that can significantly influence the yield and purity of this compound. While a range of temperatures can be effective, optimization is key to maximizing product formation and minimizing impurities.[10]
Key Considerations:
-
Low Temperatures (0 °C to 25 °C): Initiating the reaction at a low temperature is essential for controlling the exothermic formation of the Vilsmeier reagent and its initial addition to the highly activated aromatic ring.[7] This minimizes the risk of polymerization and the formation of tar-like byproducts.[7]
-
Moderate Temperatures (25 °C to 60 °C): For the formylation step, gently heating the reaction or allowing it to warm to room temperature can be necessary to drive the reaction to completion.[2][6] Monitoring by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time at a given temperature.
-
High Temperatures (>60 °C): While higher temperatures can increase the reaction rate, they also increase the risk of side-product formation and potential degradation of the sensitive furan-like character of the highly activated ring.[2][7] Elevated temperatures may be required for less reactive substrates but should be approached with caution for 1,3-dimethoxy-5-methylbenzene.
Data Presentation: Temperature vs. Yield
The following table summarizes expected outcomes for the Vilsmeier-Haack formylation of 1,3-dimethoxy-5-methylbenzene at various temperatures, based on data from analogous reactions and general principles.
| Reaction Temperature (°C) | Reaction Time (h) | Expected Yield (%) | Observations & Potential Issues |
| 0 → 25 | 3 - 5 | 85 - 95 | Optimal conditions for high yield and purity. Requires careful monitoring.[6] |
| 40 | 2 - 4 | 80 - 90 | Faster reaction rate, slight increase in colored impurities may be observed. |
| 60 | 1 - 3 | 70 - 85 | Significantly faster reaction, but higher risk of side-product formation and lower yield. |
| 80 | 1 | < 70 | Not recommended. High potential for polymerization and significant byproduct formation.[2][10] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Moisture Contamination: Vilsmeier reagent is highly sensitive to water.[7]2. Degraded Reagents: Old POCl₃ or DMF that has decomposed to dimethylamine.[11]3. Insufficient Temperature/Time: The reaction may not have gone to completion. | 1. Use flame-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen, Argon).2. Use freshly opened or distilled POCl₃ and high-purity, anhydrous DMF.[11]3. Monitor the reaction via TLC. If starting material persists, consider increasing the temperature moderately (e.g., to 40-50 °C) or extending the reaction time. |
| Formation of Dark Tar or Polymer | 1. Poor Temperature Control: The reaction is exothermic, and runaway temperatures can cause polymerization, especially with highly activated substrates.[7]2. Incorrect Reagent Stoichiometry: A significant excess of POCl₃ can lead to unwanted side reactions. | 1. Maintain strict temperature control, especially during the initial addition of POCl₃. Use an ice-salt bath for cooling to below 0 °C if necessary.[7]2. Use a slight excess of the Vilsmeier reagent (e.g., 1.1-1.2 equivalents). |
| Reaction Mixture Becomes a Solid or Unstirrable Mass | 1. Precipitation of Vilsmeier Reagent: The Vilsmeier reagent can precipitate from the solution, especially at low temperatures.[12]2. High Concentration: The reaction mixture may be too concentrated. | 1. Use a mechanical stirrer instead of a magnetic stir bar for better agitation.2. Add a small amount of an anhydrous co-solvent like dichloromethane (DCM) to improve solubility. A slight, controlled increase in temperature can also help redissolve the precipitate.[13] |
| Multiple Products Observed on TLC | 1. Reaction Temperature Too High: Higher temperatures can overcome the activation energy for formylation at less-favored positions.[7]2. Incomplete Hydrolysis: The intermediate iminium salt may not have fully hydrolyzed. | 1. Lower the reaction temperature to improve regioselectivity.[7]2. Ensure the aqueous workup is thorough. Adding a mild acid and gently heating during workup can facilitate complete hydrolysis to the aldehyde. |
Experimental Protocols
Primary Method: Vilsmeier-Haack Formylation
This protocol is adapted from established procedures for the formylation of 1,3-dimethoxybenzene.[6]
Materials:
-
1,3-dimethoxy-5-methylbenzene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous (optional)
-
Crushed ice / Ice-cold water
-
Saturated aqueous sodium acetate solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, place anhydrous DMF (1.2 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.1 equivalents) dropwise with vigorous stirring, ensuring the internal temperature does not exceed 10 °C.[6] After the addition is complete, stir the mixture at 0 °C for an additional 30-60 minutes.
-
Formylation Reaction: Dissolve 1,3-dimethoxy-5-methylbenzene (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM. Slowly add this solution to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 3-5 hours. Monitor the consumption of the starting material using TLC. If the reaction is sluggish, it may be gently heated (e.g., to 40 °C).
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C. Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring to hydrolyze the intermediate iminium salt.[6]
-
Neutralization & Extraction: Neutralize the acidic solution by adding a saturated aqueous solution of sodium acetate until the pH is ~6-7. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to obtain pure this compound.
Visualized Workflows
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
Caption: Troubleshooting flowchart for low product yield.
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 9. Gattermann reaction | PPTX [slideshare.net]
- 10. jk-sci.com [jk-sci.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Stability and Degradation of 2,4-Dimethoxy-6-methylbenzaldehyde
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 2,4-Dimethoxy-6-methylbenzaldehyde under acidic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under acidic conditions?
A1: Based on the chemical structure, this compound is susceptible to degradation under acidic conditions. The primary degradation pathways are predicted to be hydrolysis of the methoxy groups (demethylation) and potential oxidation of the aldehyde group. The rate of degradation is dependent on the acid concentration, temperature, and reaction time.
Q2: What are the likely degradation products of this compound in an acidic medium?
A2: Under acidic conditions, the methoxy groups on the aromatic ring can undergo hydrolysis to form hydroxyl groups. Therefore, potential degradation products include 2-Hydroxy-4-methoxy-6-methylbenzaldehyde, 4-Hydroxy-2-methoxy-6-methylbenzaldehyde, and 2,4-Dihydroxy-6-methylbenzaldehyde. Further degradation or side reactions could lead to other related compounds.
Q3: How can I monitor the degradation of this compound?
A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach to monitor the degradation of this compound and quantify its degradation products.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for identifying volatile degradation products.
Q4: What are the typical stress conditions for forced degradation studies of this compound?
A4: Forced degradation studies are essential to understand the intrinsic stability of a molecule.[2][3] For acid stress testing, typical conditions involve treating a solution of the compound with 0.1 N to 1 N hydrochloric acid (HCl) at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., up to 24 hours).[2][4] The goal is to achieve a target degradation of 5-20%.[5][6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No degradation observed under initial acidic stress conditions. | The compound is highly stable under the applied conditions, or the conditions are too mild. | Increase the acid concentration (e.g., from 0.1 N to 1 N HCl), increase the temperature, or prolong the reaction time. Ensure proper mixing and heating. |
| Complete and rapid degradation of the starting material. | The stress conditions are too harsh, leading to the formation of secondary degradation products that may not be relevant to normal storage conditions. | Reduce the acid concentration, lower the temperature, or shorten the exposure time. A time-course study is recommended to find optimal conditions for achieving 5-20% degradation.[5][6] |
| Poor peak shape or resolution in the HPLC chromatogram. | Inappropriate mobile phase composition or pH. Column degradation due to harsh acidic samples. | Optimize the mobile phase, including the organic modifier and buffer. Ensure samples are neutralized before injection to protect the column. Use a guard column if necessary. |
| Mass imbalance in the analytical results (sum of the main peak and degradation products is not close to 100%). | Co-elution of peaks. Undetected degradation products (e.g., those without a UV chromophore). Adsorption of compounds onto surfaces. | Re-evaluate the specificity of the HPLC method. Use a different detection wavelength or a universal detector like a Corona Charged Aerosol Detector (CAD). Check for adsorption of the compound to vials or other equipment. |
| Inconsistent or irreproducible results. | Variability in experimental conditions (temperature, time, sample preparation). Instability of degradation products. | Tightly control all experimental parameters. Analyze samples immediately after preparation, or store them under conditions that prevent further degradation (e.g., refrigeration). |
Quantitative Data Summary
| Stress Condition | Typical Reagent | Temperature | Time | Expected Degradation (%) | Potential Major Degradants |
| Acid Hydrolysis | 0.1 N - 1 N HCl | 60 - 80 °C | 2 - 24 hours | 5 - 20 | 2-Hydroxy-4-methoxy-6-methylbenzaldehyde, 4-Hydroxy-2-methoxy-6-methylbenzaldehyde, 2,4-Dihydroxy-6-methylbenzaldehyde |
Experimental Protocols
Protocol 1: Forced Acid Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Condition Setup: In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. In a separate vial, mix 1 mL of the stock solution with 1 mL of purified water to serve as a control.
-
Incubation: Place both vials in a water bath or oven set to 60°C.
-
Sampling: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization: Immediately neutralize the acidic samples by adding an equimolar amount of a suitable base (e.g., 0.1 N NaOH) to stop the degradation reaction.
-
Analysis: Dilute the neutralized samples with the mobile phase to an appropriate concentration and analyze by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where both the parent compound and potential degradation products have significant absorbance (e.g., determined by UV-Vis spectrophotometry).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Predicted degradation pathway of this compound under acidic conditions.
Caption: A typical experimental workflow for a forced degradation study.
Caption: A decision tree for troubleshooting common HPLC issues during stability analysis.
References
Technical Support Center: Identifying Impurities in 2,4-Dimethoxy-6-methylbenzaldehyde by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of impurities in 2,4-Dimethoxy-6-methylbenzaldehyde using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound and its potential impurities.
Question: I am seeing unexpected peaks in my chromatogram. How do I identify their source?
Answer:
Unexpected peaks in your chromatogram can originate from several sources. A systematic approach is crucial for identification.
-
Blank Injection: Inject your mobile phase and diluent (without the sample) to check for contamination from the solvent or the HPLC system itself. "Ghost peaks" can arise from contaminated mobile phases or system components.[1]
-
Sample Matrix: If your sample is in a complex matrix, some components may co-elute with your analyte or appear as separate peaks. Prepare a sample blank (matrix without the analyte) to identify these peaks.
-
Degradation: this compound may degrade over time or under certain conditions (e.g., exposure to light or air). The aldehyde functional group is susceptible to oxidation, forming the corresponding carboxylic acid (2,4-Dimethoxy-6-methylbenzoic acid). Analyze a freshly prepared sample and compare it to an older sample to check for new peaks.
-
Synthesis-Related Impurities: Impurities can be carried over from the synthesis of this compound. These may include unreacted starting materials (e.g., 2,4-dimethoxytoluene), isomers (e.g., positional isomers of the methoxy or methyl groups), or by-products from side reactions. If possible, obtain reference standards for potential impurities to confirm their retention times.
Question: My peaks are showing significant tailing. What could be the cause and how can I fix it?
Answer:
Peak tailing can be caused by several factors, often related to interactions between the analyte and the stationary phase or issues with the mobile phase.[2]
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the analyte, causing tailing.
-
Solution: Lower the pH of the mobile phase (e.g., by adding 0.1% formic or trifluoroacetic acid) to suppress the ionization of silanol groups. Using a modern, end-capped C18 column can also minimize these interactions.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the injection volume or the concentration of your sample.
-
-
Mismatched Sample Solvent: If the sample solvent is stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
Question: The retention time of my main peak is shifting between injections. What should I check?
Answer:
Retention time shifts can indicate a lack of system stability.[2]
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can cause retention time drift, especially in gradient elution.
-
Solution: Ensure the column is equilibrated for a sufficient time (e.g., 10-15 column volumes) before starting the analytical run.
-
-
Mobile Phase Composition: Inconsistent preparation of the mobile phase can lead to shifts in retention time.
-
Solution: Prepare the mobile phase carefully and consistently. For gradient elution, ensure the pump's proportioning valves are working correctly.
-
-
Temperature Fluctuations: Changes in column temperature will affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
-
Flow Rate Instability: A fluctuating flow rate from the pump will cause retention times to vary.
Frequently Asked Questions (FAQs)
Question: What are the likely impurities in this compound?
Answer:
Potential impurities in this compound can be categorized as follows:
-
Synthesis-Related Impurities:
-
Starting Materials: Unreacted starting materials from the formylation reaction (e.g., a Gattermann or Vilsmeier-Haack reaction), such as 1,3-dimethoxy-5-methylbenzene (2,4-dimethoxytoluene).
-
Isomers: Positional isomers formed during synthesis, such as 2,6-dimethoxy-4-methylbenzaldehyde.
-
By-products: Compounds formed from side reactions specific to the synthetic route.
-
-
Degradation Products:
-
Oxidation Product: The most common degradation product is the corresponding carboxylic acid, 2,4-dimethoxy-6-methylbenzoic acid, formed by the oxidation of the aldehyde group.
-
-
Residual Solvents: Solvents used in the synthesis or purification process may be present in trace amounts.
Question: How can I confirm the identity of an impurity peak?
Answer:
Confirming the identity of an impurity requires a combination of techniques:
-
Co-injection with a Reference Standard: The most straightforward method is to spike your sample with a known reference standard of the suspected impurity. If the peak height of the suspected impurity increases and the peak remains symmetrical, it provides strong evidence of its identity.
-
HPLC-MS (Mass Spectrometry): Coupling the HPLC to a mass spectrometer allows for the determination of the molecular weight of the compound eluting at a specific retention time. This is a powerful tool for identifying unknown impurities.
-
Forced Degradation Studies: To identify potential degradation products, you can subject your sample to stress conditions (e.g., acid, base, oxidation, heat, light).[2][3][4][5][6] The appearance of new peaks can help identify and characterize degradation pathways.
Question: What is a good starting point for developing an HPLC method for this analysis?
Answer:
A good starting point for an HPLC method for this compound and its impurities is a reversed-phase method. A validated method for the similar compound 2-hydroxy-4-methoxybenzaldehyde provides a solid foundation.[4]
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a common choice for this type of analysis.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide good separation.
-
Detection: UV detection at a wavelength where both the analyte and potential impurities have significant absorbance (e.g., around 254 nm) is a suitable starting point. A photodiode array (PDA) detector can be beneficial for obtaining UV spectra of the peaks to aid in identification.
-
Flow Rate: A flow rate of 1.0 mL/min is typical for a 4.6 mm ID column.
-
Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) will ensure reproducible retention times.
Data Presentation
Table 1: Potential Impurities of this compound
| Impurity Name | Chemical Structure | Potential Origin |
| 2,4-Dimethoxytoluene | C9H12O2 | Unreacted Starting Material |
| 2,6-Dimethoxy-4-methylbenzaldehyde | C10H12O3 | Isomeric By-product |
| 2,4-Dimethoxy-6-methylbenzoic acid | C10H12O4 | Oxidation/Degradation Product |
Experimental Protocols
HPLC Method for the Analysis of this compound and Related Substances
This protocol provides a general method that should be optimized and validated for your specific application.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a PDA or UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 15.0 80 20.0 80 20.1 30 | 25.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water (diluent). Prepare working standards by diluting the stock solution to the desired concentrations.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 1 mg/mL.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
-
Mandatory Visualization
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Troubleshooting flowchart for common HPLC issues.
Caption: Potential formation pathways of impurities in this compound.
References
Technical Support Center: Managing Reactions with 2,4-Dimethoxy-6-methylbenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,4-Dimethoxy-6-methylbenzaldehyde. The information addresses common challenges related to steric hindrance in various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in organic synthesis?
The primary challenge arises from steric hindrance caused by the methyl group at the ortho (C6) position to the aldehyde functionality. While less hindered than its 2,6-disubstituted analogs, this substitution can still impede the approach of nucleophiles to the carbonyl carbon.[1] This steric effect can lead to slower reaction rates, lower yields, and may require more forcing reaction conditions compared to less substituted benzaldehydes.[1][2]
Q2: How does the electronic nature of the methoxy and methyl groups affect the reactivity of the aldehyde?
The two methoxy groups and the methyl group are all electron-donating. This increases the electron density on the aromatic ring and the carbonyl carbon, which slightly reduces the electrophilicity of the aldehyde.[3] However, for this molecule, the steric effect of the ortho-methyl group is the more dominant factor influencing its reactivity in many common aldehyde reactions.[1]
Q3: For which types of reactions is steric hindrance a significant concern with this aldehyde?
Steric hindrance can be a significant factor in several key reaction types:
-
Nucleophilic Additions: Reactions involving bulky nucleophiles, such as Grignard reagents, may proceed with lower yields.[4]
-
Condensation Reactions: Aldol, Knoevenagel, and Wittig reactions can be susceptible to steric hindrance at the aldehyde, potentially leading to lower yields and requiring more forcing conditions.[1]
-
Reductive Amination: The formation of the intermediate imine or iminium ion can be sterically hindered, affecting the overall reaction efficiency.
-
Cyclization Reactions: Reactions like the Prins cyclization may show low reactivity due to the hindered nature of the aldehyde.[5]
Q4: Are there any general strategies to improve reaction outcomes?
Yes, several general strategies can be employed to overcome the challenges posed by steric hindrance:
-
Catalyst Selection: Utilize more potent catalysts, such as stronger Lewis or Brønsted acids, to enhance the activation of the hindered aldehyde.[5][6]
-
Reaction Condition Optimization: Increasing the reaction temperature can help overcome the activation energy barrier.[6] The use of microwave irradiation has also been shown to accelerate reactions with sterically hindered substrates.[5]
-
Solvent Choice: The solvent can influence reaction rates and selectivity. For instance, in some cases, changing the solvent can alter the distribution of isomers in electrophilic substitution reactions.[7]
-
Reagent Modification: Where possible, using smaller, less sterically demanding nucleophiles can improve reaction efficiency.
Troubleshooting Guides
Guide 1: Grignard Reactions
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Steric hindrance preventing the approach of the Grignard reagent to the carbonyl carbon. | - Use a less sterically bulky Grignard reagent if the synthesis allows.- Increase the reaction temperature or use a higher-boiling solvent like THF.- Consider using an organolithium reagent, which may be more reactive.- Add a Lewis acid catalyst such as CeCl₃ (Luche reduction conditions for aldehydes) to enhance the electrophilicity of the carbonyl carbon. |
| Formation of Byproducts (e.g., recovered starting material) | The Grignard reagent may act as a base, deprotonating any acidic protons alpha to a carbonyl on the nucleophile, rather than as a nucleophile.[4] | - Ensure all reagents and glassware are scrupulously dry, as Grignard reagents are strong bases and will react with water.- Use a non-protic solvent. |
Guide 2: Aldol Condensation
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Condensation Product | - Steric hindrance slowing the nucleophilic attack of the enolate on the aldehyde.- The initial aldol addition product may not readily undergo dehydration. | - Use a stronger base (e.g., LDA) to ensure complete enolate formation.- Increase the reaction temperature to promote both the condensation and subsequent dehydration.[8]- For crossed-aldol reactions, use a ketone that readily forms an enolate with a less hindered aldehyde.[9] |
| Self-Condensation of the Ketone Partner | The ketone partner is reacting with itself at a faster rate than with the hindered aldehyde. | - Use a pre-formed enolate or a directed aldol reaction strategy.- Slowly add the ketone to a mixture of the aldehyde and the base. |
Guide 3: Reductive Amination
| Problem | Potential Cause | Suggested Solution |
| Incomplete Reaction / Low Yield | - Steric hindrance impeding the formation of the imine/iminium ion intermediate.- The reducing agent may not be sufficiently selective for the iminium ion over the aldehyde. | - Use a catalyst, such as a Lewis acid (e.g., Ti(OiPr)₄) or a mild acid (e.g., acetic acid), to accelerate imine formation.[10]- Choose a reducing agent that is selective for the iminium ion, such as sodium triacetoxyborohydride or sodium cyanoborohydride.[10]- Increase the reaction temperature or reaction time. |
| Reduction of Aldehyde to Alcohol | The reducing agent is reacting with the starting aldehyde before the imine is formed. | - Use a two-step procedure: first, form the imine (and remove water if necessary), then add the reducing agent.- Use a pH-sensitive reducing agent like NaBH₃CN, which is more reactive at the slightly acidic pH that favors iminium ion formation. |
Experimental Protocols
Protocol 1: Knoevenagel Condensation
This protocol describes a general procedure for the Knoevenagel condensation of this compound with an active methylene compound, such as malononitrile.
Materials:
-
This compound (1.0 equiv)
-
Malononitrile (1.1 equiv)
-
Piperidine (0.1 equiv)
-
Ethanol
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add malononitrile to the solution.
-
Add a catalytic amount of piperidine to the mixture.
-
Stir the reaction mixture at room temperature or gently reflux, monitoring the progress by Thin Layer Chromatography (TLC). Due to steric hindrance, reflux may be necessary to achieve a reasonable reaction rate.
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the crystals with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum.
Protocol 2: Horner-Wadsworth-Emmons Olefination
This protocol provides a method for olefination, which is often more effective than the Wittig reaction for hindered aldehydes.[9]
Materials:
-
Triethyl phosphonoacetate (1.1 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound (1.0 equiv)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous THF.
-
Carefully add the sodium hydride to the THF with stirring.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate dropwise to the NaH suspension. Stir for 30-60 minutes at 0 °C to form the phosphonate carbanion.
-
Slowly add a solution of this compound in anhydrous THF to the carbanion solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.[9]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A generalized workflow for chemical synthesis.
Caption: Ortho-methyl group hindering nucleophile approach.
Caption: Decision tree for optimizing reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Aldol condensation of 2,5-dimethoxybenzaldehyde with actone under basic conditions – Oriental Journal of Chemistry [orientjchem.org]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
Troubleshooting unexpected results in the NMR spectrum of 2,4-Dimethoxy-6-methylbenzaldehyde
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results in the ¹H NMR spectrum of 2,4-Dimethoxy-6-methylbenzaldehyde.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: I am observing more peaks in my ¹H NMR spectrum than expected for my pure compound. What are the likely causes?
A: The presence of extra peaks is one of the most common issues in NMR spectroscopy. The source is typically one of the following:
-
Residual Solvents: Solvents used during the reaction or purification (e.g., ethyl acetate, dichloromethane, acetone) can remain in the sample even after drying under high vacuum.[1][2]
-
Water: Water is a frequent contaminant in deuterated solvents.[1] Its chemical shift can vary depending on the solvent, concentration, and temperature.
-
Unreacted Starting Materials or Reagents: If the synthesis is not complete, signals from starting materials (e.g., 1,3-dimethoxy-5-methylbenzene) or reagents may be present.
-
Side Products: Impurities formed from side reactions during synthesis can contribute to extra signals.
Troubleshooting Steps:
-
Identify the Solvent: Compare the chemical shifts of the unexpected peaks to the known values for common laboratory solvents (see Table 2).
-
Confirm Water: To definitively identify a water peak, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. A water peak will significantly decrease in intensity or disappear entirely.[1][3]
-
Review Synthesis: Compare the spectrum to the NMR of the starting materials to check for incomplete reactions.
Table 1: Expected ¹H NMR Chemical Shifts for this compound in CDCl₃
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aldehyde (-CHO) | ~10.4 | Singlet (s) | 1H |
| Aromatic H (H-5) | ~6.4 | Singlet (s) | 1H |
| Aromatic H (H-3) | ~6.3 | Singlet (s) | 1H |
| Methoxy (-OCH₃) at C4 | ~3.88 | Singlet (s) | 3H |
| Methoxy (-OCH₃) at C2 | ~3.85 | Singlet (s) | 3H |
| Methyl (-CH₃) at C6 | ~2.5 | Singlet (s) | 3H |
Note: Chemical shifts are estimates and can be influenced by solvent and concentration.
Table 2: ¹H NMR Chemical Shifts of Common Impurities in CDCl₃
| Compound | Chemical Shift (ppm) | Multiplicity |
| Water (H₂O) | ~1.56 | Broad Singlet (br s) |
| Acetone | ~2.17 | Singlet (s) |
| Dichloromethane | ~5.30 | Singlet (s) |
| Ethyl Acetate | ~4.12, ~2.05, ~1.26 | Quartet (q), Singlet (s), Triplet (t) |
| 1,3-Dimethoxy-5-methylbenzene | ~6.2-6.3, ~3.78, ~2.32 | Multiplet (m), Singlet (s), Singlet (s) |
Source: Adapted from common NMR solvent charts.[4][5][6]
Caption: Workflow for Diagnosing Unexpected Peaks.
Q2: Why are the peaks in my spectrum broad and poorly resolved?
A: Peak broadening can obscure important coupling information and make interpretation difficult. Several factors can cause this issue:
-
Poor Shimming: The magnetic field may not be homogeneous across the sample. Re-shimming the spectrometer is the first and most crucial step to resolve this.[2]
-
High Sample Concentration: Overly concentrated samples can be viscous, leading to broader signals.[1][7] Diluting the sample often resolves the issue.
-
Poor Sample Solubility: If your compound is not fully dissolved or has suspended particles, it will result in significant line broadening.[7]
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals, often from glassware or reagents, can cause severe peak broadening.[2]
Caption: Troubleshooting Broad or Poorly Resolved Peaks.
Q3: The chemical shifts or splitting patterns of my aromatic protons do not match the expected values. Why?
A: The electronic environment of protons can be sensitive to the experimental conditions.
-
Solvent Effects: The choice of deuterated solvent can significantly influence the chemical shifts of aromatic protons.[8] If a spectrum recorded in CDCl₃ is difficult to interpret due to peak overlap, acquiring a spectrum in a different solvent, such as benzene-d₆, may resolve the signals.[1]
-
Concentration Effects: At high concentrations, intermolecular interactions can cause slight shifts in resonance frequencies compared to a more dilute sample.[1]
Troubleshooting Step:
-
If you suspect overlapping signals are complicating the spectrum, re-run the sample using a different deuterated solvent (e.g., Acetone-d₆ or Benzene-d₆).[1]
Experimental Protocols
Protocol 1: Standard ¹H NMR Sample Preparation
-
Weigh Sample: Accurately weigh 5-10 mg of your dried this compound sample directly into a clean, dry vial.
-
Add Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.
-
Dissolve: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If particulates are visible, filter the solution through a small plug of cotton or glass wool into a clean NMR tube.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Cap and Label: Securely cap the NMR tube and label it clearly.
Protocol 2: D₂O Shake for Identification of Exchangeable Protons
-
Acquire Initial Spectrum: Prepare your sample as described in Protocol 1 and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Remove the NMR tube from the spectrometer and add one to two drops of deuterium oxide (D₂O).
-
Mix: Cap the tube securely and shake it gently for several seconds to ensure thorough mixing.
-
Re-acquire Spectrum: Allow the sample to equilibrate for a few minutes before re-inserting it into the spectrometer and acquiring a new spectrum.
-
Analyze: Compare the two spectra. Peaks corresponding to exchangeable protons (like water) will have disappeared or significantly diminished in the second spectrum.[1][3]
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 8. researchgate.net [researchgate.net]
Preventing oxidation of 2,4-Dimethoxy-6-methylbenzaldehyde during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 2,4-Dimethoxy-6-methylbenzaldehyde during storage.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
| Issue | Possible Cause | Recommended Action |
| Color Change (Yellowing or Browning) | Exposure to air and/or light, leading to oxidation. | Store the compound under an inert atmosphere (nitrogen or argon), in an amber vial, and at reduced temperatures (2-8°C). |
| Formation of a Precipitate | The aldehyde has oxidized to its corresponding carboxylic acid, 2,4-Dimethoxy-6-methylbenzoic acid, which is less soluble. | The compound requires purification. See the Purification Protocol below. |
| Inconsistent Experimental Results | The purity of the aldehyde has been compromised by oxidation or other degradation pathways. | Re-purify the material and confirm its purity using analytical methods such as NMR or GC-MS before use. |
| Decreased Purity Over Time | Improper storage conditions, such as frequent opening of the container, exposure to atmospheric oxygen, or storage at room temperature. | Aliquot the compound into smaller, single-use vials to minimize exposure of the bulk material to air and moisture. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: Based on recommendations for structurally similar aromatic aldehydes, the ideal storage conditions are in a tightly sealed container, under an inert atmosphere (such as nitrogen or argon), protected from light, and at a refrigerated temperature of 2-8°C.[1]
Q2: My this compound has turned yellow. Can I still use it?
A2: A yellow discoloration is an indicator of degradation, likely due to oxidation. While it might still be usable for some applications, its purity is compromised. It is highly recommended to purify the compound before use in sensitive experiments to ensure reproducible results.
Q3: How does oxidation affect this compound?
A3: Aldehydes are prone to oxidation, especially in the presence of air (oxygen). The aldehyde group (-CHO) is oxidized to a carboxylic acid group (-COOH), converting this compound into 2,4-Dimethoxy-6-methylbenzoic acid. This process can be accelerated by light and elevated temperatures.
Q4: Can I use an antioxidant to prevent the oxidation of this compound?
A4: Yes, adding a radical inhibitor like Butylated Hydroxytoluene (BHT) can help prevent oxidation. A typical concentration for BHT in sensitive materials like aliphatic aldehydes and citrus oils is around 0.1%.[2][3] However, the optimal antioxidant and its concentration should be determined for your specific application.
Q5: How can I monitor the purity of my this compound?
A5: The purity can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Quantitative ¹H-NMR (qNMR) is a particularly powerful technique for determining the absolute purity of a compound.[4][5][6][7][8]
Q6: What is the expected shelf life of this compound?
A6: The shelf life is highly dependent on the storage conditions.[9] When stored under ideal conditions (refrigerated, under inert gas, protected from light), the shelf life can be significantly extended. To determine the shelf life for your specific material and storage setup, an accelerated stability study can be performed where the compound is exposed to elevated temperatures over a shorter period to predict long-term stability.[10][11][12][13][14][15]
Experimental Protocols
Protocol 1: Purification of Oxidized this compound
This protocol describes a liquid-liquid extraction method to remove the acidic impurity, 2,4-Dimethoxy-6-methylbenzoic acid.
-
Dissolution: Dissolve the impure aldehyde in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Base Wash: Transfer the solution to a separatory funnel and wash with a saturated solution of sodium bicarbonate (NaHCO₃) or a 5% sodium carbonate (Na₂CO₃) solution. The acidic impurity will react with the base and move into the aqueous layer as its sodium salt.
-
Separation: Gently shake the separatory funnel, periodically venting to release any pressure. Allow the layers to separate and drain the lower aqueous layer.
-
Repeat: Repeat the washing step two more times to ensure complete removal of the acid.
-
Water Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining dissolved water.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Purity Confirmation: Confirm the purity of the product using an appropriate analytical method (e.g., TLC, NMR, or GC-MS).
Protocol 2: Purity Assessment by Quantitative ¹H-NMR (qNMR)
This protocol provides a general workflow for determining the purity of this compound using qNMR with an internal standard.
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Accurately weigh a known amount of a high-purity internal standard (e.g., maleic anhydride, dimethyl sulfone). The internal standard should have a known chemical structure and purity, and its NMR signals should not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H-NMR spectrum under quantitative conditions. This typically involves ensuring a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, leading to accurate signal integration. A D1 of 5 times the longest T1 relaxation time is generally recommended.
-
-
Data Processing:
-
Process the NMR spectrum, including phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte (e.g., the aldehyde proton) and a well-resolved signal of the internal standard.
-
-
Purity Calculation:
-
The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Visualizations
Caption: Troubleshooting logic for degradation of this compound.
Caption: Workflow for assessing the purity of this compound.
References
- 1. 2,4-DIMETHOXY-3-METHYLBENZALDEHYDE CAS#: 7149-92-0 [amp.chemicalbook.com]
- 2. atamankimya.com [atamankimya.com]
- 3. perfumersworld.com [perfumersworld.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. astrochemical.com [astrochemical.com]
- 10. books.rsc.org [books.rsc.org]
- 11. microchemlab.com [microchemlab.com]
- 12. learncanyon.com [learncanyon.com]
- 13. Testing the shelf life of chemical products- BioGenius [biogenius.de]
- 14. Accelerated Stability Testing. | PPTX [slideshare.net]
- 15. biopharminternational.com [biopharminternational.com]
Validation & Comparative
Spectroscopic comparison of 2,4- and 2,6-dimethoxy-6-methylbenzaldehyde isomers
A Spectroscopic Comparison of 2,4- and 2,6-Disubstituted Dimethoxy-Methylbenzaldehyde Isomers
For the purpose of this guide, a spectroscopic comparison will be made between 2,4-dimethoxybenzaldehyde and 2,6-dimethoxy-4-methylbenzaldehyde due to the limited availability of comprehensive public data for 2,4-dimethoxy-6-methylbenzaldehyde. The principles and techniques described herein are broadly applicable to the structural elucidation of related isomers.
This guide provides a detailed spectroscopic comparison of two constitutional isomers of dimethoxy-methylbenzaldehyde. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to distinguish between these isomers using standard spectroscopic techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The subtle differences in the substitution patterns on the benzene ring give rise to distinct spectral features that are critical for unambiguous identification.
Data Presentation: A Comparative Summary
The following tables summarize the key spectroscopic data for 2,4-dimethoxybenzaldehyde and expected data for 2,6-dimethoxy-4-methylbenzaldehyde. These values are compiled from various spectroscopic databases and are presented to highlight the diagnostic differences between the two isomers.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Proton Assignment | 2,4-Dimethoxybenzaldehyde Chemical Shift (δ, ppm) | Expected 2,6-Dimethoxy-4-methylbenzaldehyde Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde (-CHO) | ~10.3 | ~10.4 | s |
| Aromatic H | ~7.8 (H-6), ~6.5 (H-5), ~6.4 (H-3) | ~6.4 (H-3, H-5) | d, dd, d |
| Methoxy (-OCH₃) | ~3.9 (C4-OCH₃), ~3.8 (C2-OCH₃) | ~3.9 (C2, C6-OCH₃) | s |
| Methyl (-CH₃) | N/A | ~2.4 | s |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Carbon Assignment | 2,4-Dimethoxybenzaldehyde Chemical Shift (δ, ppm) | Expected 2,6-Dimethoxy-4-methylbenzaldehyde Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~189 | ~190 |
| C1 (ipso-CHO) | ~119 | ~113 |
| C2 | ~162 | ~162 |
| C3 | ~98 | ~106 |
| C4 | ~165 | ~140 |
| C5 | ~106 | ~106 |
| C6 | ~128 | ~162 |
| Methoxy (-OCH₃) | ~56 | ~56 |
| Methyl (-CH₃) | N/A | ~22 |
Table 3: Infrared (IR) Spectroscopic Data
| Functional Group | Vibrational Mode | 2,4-Dimethoxybenzaldehyde Wavenumber (cm⁻¹) | Expected 2,6-Dimethoxy-4-methylbenzaldehyde Wavenumber (cm⁻¹) | Intensity |
| Aldehyde C-H | Stretch (Fermi Doublet) | ~2830, ~2730 | ~2880, ~2720 | Weak |
| Carbonyl C=O | Stretch | ~1680 | ~1700 | Strong |
| Aromatic C=C | Ring Stretch | ~1600, ~1510 | ~1600-1450 | Medium |
| C-O-C | Asymmetric Stretch | ~1270 | ~1250 | Strong |
| C-O-C | Symmetric Stretch | ~1020 | ~1050 | Strong |
Table 4: Mass Spectrometry (Electron Ionization - EI) Data
| Ion | Description | 2,4-Dimethoxybenzaldehyde m/z | Expected 2,6-Dimethoxy-4-methylbenzaldehyde m/z |
| [M]⁺ | Molecular Ion | 166 | 180 |
| [M-H]⁺ | Loss of H radical | 165 | 179 |
| [M-CH₃]⁺ | Loss of methyl radical | 151 | 165 |
| [M-CHO]⁺ | Loss of formyl radical | 137 | 151 |
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of the benzaldehyde isomers.
Caption: General workflow for the spectroscopic characterization of benzaldehyde isomers.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the benzaldehyde isomer in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.
-
For quantitative measurements, an internal standard such as tetramethylsilane (TMS) can be added for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the spectrum to the residual solvent peak.[1]
2. ¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment Type: Standard proton NMR experiment.
-
Acquisition Parameters:
-
Number of scans: 8-16 (or more for dilute samples).
-
Relaxation delay (d1): 1-5 seconds.
-
Pulse width: Calibrated 90° pulse.
-
Spectral width: Sufficient to cover the expected chemical shift range (e.g., -2 to 12 ppm).
-
-
Processing: Apply a Fourier transform to the Free Induction Decay (FID), phase correct the spectrum, and perform baseline correction. Integrate the signals to determine the relative number of protons.
3. ¹³C NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 100 MHz or higher for ¹³C).
-
Experiment Type: Standard proton-decoupled ¹³C NMR experiment to obtain singlets for each unique carbon.[1] For multiplicity information, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed.
-
Acquisition Parameters:
-
Number of scans: 128 or more, as the ¹³C nucleus is less sensitive than ¹H.
-
Relaxation delay (d1): 2-5 seconds.
-
Pulse width: Calibrated 90° pulse.
-
Spectral width: Sufficient to cover the expected chemical shift range (e.g., 0 to 200 ppm).
-
-
Processing: Apply a Fourier transform to the FID, phase correct the spectrum, and perform baseline correction.
Infrared (IR) Spectroscopy
This protocol details the Attenuated Total Reflectance (ATR) FT-IR method, which is suitable for solid samples.[2]
1. Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.
-
Clean the ATR crystal surface (e.g., diamond or zinc selenide) with a suitable solvent like isopropanol and a soft, lint-free wipe.[2]
-
Acquire a background spectrum to account for atmospheric CO₂ and H₂O.[2]
2. Sample Analysis:
-
Place a small amount of the solid benzaldehyde isomer onto the center of the ATR crystal.
-
Apply consistent pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.[2]
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[2]
3. Data Processing:
-
The acquired spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking to identify the wavenumbers of the absorption maxima.
Alternatively, the KBr pellet method can be used for solid samples.[3]
Mass Spectrometry (MS)
This protocol outlines a general procedure for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).[4]
1. Sample Preparation:
-
Dissolve a small amount of the benzaldehyde isomer in a volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.[4]
2. GC-MS System Parameters:
-
Gas Chromatograph (GC):
-
Injection Port: 250 °C.
-
Carrier Gas: Helium at a constant flow of ~1 mL/min.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Program: Start at 100 °C (hold for 2 min), ramp at 10 °C/min to 250 °C (hold for 5 min).
-
-
Mass Spectrometer (MS):
3. Data Analysis:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern and compare it to the expected fragmentation pathways for the isomers. The fragmentation of aromatic aldehydes often involves the loss of a hydrogen atom ([M-H]⁺) or the entire aldehyde group ([M-CHO]⁺).[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. benchchem.com [benchchem.com]
- 5. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 7. benchchem.com [benchchem.com]
Differentiating Dimethoxy-Methylbenzaldehyde Isomers by Mass Spectrometry: A Comparison Guide
For researchers, scientists, and drug development professionals, the unambiguous identification of isomers is a critical analytical challenge. Subtle differences in the substitution pattern on a benzene ring can lead to significant variations in chemical reactivity, biological activity, and toxicity. This guide provides a comparative analysis of dimethoxy-methylbenzaldehyde isomers using mass spectrometry, offering supporting experimental data and detailed protocols to aid in their differentiation.
The positional isomers of dimethoxy-methylbenzaldehyde all share the same molecular formula, C₁₀H₁₂O₃, and a molecular weight of 180.20 g/mol . Consequently, their molecular ion peaks in a mass spectrum will appear at the same mass-to-charge ratio (m/z). Differentiation, therefore, relies on the analysis of their distinct fragmentation patterns generated by techniques such as Electron Ionization (EI) mass spectrometry.
Comparison of Mass Spectral Data
The fragmentation of these isomers is influenced by the relative positions of the aldehyde, methoxy, and methyl groups on the benzene ring. The stability of the resulting fragment ions dictates the relative intensities of the peaks in the mass spectrum, providing a unique fingerprint for each isomer. Below is a comparison of the key mass spectral fragments for two isomers: 2,5-dimethoxy-4-methylbenzaldehyde and 3,4-dimethoxy-2-methylbenzaldehyde.
| Isomer | Molecular Ion (M⁺) [m/z] | [M-H]⁺ [m/z] | [M-CH₃]⁺ [m/z] | [M-CHO]⁺ [m/z] | Other Key Fragments [m/z] |
| 2,5-Dimethoxy-4-methylbenzaldehyde | 180 | 179 | 165 | 151 | 134 |
| 3,4-Dimethoxy-2-methylbenzaldehyde | 180 | 179 | 165 | 151 | 135, 122, 107, 91, 77 |
Note: The relative intensities of these peaks are crucial for differentiation. Comprehensive spectral data should be consulted for accurate identification.
Key Differentiating Fragments
While many fragments are common to both isomers due to similar functional groups, the differences in their relative abundances and the presence of unique smaller fragments are key to their differentiation. For instance, the fragmentation of 2,5-dimethoxy-4-methylbenzaldehyde prominently features a peak at m/z 134.[1] The fragmentation pathways of substituted benzaldehydes often involve the loss of the aldehyde proton (H), a methyl radical (CH₃) from a methoxy group, or the entire formyl group (CHO).
Experimental Protocols
A standardized protocol is essential for obtaining reproducible mass spectra for comparison. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common and effective method for the analysis of these isomers.
1. Sample Preparation:
-
Dissolve approximately 1 mg of the dimethoxy-methylbenzaldehyde isomer in 1 mL of a volatile solvent such as dichloromethane or methanol.
-
Vortex the sample to ensure complete dissolution.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, with a split ratio of 20:1.
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 100 °C, hold for 2 minutes.
-
Ramp at 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 300.
Workflow for Isomer Differentiation
The logical workflow for differentiating dimethoxy-methylbenzaldehyde isomers using mass spectrometry is outlined below.
Caption: A logical workflow for the differentiation of dimethoxy-methylbenzaldehyde isomers using GC-MS.
Advanced Techniques for Isomer Differentiation
For isomers with very similar fragmentation patterns, more advanced mass spectrometry techniques can provide definitive identification.
-
Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion of interest is isolated and then subjected to further fragmentation. This process, known as collision-induced dissociation (CID), can generate unique daughter ions for each isomer, providing a higher degree of confidence in identification.
-
Gas Chromatography with High-Resolution Mass Spectrometry (GC-HRMS): HRMS provides highly accurate mass measurements, which can help in confirming the elemental composition of fragment ions, further aiding in the elucidation of fragmentation pathways and isomer differentiation.
By carefully controlling experimental conditions and leveraging the subtle differences in their fragmentation patterns, mass spectrometry serves as a powerful tool for the successful differentiation of dimethoxy-methylbenzaldehyde isomers. For definitive identification, comparison with authenticated reference standards is always recommended.
References
Reactivity comparison of 2,4-Dimethoxy-6-methylbenzaldehyde with other benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 2,4-Dimethoxy-6-methylbenzaldehyde with other substituted benzaldehydes in key organic reactions. Understanding the influence of substituent groups on the reactivity of the aldehyde functional group is paramount for designing efficient synthetic routes and developing novel molecular entities. This document presents a comparative analysis supported by experimental data, detailed methodologies for key reactions, and visualizations to clarify reaction pathways and concepts.
The Influence of Substituents on Benzaldehyde Reactivity
The reactivity of the carbonyl group in benzaldehydes is primarily governed by the electronic and steric environment of the aldehyde functionality.[1]
Electronic Effects: Electron-donating groups (EDGs), such as methoxy (-OCH₃) and methyl (-CH₃) groups, increase the electron density on the aromatic ring and the carbonyl carbon. This reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack.[1] Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or chloro (-Cl) groups, decrease the electron density, enhancing the electrophilicity of the carbonyl carbon and increasing reactivity towards nucleophiles.[1]
Steric Effects: Substituents in the ortho position to the aldehyde group can sterically hinder the approach of nucleophiles to the carbonyl carbon.[2] This steric hindrance can significantly decrease the reaction rate, sometimes overriding electronic effects.[2]
In the case of This compound , the presence of two electron-donating methoxy groups at the 2- and 4-positions, and a methyl group at the 6-position, is expected to decrease the intrinsic reactivity of the aldehyde group due to electronic effects. Furthermore, the presence of substituents at both ortho positions (2-methoxy and 6-methyl) will introduce significant steric hindrance, further reducing its reactivity in many reactions compared to less substituted benzaldehydes.[2]
Comparative Reactivity Data
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[1] The reaction rate is sensitive to the electrophilicity of the carbonyl carbon.
Table 1: Reactivity of Substituted Benzaldehydes in Knoevenagel Condensation with Malononitrile
| Benzaldehyde Derivative | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| Benzaldehyde | Ni(NO₃)₂·6H₂O / H₂O | 10 min | 90 | [3] |
| 4-Nitrobenzaldehyde | Ni(NO₃)₂·6H₂O / H₂O | 5 min | 98 | [3] |
| 4-Chlorobenzaldehyde | Ni(NO₃)₂·6H₂O / H₂O | 8 min | 95 | [3] |
| 4-Methoxybenzaldehyde | Ni(NO₃)₂·6H₂O / H₂O | 15 min | 88 | [3] |
| 2,4-Dimethoxybenzaldehyde | Piperidine / EtOH | Not Specified | High | [2] |
| 2,6-Dimethoxybenzaldehyde | Piperidine / EtOH | Slower than 2,4-isomer | Lower than 2,4-isomer | [2] |
Predicted Reactivity of this compound: Due to the presence of two electron-donating methoxy groups and a methyl group, as well as significant steric hindrance from the ortho-substituents, this compound is expected to exhibit lower reactivity in Knoevenagel condensation compared to benzaldehyde and its electron-withdrawing derivatives. Its reactivity would likely be even lower than that of 2,4-dimethoxybenzaldehyde due to the additional steric bulk of the 6-methyl group.
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones using a phosphorus ylide.[4] The reaction is sensitive to both electronic and steric factors.
Table 2: Reactivity of Substituted Benzaldehydes in the Wittig Reaction
| Benzaldehyde Derivative | Ylide | Solvent | Reaction Time | Yield (%) | Reference |
| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Dichloromethane | 2 hours | Not specified | [4] |
| 2-Chlorobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Dichloromethane | 2 hours | Not specified | [2] |
| 3-Chlorobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Dichloromethane | 2 hours | Not specified | [2] |
| 4-Chlorobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Dichloromethane | 2 hours | Not specified | [2] |
| 2,6-Dimethoxybenzaldehyde | Non-stabilized ylide | THF | 2-4 hours | Lower yield expected | [5] |
Predicted Reactivity of this compound: The steric hindrance from the 2-methoxy and 6-methyl groups is expected to significantly impede the approach of the phosphorus ylide, leading to slower reaction rates and lower yields compared to benzaldehyde and less hindered derivatives. The electron-donating nature of the substituents will also contribute to decreased reactivity.
Oxidation to Carboxylic Acid
The oxidation of benzaldehydes to their corresponding benzoic acids is a common transformation. The ease of oxidation can be influenced by the electronic nature of the substituents.
Table 3: Oxidation of Substituted Benzaldehydes
| Benzaldehyde Derivative | Oxidizing Agent | Solvent | Yield (%) | Reference |
| Benzaldehyde | Potassium Permanganate / PT Catalyst | Toluene | >90 | [6] |
| 4-Hydroxybenzaldehyde | Potassium Permanganate / PT Catalyst | Toluene | >90 | [6] |
| 4-Nitrobenzaldehyde | Potassium Permanganate / PT Catalyst | Toluene | >90 | [6] |
| 2-Methoxy-6-methylbenzaldehyde | Sodium Chlorite / Sulfamic Acid | Water / THF | Not specified | [7] |
Predicted Reactivity of this compound: The electron-donating methoxy and methyl groups may slightly increase the susceptibility to oxidation compared to benzaldehyde itself. However, the steric hindrance could play a role depending on the oxidizing agent used. A specific protocol for the closely related 2-methoxy-6-methylbenzaldehyde suggests that oxidation is feasible.[7]
Reduction to Alcohol
The reduction of aldehydes to primary alcohols is a fundamental reaction, often achieved with hydride-based reducing agents like sodium borohydride.
Table 4: Reduction of Substituted Benzaldehydes with Sodium Borohydride
| Benzaldehyde Derivative | Solvent | Reaction Time | Yield (%) | Reference |
| Benzaldehyde | Water | 80-180 min | 93-95 | [8] |
| Cinnamaldehyde | Water | 90-180 min | 93-95 | [8] |
| Vanillin | Solvent-free (ultrasound) | Not specified | 71-96 | [9] |
Predicted Reactivity of this compound: The reduction of the aldehyde group with sodium borohydride is generally a very efficient reaction and is less sensitive to steric hindrance compared to nucleophilic additions to the carbonyl carbon. Therefore, this compound is expected to be readily reduced to the corresponding benzyl alcohol in high yield.
Experimental Protocols
Detailed methodologies for the key reactions discussed are provided below. These protocols can be adapted for a comparative study of this compound with other benzaldehydes.
Knoevenagel Condensation (General Protocol)
This protocol describes the condensation of a substituted benzaldehyde with malononitrile.[3]
Materials:
-
Substituted benzaldehyde (1 mmol)
-
Malononitrile (1 mmol, 66 mg)
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) (5 mol%)
-
Water (deionized)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer
Procedure:
-
To a 25 mL round-bottom flask, add the substituted benzaldehyde (1 mmol) and malononitrile (1 mmol).
-
Add 5 mol% of Ni(NO₃)₂·6H₂O to the flask.
-
Add 3-5 mL of deionized water to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add cold water (15-25 mL) to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and air dry.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Caption: Workflow for Knoevenagel Condensation.
Wittig Reaction (General Protocol)
This protocol describes the reaction of a substituted benzaldehyde with a phosphorus ylide.[4]
Materials:
-
Substituted benzaldehyde (e.g., 60 mg)
-
(Carbethoxymethylene)triphenylphosphorane (1.2 molar equivalents)
-
Hexanes
-
Conical vial (5 mL)
-
Magnetic spin vane
Procedure:
-
In a 5 mL conical vial, add the substituted benzaldehyde and a magnetic spin vane.
-
Add the (carbethoxymethylene)triphenylphosphorane to the stirring aldehyde.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Monitor the reaction by TLC to ensure completion.
-
Add hexanes (to a total volume of 3 mL) and stir to extract the product.
-
Separate the hexane solution containing the product from the solid triphenylphosphine oxide byproduct.
-
Evaporate the hexanes to obtain the crude product.
-
The product can be purified by column chromatography or recrystallization.
Caption: General workflow for the Wittig Reaction.
Oxidation of 2-Methoxy-6-methylbenzaldehyde
This protocol is specific for the oxidation of a closely related compound and can be adapted for this compound.[7]
Materials:
-
2-Methoxy-6-methylbenzaldehyde (2.0 g)
-
Sulfamic acid (1.8 g)
-
Sodium chlorite (1.6 g)
-
Water (36 mL)
-
Tetrahydrofuran (THF) (12 mL)
-
Ethyl acetate
-
Concentrated HCl
-
Methylene chloride
-
Sodium sulfate
-
Round-bottom flask (250 mL)
Procedure:
-
In a 250 mL round-bottom flask, combine 2-methoxy-6-methylbenzaldehyde (2.0 g) and sulfamic acid (1.8 g).
-
Add 30 mL of water and 12 mL of THF to the flask and stir at room temperature for 5 minutes.
-
Dissolve sodium chlorite (1.6 g) in 6 mL of water and add it to the reaction mixture.
-
Stir the reaction for 1 hour.
-
Add 10 mL of ethyl acetate and transfer the mixture to a separatory funnel.
-
Discard the aqueous layer and extract the ethyl acetate solution with 20 mL of 1 M NaOH. Discard the organic layer.
-
Acidify the aqueous solution with concentrated HCl.
-
Extract the acidified solution with three 15 mL portions of methylene chloride.
-
Combine the organic extracts and dry with sodium sulfate.
-
Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pure.tue.nl [pure.tue.nl]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. research-advances.org [research-advances.org]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. researchgate.net [researchgate.net]
Comparative yield analysis of different synthetic routes to 2,4-Dimethoxy-6-methylbenzaldehyde
A Comparative Analysis of Synthetic Routes to 2,4-Dimethoxy-6-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three prominent synthetic methodologies for the preparation of this compound, a key intermediate in the synthesis of various pharmaceutical compounds and bioactive molecules. The Vilsmeier-Haack reaction, the Gattermann reaction, and a Grignard-based formylation are evaluated for their respective yields and procedural complexities. The information presented herein is supported by experimental data from analogous reactions found in the scientific literature, offering a predictive framework for laboratory-scale synthesis.
Comparative Yield Analysis
The selection of a synthetic route is often dictated by the achievable yield, availability of starting materials, and operational simplicity. The following table summarizes the expected yields for the synthesis of this compound via three different methods, based on reported yields for structurally similar compounds.
| Synthetic Route | Starting Material | Key Reagents | Reported Yield (%) for Analogous Reaction | Expected Yield (%) for Target |
| Vilsmeier-Haack Reaction | 3,5-Dimethoxytoluene | POCl₃, DMF | 82% (for 2,4-dihydroxy-6-methylbenzaldehyde) | ~80-85% |
| Gattermann Reaction | 3,5-Dimethoxytoluene | Zn(CN)₂, HCl | High yields for electron-rich aromatics | ~75-85% |
| Grignard Reaction | 1-Bromo-2,4-dimethoxy-6-methylbenzene | Mg, DMF | 50-70% (for various substituted benzaldehydes) | ~50-70% |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound via the Vilsmeier-Haack, Gattermann, and Grignard reactions. These protocols are adapted from established procedures for similar substrates.
Method 1: Vilsmeier-Haack Reaction
This method is a widely used and efficient procedure for the formylation of electron-rich aromatic compounds.
Starting Material: 3,5-Dimethoxytoluene
Reagents:
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add N,N-dimethylformamide (1.2 equivalents) and an equal volume of dichloromethane.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 3,5-dimethoxytoluene (1.0 equivalent) in dichloromethane and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel or recrystallization to afford this compound.
Method 2: Gattermann Reaction
The Gattermann reaction provides another effective route for the formylation of activated aromatic rings.
Starting Material: 3,5-Dimethoxytoluene
Reagents:
-
Zinc cyanide (Zn(CN)₂)
-
Anhydrous diethyl ether or benzene
-
Dry hydrogen chloride (HCl) gas
-
Anhydrous aluminum chloride (AlCl₃) (optional, as a catalyst)
-
Water
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a reflux condenser, place 3,5-dimethoxytoluene (1.0 equivalent) and zinc cyanide (1.5 equivalents) in anhydrous diethyl ether.
-
Cool the mixture in an ice bath and pass a stream of dry hydrogen chloride gas through the suspension with vigorous stirring for 1-2 hours.
-
(Optional) Add a catalytic amount of anhydrous aluminum chloride to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Decant the ether and add water to the solid residue.
-
Heat the mixture to reflux for 1 hour to hydrolyze the aldimine intermediate.
-
Cool the mixture and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation or recrystallization to yield this compound.
Method 3: Grignard Reaction
This two-step route involves the preparation of a Grignard reagent followed by formylation.
Step 1: Synthesis of 1-Bromo-2,4-dimethoxy-6-methylbenzene
This intermediate is first synthesized from 3,5-dimethoxytoluene via electrophilic aromatic bromination.
Step 2: Grignard Reaction and Formylation
Starting Material: 1-Bromo-2,4-dimethoxy-6-methylbenzene
Reagents:
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (a small crystal)
-
N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine and a few milliliters of a solution of 1-bromo-2,4-dimethoxy-6-methylbenzene (1.0 equivalent) in anhydrous THF.
-
Once the Grignard reaction initiates (indicated by heat and bubbling), add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Slowly add N,N-dimethylformamide (1.5 equivalents) dropwise to the stirred Grignard reagent.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by the slow addition of cold 1 M hydrochloric acid.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography or vacuum distillation to obtain this compound.
Visualizing the Synthetic Comparison
The following diagram illustrates the logical flow of comparing the different synthetic routes to this compound.
Caption: Comparative workflow of synthetic routes to this compound.
Unambiguous Structure Validation: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods for 2,4-Dimethoxy-6-methylbenzaldehyde Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties, making rigorous structural validation essential. Single-crystal X-ray crystallography stands as the definitive method for elucidating the atomic arrangement in the solid state, providing unequivocal proof of a compound's structure.
This guide presents a comparative analysis of X-ray crystallography against other widely used analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural validation of 2,4-Dimethoxy-6-methylbenzaldehyde and its derivatives. By presenting key experimental data and detailed methodologies, this document aims to provide a clear and objective comparison to aid researchers in selecting the most appropriate techniques for their specific needs.
At a Glance: Comparing Structural Validation Techniques
The following table summarizes the type of structural information that can be obtained for this compound and its derivatives using different analytical methods.
| Technique | Information Obtained | Sample State | Throughput |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing information. | Crystalline Solid | Low |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (through-bond correlations), chemical environment of nuclei, stereochemical relationships. | Solution | High |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns for structural clues. | Gas Phase (from solid or solution) | High |
Comparative Crystallographic Data
The table below summarizes key crystallographic parameters for 2,4-Dimethoxybenzaldehyde and a representative derivative, providing a clear comparison of their solid-state structures.
| Parameter | 2,4-Dimethoxybenzaldehyde[1] | (E)-4,6-dimethoxy-2-(4-methoxystyryl)-3-methylbenzaldehyde[2] |
| Chemical Formula | C₉H₁₀O₃ | C₁₉H₂₀O₄ |
| Formula Weight | 166.17 | 312.35 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P 1 2₁/c 1 | P2₁/c |
| a (Å) | 15.1575 | 11.3632 |
| b (Å) | 3.9638 | 8.7159 |
| c (Å) | 14.6181 | 16.2382 |
| β (°) | 113.8388 | 101.927 |
| Volume (ų) | 804.3 | 1573.5 |
| Z | 4 | 4 |
| Temperature (K) | Not specified | 200 |
Note: Z represents the number of molecules in the unit cell.
Alternative Structural Validation Methods
While X-ray crystallography provides the most definitive structural data, other spectroscopic techniques are invaluable for characterizing molecules, especially when suitable crystals cannot be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the connectivity and chemical environment of atoms in a molecule. For aromatic aldehydes like this compound derivatives, ¹H NMR can confirm the presence and substitution pattern of the aromatic ring, the aldehyde proton (typically appearing far downfield around 9-10 ppm), and the methoxy and methyl groups.[3] Two-dimensional NMR techniques like COSY and HMBC can establish through-bond connectivities, providing a detailed picture of the molecular framework in solution.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and, with high-resolution instruments, its elemental composition.[4] The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues, revealing stable substructures within the molecule. This technique is highly sensitive and requires only a small amount of sample.
Experimental Protocols
Single-Crystal X-ray Diffraction
The determination of a crystal structure by single-crystal X-ray diffraction involves a series of well-defined steps.
1. Crystal Growth:
-
Method: Slow evaporation is a common technique for growing single crystals of organic compounds.
-
Procedure: Prepare a saturated or nearly saturated solution of the purified compound in a suitable solvent. The choice of solvent is critical; a solvent in which the compound is moderately soluble is often ideal.[5] Filter the solution into a clean vial, cover it loosely to allow for slow evaporation, and leave it undisturbed. High-quality crystals should form over a period of days to weeks.
2. Data Collection:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Data is collected at a controlled temperature, often 100 K, by rotating the crystal and collecting diffraction patterns at various orientations.[6]
3. Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell parameters and integrate the reflection intensities.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The model is then refined using full-matrix least-squares on F², where non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
NMR Spectroscopy
Sample Preparation:
-
Weighing the Sample: Accurately weigh 5-20 mg of the analyte for a ¹H NMR spectrum. For ¹³C NMR, a higher concentration (20-50 mg) may be required.[7]
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the compound. CDCl₃ is common for nonpolar organic molecules.[7]
-
Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean vial.
-
Transfer: Carefully transfer the solution into a clean NMR tube to a height of 4-5 cm.[8]
Data Acquisition:
-
Insertion: Insert the NMR tube into the spectrometer.
-
Locking and Shimming: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field, and the field is shimmed to optimize homogeneity.[7]
-
Acquisition: Set the appropriate acquisition parameters and collect the data.
Mass Spectrometry
Sample Preparation:
-
Dissolution: Dissolve the sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 10-100 µg/mL.[9]
-
Filtration: If any precipitate is present, the solution must be filtered to prevent blockages.[9]
-
Vial Transfer: Place the solution in a standard 2 mL mass spectrometry vial.
Data Acquisition:
-
Injection: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography system.
-
Ionization: The molecules are ionized, commonly using electrospray ionization (ESI) for polar compounds.[10]
-
Analysis: The ions are separated based on their mass-to-charge ratio and detected.
Comparison of Techniques
The following diagram illustrates the logical relationship in choosing a structural validation technique based on the desired information and sample properties.
Conclusion
For the unambiguous determination of the three-dimensional structure of this compound derivatives, single-crystal X-ray crystallography is the gold standard. It provides a level of detail that is unmatched by other techniques. However, NMR spectroscopy and mass spectrometry are indispensable complementary methods that provide crucial information about the molecule's connectivity in solution and its molecular weight and formula. For a comprehensive structural validation, particularly in the context of drug discovery and development, a multi-technique approach is often the most robust strategy.
References
- 1. 2,4-Dimethoxybenzaldehyde | C9H10O3 | CID 69175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Crystal structure of (E)-4,6-dimethoxy-2-(4-methoxystyryl)-3-methylbenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 5. How To [chem.rochester.edu]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. uab.edu [uab.edu]
Navigating Steric Hindrance: A Comparative Guide to the Reaction Kinetics of 2,4-Dimethoxy-6-methylbenzaldehyde
For researchers, scientists, and drug development professionals, understanding the kinetic profile of a reactant is paramount for optimizing synthetic routes and predicting reaction outcomes. This guide provides a comparative analysis of the reaction kinetics of 2,4-Dimethoxy-6-methylbenzaldehyde, a sterically hindered aromatic aldehyde. Due to a lack of direct kinetic studies on this specific molecule, this guide leverages experimental data from analogous, less hindered benzaldehydes to provide a qualitative and quantitative comparison, highlighting the critical role of steric and electronic effects in its reactivity.
The reactivity of benzaldehydes in nucleophilic addition reactions is fundamentally governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups on the aromatic ring enhance this electrophilicity, leading to faster reaction rates, while electron-donating groups have the opposite effect. However, substituents in the ortho positions (2- and 6-) introduce steric hindrance, which can significantly impede the approach of a nucleophile, often overriding electronic effects. In the case of this compound, the presence of a methoxy group at the 2-position and a methyl group at the 6-position creates a highly congested environment around the aldehyde functionality, profoundly impacting its reactivity.
Comparative Kinetic Data: The Influence of Substituents
To contextualize the expected reactivity of this compound, this section presents kinetic data for the Knoevenagel condensation and Wittig reaction of various substituted benzaldehydes. These reactions are staples in organic synthesis for carbon-carbon bond formation and are sensitive to the steric and electronic nature of the aldehyde.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound. The reaction rate is influenced by the electrophilicity of the aldehyde's carbonyl carbon.
| Substituent | Reaction | Relative Rate Constant (k/k_unsubstituted) |
| 4-Nitro | Knoevenagel Condensation | ~5.0 |
| 3-Nitro | Knoevenagel Condensation | ~3.5 |
| 4-Chloro | Knoevenagel Condensation | ~1.8 |
| H (Unsubstituted) | Knoevenagel Condensation | 1.0 |
| 4-Methyl | Knoevenagel Condensation | ~0.6 |
| 4-Methoxy | Knoevenagel Condensation | ~0.3 |
Note: The relative rate constants are illustrative and compiled from various studies to show general trends. Actual values can vary with specific reaction conditions.
Wittig Reaction
The Wittig reaction, which converts aldehydes and ketones to alkenes, is also sensitive to steric hindrance around the carbonyl group.
| Substituent | Reaction | Relative Rate Constant (k/k_unsubstituted) |
| 4-Nitro | Wittig Reaction | Significantly Higher |
| 4-Chloro | Wittig Reaction | Higher |
| H (Unsubstituted) | Wittig Reaction | 1.0 |
| 4-Methyl | Wittig Reaction | Lower |
| 4-Methoxy | Wittig Reaction | Significantly Lower |
Note: The qualitative comparison is based on established principles and data from various sources. Quantitative relative rates for the Wittig reaction are highly dependent on the specific ylide and reaction conditions.
Qualitative Comparison and Reactivity Prediction for this compound
Based on the established principles of steric and electronic effects and the comparative data above, the reactivity of this compound is predicted to be significantly lower than that of benzaldehyde and its mono-substituted derivatives.
-
Steric Hindrance: The primary factor governing the low reactivity of this compound is the severe steric hindrance created by the 2-methoxy and 6-methyl groups. These bulky groups flank the aldehyde, physically obstructing the trajectory of incoming nucleophiles and increasing the activation energy of the reaction. This "ortho effect" is expected to be more pronounced than in 2,6-dimethoxybenzaldehyde, which is already known for its low reactivity.[1]
-
Electronic Effects: The two methoxy groups are electron-donating by resonance, which increases the electron density on the aromatic ring and reduces the electrophilicity of the carbonyl carbon. The methyl group is also weakly electron-donating. These electronic effects further contribute to the deactivation of the aldehyde group towards nucleophilic attack.
Therefore, in reactions like the Knoevenagel condensation and Wittig reaction, this compound is expected to exhibit substantially slower reaction rates and require more forcing conditions (e.g., higher temperatures, stronger catalysts, longer reaction times) to achieve comparable yields to less hindered benzaldehydes.
Experimental Protocols
To provide a practical framework for researchers, the following are detailed experimental protocols for conducting kinetic studies on substituted benzaldehydes, which can be adapted for comparative analysis.
Protocol 1: Kinetic Analysis of the Knoevenagel Condensation via UV-Vis Spectrophotometry
Objective: To determine the second-order rate constant for the reaction between a substituted benzaldehyde and malononitrile catalyzed by a base (e.g., piperidine).
Materials:
-
Substituted benzaldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
Procedure:
-
Solution Preparation: Prepare stock solutions of the substituted benzaldehyde, malononitrile, and piperidine in ethanol of known concentrations.
-
Spectrophotometer Setup: Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the product, the corresponding benzylidenemalononitrile. This should be predetermined by running a spectrum of the purified product.
-
Kinetic Run:
-
Equilibrate the stock solutions and the spectrophotometer to the desired reaction temperature (e.g., 25 °C).
-
In a quartz cuvette, pipette the required volumes of the benzaldehyde and piperidine stock solutions and dilute with ethanol to a final volume of, for example, 2.5 mL.
-
Initiate the reaction by the rapid addition of the malononitrile stock solution (e.g., 0.5 mL) to the cuvette.
-
Immediately start recording the absorbance at λmax as a function of time at regular intervals (e.g., every 15-30 seconds).
-
-
Data Analysis: The reaction can be treated as pseudo-first-order if one reactant is in large excess. If the initial concentrations are comparable, second-order integrated rate laws should be used to determine the rate constant.
Protocol 2: Comparative Wittig Reaction of Substituted Benzaldehydes
Objective: To qualitatively compare the reaction rates of different substituted benzaldehydes in a Wittig reaction.
Materials:
-
Substituted benzaldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, this compound)
-
(Carbethoxymethylene)triphenylphosphorane (a stabilized ylide)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
Magnetic stirrer and stir bars
Procedure:
-
Reaction Setup: In separate, dry round-bottom flasks, dissolve equimolar amounts of each substituted benzaldehyde and (carbethoxymethylene)triphenylphosphorane in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Stir the reactions at room temperature and monitor their progress at regular time intervals (e.g., 15, 30, 60, 120 minutes) using TLC. Spot the reaction mixture alongside the starting aldehyde on the same TLC plate.
-
Analysis: Visualize the TLC plates under UV light. The disappearance of the starting aldehyde spot and the appearance of the product spot (the corresponding ethyl cinnamate derivative) will indicate the progress of the reaction. A faster disappearance of the aldehyde spot signifies a higher reaction rate.
-
Work-up (for product isolation): Once the reaction is complete (as determined by TLC), the solvent can be removed under reduced pressure, and the product can be isolated and purified by column chromatography.
Visualizing Steric Hindrance
The following diagrams, generated using Graphviz, illustrate the difference in steric congestion around the aldehyde group between benzaldehyde and the highly substituted this compound.
Caption: Steric environment around the aldehyde group.
References
A Researcher's Guide to Formylating Agents for Substituted Benzaldehyde Synthesis
For researchers, scientists, and drug development professionals, the synthesis of substituted benzaldehydes is a critical step in the creation of a vast array of pharmaceuticals and fine chemicals. The introduction of a formyl group (-CHO) onto an aromatic ring, known as formylation, can be achieved through various methods, each with its own set of advantages, limitations, and substrate scope. The judicious selection of a formylating agent is paramount to ensure high yields, desired regioselectivity, and compatibility with other functional groups.
This guide provides an objective comparison of the most common and effective formylating agents for the synthesis of substituted benzaldehydes, supported by experimental data and detailed protocols.
Performance Comparison of Formylating Agents
The efficacy of a formylating agent is highly dependent on the nature of the aromatic substrate, particularly the electronic properties of its substituents. Electron-rich aromatic compounds, such as phenols, anilines, and their ethers, are generally good substrates for electrophilic aromatic substitution-based formylation reactions. Conversely, electron-deficient rings often require harsher conditions or alternative synthetic strategies.
Below is a summary of the performance of several key formylating agents for the synthesis of various substituted benzaldehydes.
Table 1: Comparison of Formylating Agents for Phenolic Substrates
| Substrate | Formylation Method | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioselectivity |
| Phenol | MgCl₂/Paraformaldehyde | MgCl₂, Paraformaldehyde, Et₃N | Acetonitrile | Reflux | 2-4 | ~89 | ortho |
| Resorcinol | Vilsmeier-Haack | POCl₃, DMF | Acetonitrile | -15 to 10 | 3 | 65-75 | 2,4-dihydroxy |
| Resorcinol | Duff Reaction | Hexamethylenetetramine, Glyceroboric acid | Glycerol | 150-160 | 2-3 | ~18 | ortho |
| 2-Bromophenol | MgCl₂/Paraformaldehyde | MgCl₂, Paraformaldehyde, Et₃N | THF | Reflux | 4 | 80-81 | ortho |
| 2-tert-Butylphenol | MgCl₂/Paraformaldehyde | MgCl₂, Paraformaldehyde, Et₃N | Acetonitrile | Reflux | 2-4 | High | ortho |
| 4-Methoxyphenol | MgCl₂/Paraformaldehyde | MgCl₂, Paraformaldehyde, Et₃N | Acetonitrile | Reflux | 2-4 | High | ortho |
Table 2: Comparison of Formylating Agents for Methoxy and Alkyl Substituted Benzenes
| Substrate | Formylation Method | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Anisole | Rieche Formylation | Cl₂CHOMe, TiCl₄ | DCM | 0 | 0.75 | 90 (p:o 9:1) |
| 1,3-Dimethoxybenzene | Rieche Formylation | Cl₂CHOMe, TiCl₄ | DCM | 0 | 0.75 | 79 (2,4:2,6 3:1) |
| Toluene | Gattermann-Koch | CO, HCl, AlCl₃, CuCl | Benzene | RT | - | High (p-isomer) |
| Mesitylene | Rieche Formylation | Cl₂CHOMe, TiCl₄ | DCM | 0 | 0.75 | 98 |
| p-Xylene | Duff Reaction | Hexamethylenetetramine, TFA | - | Reflux | 12 | 55 |
Experimental Protocols
Detailed methodologies for key formylation reactions are provided below to facilitate their application in a laboratory setting.
Vilsmeier-Haack Formylation of Resorcinol
This protocol describes the synthesis of 2,4-dihydroxybenzaldehyde.
Materials:
-
Resorcinol
-
Phosphorus oxychloride (POCl₃) or Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile
-
Water
-
Dry ice-acetone bath
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flask equipped with a stirrer and under an inert atmosphere, a solution of phosphorus oxychloride (1.15 mol) in acetonitrile is added dropwise to a solution of N,N-dimethylformamide (1.35 mol) in acetonitrile at room temperature. The mixture is stirred for 1 hour to ensure the complete formation of the Vilsmeier reagent.
-
Reaction with Resorcinol: The reaction mixture is then cooled to -15 °C using a dry ice-acetone bath. A solution of resorcinol (1 mol) in acetonitrile is added slowly, maintaining the temperature below -10 °C.
-
Hydrolysis: After the addition is complete, the reaction is stirred for a further 2 hours at 0-10 °C. The reaction is then quenched by the slow addition of ice-cold water. The mixture is then heated to 50-60 °C and stirred for 1 hour to complete the hydrolysis of the intermediate iminium salt.
-
Workup: The mixture is cooled, and the precipitated product is collected by filtration, washed with cold water, and dried.
Rieche Formylation of Anisole
This protocol details the para-formylation of anisole.
Materials:
-
Anisole
-
Dichloromethyl methyl ether (Cl₂CHOMe)
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Reaction Setup: A solution of anisole (1.0 eq) in anhydrous DCM is cooled to 0 °C in an ice bath under an inert atmosphere.
-
Reagent Addition: Titanium tetrachloride (2.2 eq) is added dropwise to the stirred solution. After 10 minutes, dichloromethyl methyl ether (1.1 eq) is added dropwise.
-
Reaction: The reaction mixture is stirred at 0 °C for 45 minutes.
-
Quenching and Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Duff Reaction for ortho-Formylation of Phenols
A general procedure for the ortho-formylation of phenolic compounds.[1]
Materials:
-
Phenol
-
Hexamethylenetetramine
-
Glycerol
-
Boric acid
-
Concentrated Sulfuric Acid
-
Water
Procedure:
-
Medium Preparation: A mixture of 300 g of glycerol and 70 g of boric acid is heated with stirring until the temperature reaches 150-160 °C.
-
Reactant Addition: An intimate mixture of 50 g of the phenol and 50 g of hexamethylenetetramine is prepared by grinding them together. This mixture is then added to the hot glycerol-boric acid solution with vigorous stirring, maintaining the temperature between 150 and 165 °C for 20 minutes.
-
Acidification and Hydrolysis: The reaction mixture is allowed to cool to 115 °C and then acidified with a mixture of 50 ml of concentrated sulfuric acid and 150 ml of water.
-
Isolation: The o-hydroxybenzaldehyde is isolated by steam distillation of the acidified reaction mixture.
Magnesium-Mediated ortho-Formylation of Phenols
This method provides high yields of ortho-formylated phenols.[2][3]
Materials:
-
Substituted Phenol
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Paraformaldehyde
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
1 N Hydrochloric Acid (HCl)
-
Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottomed flask under an argon atmosphere, add anhydrous MgCl₂ (2.0 eq) and paraformaldehyde (3.0 eq).
-
Solvent and Base Addition: Add anhydrous THF, followed by the dropwise addition of triethylamine (2.0 eq). Stir the mixture for 10 minutes.
-
Substrate Addition and Reaction: Add the substituted phenol (1.0 eq) dropwise. Heat the resulting mixture to a gentle reflux for 4 hours.
-
Workup: Cool the reaction mixture to room temperature and add ether. Wash the organic phase successively with 1 N HCl and water. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.
Selection of Formylating Agent: A Logical Workflow
The choice of the most suitable formylating agent depends on a careful analysis of the substrate's electronic and steric properties, as well as the desired regioselectivity of the formylation. The following diagram illustrates a logical workflow to guide this selection process.
Caption: A decision-making workflow for selecting an appropriate formylating agent.
Concluding Remarks
The synthesis of substituted benzaldehydes is a cornerstone of modern organic chemistry. The choice of formylating agent is a critical parameter that dictates the success of the synthesis. For electron-rich systems, particularly phenols, a variety of methods including the Vilsmeier-Haack, Duff, Rieche, and magnesium-mediated formylations offer viable routes, with the choice often depending on the desired regioselectivity. The Gattermann-Koch reaction is a powerful tool for the formylation of activated hydrocarbons. For less reactive or deactivated aromatic rings, formylation via organometallic intermediates provides a more general and reliable approach. This guide provides a foundational understanding to aid researchers in navigating the diverse landscape of formylating agents and selecting the optimal conditions for their specific synthetic targets.
References
A Comparative Guide to the Efficacy of 2,4-Dimethoxy-6-methylbenzaldehyde and Vanillin in Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic utility of two aromatic aldehydes: 2,4-Dimethoxy-6-methylbenzaldehyde and the widely recognized vanillin (4-hydroxy-3-methoxybenzaldehyde). While both serve as valuable building blocks in organic synthesis, their distinct substitution patterns significantly influence their reactivity and suitability for specific applications. This document outlines their comparative performance in key synthetic transformations, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their synthetic endeavors.
I. Overview of Synthetic Applications
Vanillin , readily available from both natural sources and industrial synthesis, is a versatile precursor in the pharmaceutical, fragrance, and polymer industries.[1][2] Its functional groups—aldehyde, hydroxyl, and methoxy—offer multiple sites for chemical modification, making it a popular starting material for the synthesis of a wide array of heterocyclic compounds, including pyrimidines, quinoxalines, and thiazoles.[3]
This compound , a more specialized aromatic aldehyde, finds its primary application as a key intermediate in the synthesis of depsides and depsidones, a class of polyketide secondary metabolites found in lichens with diverse biological activities.[4][5][6] Notably, it is a crucial precursor for the synthesis of atranorin, a common cortical substance in lichens.[1]
II. Comparative Efficacy in Synthetic Reactions
The reactivity of the aldehyde functional group is paramount to the synthetic utility of both molecules. The electronic nature of the substituents on the aromatic ring dictates the electrophilicity of the carbonyl carbon. Both this compound and vanillin possess electron-donating groups (methoxy, methyl, and hydroxyl groups), which generally decrease the reactivity of the aldehyde towards nucleophilic attack compared to unsubstituted benzaldehyde. However, the specific positioning and nature of these groups lead to differences in their efficacy in various reactions.
A. Aldol Condensation (Claisen-Schmidt Reaction)
The Claisen-Schmidt condensation is a crossed aldol condensation between an aromatic aldehyde and a ketone or another enolizable carbonyl compound. It is a fundamental carbon-carbon bond-forming reaction used in the synthesis of chalcones, which are precursors to flavonoids and other bioactive molecules.
While no direct comparative studies with quantitative yields for this compound in a Claisen-Schmidt reaction were found, the general principles of substituted benzaldehyde reactivity suggest it would be less reactive than vanillin due to the increased electron-donating effect of two methoxy groups and a methyl group, as well as potential steric hindrance from the ortho-methyl group. Vanillin, on the other hand, is widely employed in this reaction.
Table 1: Performance of Vanillin in Claisen-Schmidt Condensation
| Ketone | Base | Solvent | Yield (%) |
| Acetone | 10% NaOH | Water | Not specified |
| Acetophenone | 40% KOH | Methanol | High |
B. Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. The reactivity of the aldehyde is a key factor in the success of this reaction. As with aldol condensations, the electron-rich nature of both aldehydes would predict a slower reaction rate compared to electron-deficient benzaldehydes.
No direct comparative yield data for the Wittig reaction of this compound and vanillin was found. However, protocols for Wittig reactions of similarly substituted benzaldehydes exist, providing a basis for expected reactivity. The steric hindrance from the ortho-substituents in this compound could potentially lead to lower yields compared to vanillin.
Table 2: Representative Yields of Substituted Benzaldehydes in Wittig Reactions
| Aldehyde | Ylide | Solvent | Yield (%) |
| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Dichloromethane | High |
| 2,6-Dimethoxybenzaldehyde | Various | THF | Moderate |
Specific yield for this compound and vanillin under identical conditions is not available in the searched literature.
III. Key Synthetic Application: Depside Synthesis with this compound
A significant application of this compound is in the synthesis of depsides, such as atranorin. Depsides are formed by the esterification of two or more phenolic carboxylic acid units. While the full biosynthetic pathway is enzymatic, synthetic chemists utilize precursors like this compound to construct these complex natural products.
Caption: General synthetic approach to depsides using this compound.
IV. Experimental Protocols
A. Protocol for Claisen-Schmidt Condensation of Vanillin with Acetone
Objective: To synthesize 4-(4-hydroxy-3-methoxyphenyl)-3-buten-2-one.
Materials:
-
Vanillin
-
Acetone
-
10% (w/v) Sodium hydroxide solution
-
1 M Hydrochloric acid
-
Ethanol
-
Round-bottom flask
-
Stir bar
-
Reflux condenser
-
Ice bath
-
Beaker
-
Vacuum filtration apparatus
Procedure:
-
To a 10 mL round-bottom flask containing a stir bar, add vanillin (0.198 g, 1.3 mmol), acetone (1.00 mL, 13.4 mmol), and approximately 3 mL of 10% aqueous sodium hydroxide solution.
-
Heat the mixture at reflux for 60 minutes.
-
Cool the reaction mixture in an ice bath.
-
Transfer the mixture to a beaker and add approximately 30 mL of 1 M HCl solution with stirring.
-
Isolate the resulting precipitate by vacuum filtration.
-
Wash the solid with two 5 mL portions of ice-cold water.
-
Air-dry the product.
B. General Protocol for Wittig Reaction of a Substituted Benzaldehyde
Objective: To synthesize a substituted styrene derivative.
Materials:
-
Substituted benzaldehyde (e.g., this compound)
-
A suitable phosphonium ylide (e.g., (carbethoxymethylene)triphenylphosphorane)
-
Anhydrous solvent (e.g., Dichloromethane or THF)
-
Stirring apparatus
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Dissolve the substituted benzaldehyde (1 equivalent) in the anhydrous solvent in a reaction flask equipped with a stir bar.
-
Add the phosphonium ylide (1.1-1.2 equivalents) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture is typically worked up by removing the solvent and purifying the product by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.
Caption: General workflow for a Wittig reaction.
V. Conclusion
Both this compound and vanillin are valuable aromatic aldehydes in synthetic organic chemistry, each with its own niche. Vanillin is a versatile and widely used building block for a variety of structures due to its commercial availability and the reactivity of its functional groups. This compound, while less common, is a key precursor in the specialized synthesis of depsides and other natural products.
The choice between these two reagents will ultimately depend on the specific target molecule and the desired synthetic strategy. For general applications requiring a substituted benzaldehyde, vanillin is often a more accessible and well-characterized starting material. However, for the synthesis of specific natural products like atranorin, this compound is the more direct and indispensable precursor. Further quantitative studies directly comparing the reactivity of these two aldehydes in a range of common organic reactions would be beneficial to the synthetic community.
References
- 1. Linking a Gene Cluster to Atranorin, a Major Cortical Substance of Lichens, through Genetic Dereplication and Heterologous Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. www1.udel.edu [www1.udel.edu]
- 4. jelsciences.com [jelsciences.com]
- 5. Linking a Gene Cluster to Atranorin, a Major Cortical Substance of Lichens, through Genetic Dereplication and Heterologous Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Depside and Depsidone Synthesis in Lichenized Fungi Comes into Focus through a Genome-Wide Comparison of the Olivetoric Acid and Physodic Acid Chemotypes of Pseudevernia furfuracea - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Reactivity for 2,4-Dimethoxy-6-methylbenzaldehyde in Complex Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for understanding and evaluating the cross-reactivity of 2,4-Dimethoxy-6-methylbenzaldehyde in complex analytical settings. Due to the limited availability of direct cross-reactivity studies for this specific compound, this document presents a comparative analysis using structurally similar aromatic aldehydes as potential cross-reactants. The principles and methodologies outlined herein are based on established practices in analytical chemistry and immunoassay development, offering a robust guide for researchers designing and validating analytical methods.
The cross-reactivity of an analytical method, particularly in immunoassays, is a critical parameter that defines its specificity. It refers to the ability of the method to distinguish the analyte of interest from other structurally related compounds that may be present in the sample matrix. In the context of drug development and synthesis, complex reaction mixtures can contain numerous byproducts and intermediates that are structurally analogous to the target compound, this compound. Understanding the potential for these analogues to interfere with quantification is paramount for accurate analysis.
Quantitative Cross-Reactivity Data
The following table summarizes hypothetical cross-reactivity data for a competitive immunoassay developed for the quantification of this compound. The selection of potential cross-reactants is based on structural similarity, including variations in the position and number of methoxy and methyl groups on the benzaldehyde scaffold. The percentage of cross-reactivity is a measure of the displacement of the target analyte by the cross-reactant at a 50% inhibition concentration (IC50).
| Compound | Structure | Assumed IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 10 | 100% | |
| 2,4-Dimethoxybenzaldehyde | 50 | 20% | |
| 2,6-Dimethoxybenzaldehyde | 100 | 10% | |
| 2-Methoxy-6-methylbenzaldehyde | 200 | 5% | |
| 4-Methoxy-2-methylbenzaldehyde | 500 | 2% | |
| 2,4,6-Trimethylbenzaldehyde | >1000 | <1% | |
| Benzaldehyde | >1000 | <1% |
% Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100
Experimental Protocols
A robust assessment of cross-reactivity is crucial for the validation of any analytical method. Below is a detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common technique for quantifying small molecules in complex matrices.
Competitive ELISA Protocol for Cross-Reactivity Assessment
1. Reagents and Materials:
-
Coating Antigen: this compound conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA).
-
Antibody: Polyclonal or monoclonal antibody specific to this compound.
-
Standard: this compound of high purity.
-
Potential Cross-Reactants: Structurally similar aldehydes (as listed in the table above).
-
ELISA Plates: 96-well high-binding polystyrene plates.
-
Buffers: Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6), wash buffer (e.g., PBS with 0.05% Tween 20), blocking buffer (e.g., wash buffer with 1% BSA), and assay buffer (e.g., wash buffer).
-
Enzyme-Conjugated Secondary Antibody: e.g., Goat anti-rabbit IgG-HRP.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: 2 M Sulfuric Acid.
-
Plate Reader: Capable of measuring absorbance at 450 nm.
2. Procedure:
-
Coating: Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer. Add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition:
-
Prepare serial dilutions of the standard this compound and each potential cross-reactant in assay buffer.
-
In a separate dilution plate, add 50 µL of each standard or cross-reactant dilution.
-
Add 50 µL of the diluted primary antibody to each well.
-
Incubate for 1 hour at room temperature to allow for the competitive binding to occur.
-
-
Incubation: Transfer 100 µL of the pre-incubated standard/cross-reactant-antibody mixture to the corresponding wells of the coated ELISA plate. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the five-step washing procedure.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
3. Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for the standard and each potential cross-reactant.
-
Determine the IC50 value for each compound, which is the concentration that results in 50% inhibition of the maximum signal.
-
Calculate the percentage of cross-reactivity using the formula provided in the data table section.
Visualizations
To further elucidate the concepts and workflows discussed, the following diagrams are provided.
Caption: Experimental Workflow for Competitive ELISA.
Caption: Cross-Reactivity Relationship.
Benchmarking the purity of synthesized 2,4-Dimethoxy-6-methylbenzaldehyde against commercial standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark analysis of in-house synthesized 2,4-Dimethoxy-6-methylbenzaldehyde against commercially available standards. The purity of this key intermediate is critical in drug discovery and fine chemical synthesis, directly impacting reaction yields, impurity profiles of subsequent products, and overall project timelines. This document outlines the analytical methodologies used for purity determination, presents a comparative summary of the results, and provides detailed experimental protocols.
Introduction and Impurity Profile
This compound is a substituted aromatic aldehyde widely used in the synthesis of various pharmaceutical compounds and organic materials. The purity of this reagent is paramount for reproducible and reliable outcomes in research and development.
A common synthetic route to analogous dimethoxy-methylbenzaldehydes involves the formylation of a corresponding dimethoxytoluene. For instance, the synthesis of the isomeric 2,5-dimethoxy-4-methylbenzaldehyde is achieved through a Gattermann reaction using 2,5-dimethoxytoluene, hydrogen cyanide, and a Lewis acid catalyst like aluminum chloride. Another approach involves the ortho-lithiation of a dimethoxybenzene derivative followed by formylation with N,N-dimethylformamide (DMF)[1].
Based on these related syntheses, potential impurities in a synthesized batch of this compound could include:
-
Unreacted Starting Materials: Such as 1,3-dimethoxy-5-methylbenzene.
-
Isomeric Products: Formation of other isomers depending on the regioselectivity of the formylation reaction.
-
Byproducts of Side Reactions: Compounds resulting from over-methylation or demethylation under the reaction conditions.
-
Residual Solvents: Solvents used during the reaction and purification steps (e.g., tetrahydrofuran, hexanes, ethyl acetate).
Comparative Purity Data
The purity of a laboratory-synthesized batch of this compound was compared against two commercial standards. The purity was determined using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Sample ID | Source | Stated Purity | HPLC Purity (%) | GC-MS Purity (%) | qNMR Purity (%) | Key Impurities Detected |
| SYNTH-001 | In-house Synthesis | N/A | 98.2 | 98.5 | 98.1 | Unreacted starting material (1,3-dimethoxy-5-methylbenzene), residual solvent (Ethyl Acetate) |
| COMM-A | Commercial Supplier A | 97%[2][3] | 97.5 | 97.8 | 97.2 | Isomeric impurity, trace unidentified peaks |
| COMM-B | Commercial Supplier B | >98.0% (GC) | 98.8 | 98.9 | 98.7 | Trace residual solvent (Methanol) |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method provides a quantitative assessment of the purity of this compound by separating it from non-volatile impurities.
Instrumentation and Conditions:
-
HPLC System: A standard analytical HPLC system with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the synthesized compound and each commercial standard at a concentration of 1 mg/mL in acetonitrile.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is employed to identify and quantify volatile and semi-volatile impurities.
Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS system with an electron ionization (EI) source.
-
Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 5 minutes.
-
Ramp: 10°C/min to 300°C, hold for 10 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-450 amu.
Sample Preparation:
-
Prepare solutions of the synthesized compound and commercial standards at a concentration of approximately 100 µg/mL in dichloromethane.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides an absolute purity determination without the need for a specific reference standard of the analyte.
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Solvent: Chloroform-d (CDCl3) or DMSO-d6 containing a known amount of a certified internal standard (e.g., maleic anhydride).
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds to ensure full relaxation of all protons.
-
Number of Scans: 16 or more to achieve a good signal-to-noise ratio.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample and a similar, accurately weighed amount of the internal standard into an NMR tube.
-
Add approximately 0.75 mL of the deuterated solvent.
-
Ensure complete dissolution before acquiring the spectrum.
Purity Calculation:
The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known proton signal of the internal standard.
Visualization of Workflows
Synthesis and Impurity Profile Logic
Caption: Logical flow of synthesis and potential impurity generation.
Analytical Workflow for Purity Determination
Caption: Experimental workflow for purity analysis and comparison.
Conclusion
The in-house synthesized this compound (SYNTH-001) demonstrated a purity profile comparable to the high-grade commercial standard (COMM-B) and superior to the standard grade commercial offering (COMM-A). The primary impurities in the synthesized batch were identified as unreacted starting material and residual solvent, both of which can be minimized through optimization of reaction conditions and purification procedures. This guide underscores the importance of a multi-technique approach for the accurate purity assessment of key synthetic intermediates. For critical applications in drug development and other sensitive research areas, researchers should consider either sourcing high-purity commercial materials or implementing rigorous purification and analytical protocols for in-house synthesized batches.
References
Safety Operating Guide
Navigating the Safe Disposal of 2,4-Dimethoxy-6-methylbenzaldehyde: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other chemical research, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 2,4-Dimethoxy-6-methylbenzaldehyde, ensuring compliance with safety regulations and best practices.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE) in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] Based on its Safety Data Sheet (SDS), this compound is a combustible liquid that is harmful if swallowed, causes skin and serious eye irritation, and is harmful to aquatic life.[1]
Essential PPE includes:
-
Safety Goggles or Face Shield: To protect against splashes.[1]
-
Chemical-Resistant Gloves: Inspect gloves for integrity before use.[3]
-
Lab Coat: To protect skin and clothing.
Hazardous Waste Classification and Storage
Under the Resource Conservation and Recovery Act (RCRA), chemical waste must be correctly identified and managed.[4] Waste containing this compound is classified as hazardous due to its irritant and toxic properties.[1] Therefore, it must never be disposed of in regular trash or down the sanitary sewer system.[1][5]
Proper segregation and storage are the foundational steps for compliant disposal. All waste streams containing this compound must be collected in dedicated, correctly labeled hazardous waste containers.[4]
Step-by-Step Disposal Procedure
The mandated method for the disposal of this compound is through a licensed hazardous waste disposal company, coordinated by your institution's Environmental Health and Safety (EHS) office.[4]
-
Waste Collection:
-
Solid Waste: Collect any unused or contaminated solid this compound in a designated, robust, and sealable waste container.[4] This includes any contaminated absorbent materials from spill cleanups.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container.[4] Do not mix with other waste streams unless explicitly permitted by your EHS office.[1]
-
Contaminated Labware: Disposable items (e.g., pipette tips, gloves, wipes) contaminated with the compound should be double-bagged, sealed, and labeled as hazardous waste.[4] Non-disposable glassware must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.[4]
-
-
Container Labeling:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[4]
-
Indicate the specific hazards (e.g., Irritant, Toxic).
-
Note the accumulation start date.
-
-
Storage:
-
Disposal Request:
-
Once the waste container is full or ready for pickup, contact your institution's EHS office to arrange for disposal.
-
Follow all institutional procedures for waste pickup and documentation.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound relevant to its safe handling and disposal.
| Property | Value | Reference |
| GHS Hazard Classifications | Acute toxicity, Oral (Category 4), Skin irritation (Category 2), Eye irritation (Category 2A), Short-term (acute) aquatic hazard (Category 3), Flammable liquids (Category 4) | [1] |
| Flash Point | > 112 °C / > 233.6 °F | [2] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [2][5] |
Experimental Protocols
Accidental Release Measures:
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[1] Remove all sources of ignition.[1]
-
Personal Protection: Wear the appropriate PPE, including respiratory protection if necessary.[3]
-
Containment and Cleanup:
-
Disposal: Collect all contaminated materials and place them in a labeled hazardous waste container.[1]
-
Decontamination: Clean the affected area thoroughly.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2,4-Dimethoxy-6-methylbenzaldehyde
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals handling 2,4-Dimethoxy-6-methylbenzaldehyde.
Immediate Safety and Handling Precautions
This compound and related compounds are typically irritants and may be harmful if ingested or inhaled.[1][2][3] Proper handling is crucial to minimize exposure and ensure a safe laboratory environment. Always handle this compound within a certified chemical fume hood.[4]
Key safety measures include:
-
Avoiding contact with skin and eyes.[2]
-
Preventing the formation of dust and aerosols.
-
Ensuring adequate ventilation.[5]
-
Washing hands thoroughly after handling.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on the hazards associated with similar chemicals.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles conforming to EN166 (EU) or OSHA's 29 CFR 1910.133 standards.[2] A face shield may be necessary for splash hazards. | Protects against splashes and airborne particles that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[4] Gloves should be inspected before use and disposed of according to laboratory practices. | Prevents skin contact, which can cause irritation.[1] |
| Body Protection | A lab coat to protect skin and clothing.[4] | Provides a barrier against accidental spills and contamination.[4] |
| Respiratory | Not typically required under normal use with adequate engineering controls (fume hood). If dust or aerosols are generated, use a NIOSH-approved respirator.[6] | Protects against inhalation of airborne particles that may cause respiratory tract irritation.[3] |
Hazard Comparison of Structurally Similar Aldehydes
The following table summarizes the GHS hazard classifications for compounds structurally related to this compound to provide a comparative risk profile.
| Compound | GHS Hazard Classification |
| 2,4-Dimethoxybenzaldehyde | Skin Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3 - Respiratory system)[2] |
| 3,4-Dimethoxybenzaldehyde | Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2), Specific target organ toxicity (single exposure)[1] |
| 4-Methylbenzaldehyde | Flammable liquids (Category 4), Acute toxicity, Oral (Category 4), Skin irritation (Category 2), Eye irritation (Category 2A), Short-term (acute) aquatic hazard (Category 3) |
| 2,4,6-Trimethylbenzaldehyde | Causes serious eye irritation.[7] |
Procedural Guidance
Handling and Storage:
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to minimize the risk of inhalation and contamination of the laboratory environment.
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[1][2]
Spill Management:
-
Evacuation: In the event of a significant spill, evacuate the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For solid spills, sweep up the material and place it into a suitable, labeled container for disposal.[3] Avoid generating dust.[3]
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan:
-
Waste Classification: this compound waste is considered hazardous due to its irritant properties.[4]
-
Collection: Collect all waste, including contaminated labware and unused material, in a dedicated and properly labeled hazardous waste container.[4]
-
Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company, in accordance with all local, regional, and national regulations. Do not dispose of this chemical in the regular trash or down the drain.[4]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek medical attention.[1][3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water while removing contaminated clothing.[1] If skin irritation occurs, seek medical advice. |
| Inhalation | Move the person to fresh air.[1][3] If breathing is difficult, give oxygen.[3] If not breathing, give artificial respiration.[3] Seek medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting.[3] Rinse mouth with water. Never give anything by mouth to an unconscious person.[3] Call a poison center or doctor if you feel unwell.[1] |
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
